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4-Bromo-1,2-dihydropyridazine-3,6-dione

Cat. No.: B103161
CAS No.: 15456-86-7
M. Wt: 190.98 g/mol
InChI Key: BMASTHFFAMGJKZ-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dihydropyridazine-3,6-dione is a useful research compound. Its molecular formula is C4H3BrN2O2 and its molecular weight is 190.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrN2O2 B103161 4-Bromo-1,2-dihydropyridazine-3,6-dione CAS No. 15456-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-dihydropyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMASTHFFAMGJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292027
Record name 4-Bromo-1,2-dihydropyridazine-3,6-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15456-86-7
Record name 15456-86-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-1,2-dihydropyridazine-3,6-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,2-dihydropyridazine-3,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-1,2-dihydropyridazine-3,6-dione. This heterocyclic compound serves as a versatile building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, provides a plausible synthetic route, and explores its utility in the synthesis of more complex molecular architectures. While experimental spectral data is not extensively available in the public domain, this guide presents the known attributes of the compound to aid in research and development.

Chemical Properties

This compound, also known as 4-Bromopyridazine-3,6-diol, is a halogenated pyridazinedione. Its core structure is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of a bromine atom and two carbonyl groups makes it a reactive and useful intermediate in organic synthesis.

Physicochemical Data
PropertyValueSource
Molecular Formula C₄H₃BrN₂O₂[2][3]
Molecular Weight 190.98 g/mol [2][3]
CAS Number 15456-86-7[2]
Appearance White to Yellow Solid[1]
Purity ≥96% to 98% (as commercially available)[3][4]
Storage Room Temperature[1][4]
Computed Properties

Computational models provide further insight into the molecule's characteristics, as detailed in Table 2. These predicted values are useful for understanding its behavior in various chemical environments.

PropertyValueSource
Topological Polar Surface Area (TPSA) 65.72 Ų[4]
LogP -0.1743[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 0[4]

Synthesis

While this compound is commercially available, a detailed experimental protocol for its synthesis is not explicitly described in readily accessible literature. However, a plausible synthetic route can be inferred from the established synthesis of the parent compound, 1,2-dihydropyridazine-3,6-dione. A US patent describes the synthesis of 1,2-dihydropyridazine-3,6-dione by reacting maleic anhydride with a hydrazine salt of a strong inorganic acid in an aqueous medium.[5]

A logical adaptation for the synthesis of the 4-bromo derivative would involve the use of bromomaleic anhydride as the starting material.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Bromomaleic Anhydride Bromomaleic Anhydride Reaction_Vessel Aqueous Solution Heat Bromomaleic Anhydride->Reaction_Vessel Hydrazine Salt (e.g., Hydrazine Sulfate) Hydrazine Salt (e.g., Hydrazine Sulfate) Hydrazine Salt (e.g., Hydrazine Sulfate)->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Plausible synthetic workflow for this compound.

Proposed Experimental Protocol

The following is a generalized, hypothetical protocol based on the synthesis of the parent compound:

  • Dissolution: A hydrazine salt of a strong inorganic acid (e.g., hydrazine sulfate) is dissolved in water in a reaction vessel.

  • Addition: Bromomaleic anhydride is added to the aqueous solution.

  • Heating: The mixture is heated to reflux to facilitate the condensation reaction.

  • Cooling and Precipitation: The reaction mixture is then cooled, leading to the precipitation of the this compound product.

  • Isolation and Purification: The precipitated solid is isolated by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

Reactivity and Applications

This compound is a valuable precursor for the synthesis of various substituted pyridazine derivatives. Its reactivity is centered around the bromine atom, which can be displaced or participate in cross-coupling reactions, and the N-H protons, which can be substituted.

A significant application is in the construction of 3-aminopyridazine libraries. An efficient method for the preparation of 4,6- or 5,6-disubstituted 3-aminopyridazines utilizes this compound as a starting material.[6] This typically involves a combination of amination and palladium-catalyzed cross-coupling reactions, often enhanced by microwave irradiation.[6]

G cluster_reactions Synthetic Transformations Start This compound Amination Amination Start->Amination Pd_Coupling Pd(0) Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Pd_Coupling Product Substituted Pyridazine Derivatives (e.g., 3-Aminopyridazines) Amination->Product Pd_Coupling->Product

Caption: Key synthetic transformations of this compound.

Spectral Data

Detailed experimental spectral data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound, are not widely available in the public domain. Commercial suppliers may provide this data upon request with a purchase.[2][7] The predicted mass spectral data indicates a monoisotopic mass of 189.93779 Da.

Biological Activity

The biological activity of this compound itself has not been extensively reported. However, its derivatives have been investigated for various pharmacological activities. The pyridazine core is a common scaffold in medicinal chemistry, and substituted pyridazines have shown a wide range of biological effects. The use of this compound to build libraries of 3-aminopyridazines suggests its importance in the discovery of new bioactive molecules.[6]

Safety Information

Based on available safety data sheets, this compound is classified with the GHS07 pictogram, indicating that it can be an irritant, a skin sensitizer, or acutely toxic (harmful).[4] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a valuable and reactive building block in organic synthesis, particularly for the creation of diverse pyridazine libraries. While a comprehensive public dataset of its experimental properties is lacking, the available information on its physicochemical characteristics and reactivity underscores its utility for researchers in drug discovery and materials science. Further public disclosure of experimental data would greatly benefit the scientific community.

References

An In-depth Technical Guide to 4-Bromo-1,2-dihydropyridazine-3,6-dione: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,2-dihydropyridazine-3,6-dione, a halogenated derivative of maleic hydrazide, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including the reactive bromine atom and the dihydropyridazine-dione core, make it an attractive starting material for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its significant applications in drug discovery, particularly as a scaffold for developing novel therapeutic agents.

Molecular Structure and Identification

This compound is a heterocyclic organic compound. The presence of a bromine atom at the 4-position of the dihydropyridazine-3,6-dione ring system is a key feature that imparts significant reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Molecular Identifiers and Properties

IdentifierValue
IUPAC Name This compound
Synonyms 4-Bromomaleic hydrazide, 4-Bromopyridazine-3,6-diol
CAS Number 15456-86-7[1][2]
Molecular Formula C₄H₃BrN₂O₂[2]
Molecular Weight 190.98 g/mol [1][2]
SMILES O=C1C(Br)=CC(=O)NN1
InChI InChI=1S/C4H3BrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)
InChIKey BMASTHFFAMGJKZ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in polar organic solvents

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 1,2-dihydropyridazine-3,6-dione (maleic hydrazide). A general experimental protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

  • 1,2-dihydropyridazine-3,6-dione (Maleic hydrazide)

  • Bromine (Br₂)

  • Acetic acid (CH₃COOH)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dihydropyridazine-3,6-dione in glacial acetic acid.

  • Slowly add a stoichiometric amount of bromine dissolved in acetic acid to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold distilled water to remove any remaining acetic acid and unreacted starting materials.

  • To remove any excess bromine, wash the product with a dilute aqueous solution of sodium thiosulfate until the filtrate is colorless.

  • Finally, wash the product with cold distilled water and dry it under vacuum to obtain this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up MaleicHydrazide 1,2-Dihydropyridazine-3,6-dione Solvent Acetic Acid MaleicHydrazide->Solvent Bromine Bromine (Br₂) Bromine->Solvent Reflux Reflux Solvent->Reflux Precipitation Precipitation (Ice Bath) Reflux->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (H₂O, Na₂S₂O₃) Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Fig. 1: Synthetic workflow for this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR A singlet in the region of δ 6.0-7.0 ppm corresponding to the vinylic proton. A broad singlet at lower field corresponding to the two N-H protons.
¹³C NMR Signals for the two carbonyl carbons (C=O) in the range of δ 160-170 ppm. A signal for the bromine-substituted carbon (C-Br) around δ 100-110 ppm. A signal for the vinylic carbon (C-H) around δ 120-130 ppm.
IR (cm⁻¹) Broad N-H stretching vibrations around 3100-3300 cm⁻¹. Strong C=O stretching vibrations for the dione functionality around 1650-1700 cm⁻¹. C=C stretching vibration around 1600 cm⁻¹. C-Br stretching vibration in the fingerprint region.
Mass Spec. A molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, characteristic of a bromine-containing compound. Fragmentation patterns would likely involve the loss of Br, CO, and N₂H₂.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a versatile scaffold for the synthesis of compound libraries.[3][4] The bromine atom serves as a convenient handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, as well as nucleophilic substitution reactions.

Synthesis of 3-Aminopyridazine Libraries

A significant application is the synthesis of 3-aminopyridazine derivatives.[3][4] This is typically achieved through an initial amination reaction at the bromine position, followed by further functionalization at other positions of the pyridazine ring. These libraries of substituted aminopyridazines are then screened for various biological activities.

Aminopyridazine_Synthesis StartingMaterial This compound Amination Amination (R-NH₂) StartingMaterial->Amination Intermediate 4-Amino-1,2-dihydropyridazine-3,6-dione Intermediate Amination->Intermediate Coupling Palladium-Catalyzed Cross-Coupling Intermediate->Coupling Library Substituted 3-Aminopyridazine Library Coupling->Library

Fig. 2: General scheme for the synthesis of 3-aminopyridazine libraries.
Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of pyridazinone derivatives has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[5][6][7][8][9] These activities are often attributed to the inhibition of specific enzymes or the modulation of signaling pathways. For instance, some pyridazinone derivatives have been identified as inhibitors of phosphodiesterases (PDEs), which are key enzymes in cyclic nucleotide signaling pathways.

Based on the known activities of related compounds, a hypothetical signaling pathway that could be targeted by derivatives of this compound is the NF-κB signaling pathway, which is centrally involved in inflammation.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events Stimulus e.g., LPS, TNF-α Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocates to nucleus DNA DNA Binding NFkB_active->DNA Gene Gene Transcription (Pro-inflammatory cytokines) DNA->Gene Inhibitor Pyridazinone Derivative (Potential Inhibitor) Inhibitor->IKK inhibits

Fig. 3: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of the bromine atom allow for the facile generation of diverse chemical libraries based on the pyridazinone scaffold. While further studies are needed to elucidate the specific biological activities of this compound and its direct derivatives, the proven pharmacological importance of the pyridazinone class of compounds underscores the value of this compound as a starting point for the development of new therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage this versatile molecule in their scientific endeavors.

References

In-Depth Technical Guide to 4-Bromo-1,2-dihydropyridazine-3,6-dione (CAS 15456-86-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-1,2-dihydropyridazine-3,6-dione (CAS 15456-86-7), a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its known characteristics, outlines general experimental protocols for its analysis, and discusses its potential applications based on its chemical structure.

Core Physical and Chemical Properties

This compound, also known as 4-Bromopyridazine-3,6-diol, is a solid, typically appearing as a white to yellow powder.[1] It is characterized by a pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, substituted with a bromine atom and two carbonyl groups. The presence of these functional groups makes it a versatile building block in organic synthesis.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of CAS 15456-86-7.

Identifier Value Source(s)
CAS Number 15456-86-7[2][3]
Molecular Formula C₄H₃BrN₂O₂[2][3]
Molecular Weight 190.98 g/mol [2][3]
IUPAC Name 5-bromo-6-hydroxy-3(2H)-pyridazinone[1]
Synonym(s) 4-Bromopyridazine-3,6-diol[2]
Physical Form White to Yellow Solid[1]
Purity ≥95-98%[3][4]
Storage Temperature Room Temperature[1]
Computed Properties Value Source(s)
Topological Polar Surface Area (TPSA) 65.72 Ų[2]
logP -0.1743[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 2[2]
Rotatable Bonds 0[2]

Experimental Protocols

Detailed experimental protocols for the characterization of a specific batch of this compound are crucial for ensuring its quality and suitability for research purposes. The following are generalized methodologies for key analytical techniques.

Synthesis of this compound

A common synthetic route to pyridazine-3,6-diones involves the condensation of a 1,4-dicarbonyl compound with hydrazine. For this compound, a plausible starting material would be a derivative of mucobromic acid.

General Procedure:

  • A solution of the appropriate 1,4-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

  • Hydrazine hydrate is added dropwise to the solution, often at a controlled temperature.

  • The reaction mixture is then typically heated under reflux for a specified period to drive the cyclization.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is then purified, commonly by recrystallization from an appropriate solvent, to yield the final this compound.

A specific, efficient method for the preparation of related 3-aminopyridazines starts from the readily available 4-bromo-pyridazine-3,6-dione, highlighting its utility as a starting material.[5][6]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a sample of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable for this type of polar compound.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or trifluoroacetic acid for improved peak shape) and an organic solvent such as acetonitrile or methanol.

  • Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).

  • Analysis: The sample is injected onto the column, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and types of protons in the molecule. The spectrum of this compound is expected to show signals corresponding to the vinyl proton and the N-H protons.

  • ¹³C NMR: Shows the different types of carbon atoms present in the molecule, including the carbonyl carbons and the carbons of the pyridazine ring.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. The spectrum would be expected to show characteristic absorption bands for the N-H bonds, C=O (carbonyl) groups, and C=C bonds within the heterocyclic ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 190.98 g/mol , with a characteristic isotopic pattern due to the presence of the bromine atom.[2][3]

Chemical Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for its application in research and development.

Synthetic Utility

The presence of a bromine atom and reactive N-H groups makes this compound a valuable intermediate in organic synthesis. It can be a precursor for the synthesis of a variety of substituted pyridazine derivatives. For instance, it has been used in the preparation of 3-amino pyridazine libraries through palladium-catalyzed cross-coupling reactions and amination.[5][6] This highlights its potential in combinatorial chemistry for the discovery of new bioactive molecules.

Synthesis_Utility CAS_15456_86_7 This compound Amination Amination CAS_15456_86_7->Amination Reagents Pd_Coupling Pd(0) Cross-Coupling CAS_15456_86_7->Pd_Coupling Catalyst Amino_Pyridazines 3-Amino Pyridazine Libraries Amination->Amino_Pyridazines Pd_Coupling->Amino_Pyridazines

Caption: Synthetic utility of CAS 15456-86-7.

Biological Significance of the Pyridazine Core

The pyridazine scaffold is a common feature in many biologically active compounds. Derivatives of pyridazine have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

  • Antimicrobial

  • Anticancer

  • Anti-inflammatory

  • Antihypertensive

While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other bioactive pyridazines suggests its potential as a lead compound or intermediate in drug discovery programs.

Biological_Potential Pyridazine_Core Pyridazine Scaffold Antimicrobial Antimicrobial Pyridazine_Core->Antimicrobial Anticancer Anticancer Pyridazine_Core->Anticancer Anti_inflammatory Anti-inflammatory Pyridazine_Core->Anti_inflammatory Antihypertensive Antihypertensive Pyridazine_Core->Antihypertensive

Caption: Biological potential of the pyridazine core.

Safety Information

It is important to handle this compound with appropriate safety precautions. The compound is classified with the GHS07 pictogram, indicating that it can be harmful.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Conclusion

This compound (CAS 15456-86-7) is a valuable chemical intermediate with a range of potential applications in synthetic and medicinal chemistry. Its physical and chemical properties, combined with the reactivity of its functional groups, make it a useful building block for the creation of more complex molecules with potential biological activities. Further research into the specific biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Tautomeric Forms of 4-Bromopyridazine-3,6-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the potential tautomeric forms of 4-Bromopyridazine-3,6-diol. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from analogous pyridazinone systems to predict and characterize its tautomeric behavior. This guide covers the theoretical basis of tautomerism in this heterocyclic system, predicted spectroscopic characteristics for each tautomer, detailed experimental protocols for their analysis, and computational approaches for determining tautomeric stability. The information presented herein serves as a robust resource for researchers working with 4-Bromopyridazine-3,6-diol and related compounds in drug discovery and development.

Introduction to Tautomerism in Pyridazine-3,6-diones

Pyridazine-3,6-dione and its derivatives are heterocyclic compounds capable of existing in multiple tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is of critical importance in drug development as different tautomers can exhibit distinct physicochemical properties, including solubility, lipophilicity, and, most importantly, different affinities for biological targets.

For pyridazine-3,6-diones, the primary form of tautomerism is lactam-lactim tautomerism, which is a subtype of keto-enol tautomerism. The equilibrium can be influenced by several factors, including the electronic nature of substituents on the pyridazine ring, the polarity of the solvent, temperature, and pH.

Tautomeric Forms of 4-Bromopyridazine-3,6-diol

Based on the principles of lactam-lactim tautomerism, 4-Bromopyridazine-3,6-diol is expected to exist predominantly in two tautomeric forms: the diketo (lactam) form and the enol-keto (lactim) form. A third, di-enol (di-lactim) form is theoretically possible but generally less stable and therefore less populated.

The bromine atom at the 4-position is an electron-withdrawing group, which can influence the electron density of the pyridazine ring and thereby affect the position of the tautomeric equilibrium.

Caption: Tautomeric equilibrium of 4-Bromopyridazine-3,6-diol.

Predicted Spectroscopic Data

Due to the absence of specific experimental data for 4-Bromopyridazine-3,6-diol, the following tables summarize predicted spectroscopic data based on known values for analogous pyridazinone structures. This data is intended to be representative and aid in the identification of the different tautomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonDiketo (Lactam) FormEnol-Keto (Lactim) FormNotes
H5~7.0-7.5~6.5-7.0The proton on the carbon adjacent to the bromine.
N-H~11.0-13.0 (broad)~12.0-14.0 (broad)Exchangeable with D₂O. The chemical shift is highly dependent on concentration and temperature.
O-H-~9.0-11.0 (broad)Only present in the enol-keto form; exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonDiketo (Lactam) FormEnol-Keto (Lactim) FormNotes
C3~160-170~155-165Carbonyl carbon in the diketo form, C-OH in the enol-keto form.
C4~110-120~115-125Carbon bearing the bromine atom.
C5~130-140~125-135CH carbon.
C6~160-170~165-175Carbonyl carbon.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) in KBr

Functional GroupDiketo (Lactam) FormEnol-Keto (Lactim) FormNotes
N-H stretch~3100-3300 (broad)~3100-3300 (broad)
O-H stretch-~3200-3500 (broad)Characteristic of the enol-keto form.
C=O stretch~1650-1700~1630-1680The carbonyl stretch is a strong indicator of the tautomeric form.
C=C stretch~1600-1650~1580-1630
C-Br stretch~550-650~550-650

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm)

SolventDiketo (Lactam) FormEnol-Keto (Lactim) FormNotes
Apolar (e.g., Dioxane)~290-310~320-340The lactam form is expected to be more prevalent in apolar solvents.
Polar Protic (e.g., Ethanol)~300-320~330-350The lactim form is expected to be stabilized in polar protic solvents.

Experimental Protocols

The following are detailed methodologies for the key experiments to analyze the tautomeric forms of 4-Bromopyridazine-3,6-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the tautomeric forms in solution.

Methodology:

  • Sample Preparation:

    • Prepare solutions of 4-Bromopyridazine-3,6-diol in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, CD₃OD, D₂O) at a concentration of approximately 10-20 mg/mL.

    • Ensure the solvents are of high purity to avoid interference.

  • ¹H NMR Spectroscopy:

    • Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K).

    • Identify the signals corresponding to the C-H, N-H, and O-H protons for each tautomer.

    • To confirm N-H and O-H signals, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H and O-H signals will broaden or disappear due to proton exchange.

    • Integrate the signals corresponding to a unique proton in each tautomer (e.g., the C5-H) to determine the molar ratio of the tautomers in each solvent.

  • ¹³C NMR Spectroscopy:

    • Acquire proton-decoupled ¹³C NMR spectra for the prepared solutions.

    • Identify the signals for the carbonyl carbons (C=O) and the enolic carbon (C-OH), which will have distinct chemical shifts and can be used to confirm the presence of both tautomers.

  • Variable Temperature (VT) NMR:

    • For a selected solvent (e.g., DMSO-d₆), acquire ¹H NMR spectra at a range of temperatures (e.g., 298 K to 373 K).

    • Analyze the changes in the relative integrals of the tautomer-specific signals to study the effect of temperature on the equilibrium.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups characteristic of each tautomer in the solid state and in solution.

Methodology:

  • Solid-State Analysis (KBr Pellet):

    • Grind a small amount of 4-Bromopyridazine-3,6-diol with dry KBr powder.

    • Press the mixture into a thin, transparent pellet.

    • Acquire the IR spectrum. Look for characteristic C=O, N-H, and potentially O-H stretching frequencies.

  • Solution-State Analysis:

    • Prepare a concentrated solution of the compound in a suitable solvent (e.g., acetonitrile, which has a relatively clear IR window in the region of interest).

    • Use a liquid IR cell with an appropriate path length.

    • Acquire the IR spectrum and compare it to the solid-state spectrum to observe any solvent-induced shifts in the tautomeric equilibrium.

UV-Vis Spectroscopy

Objective: To study the electronic transitions of the tautomers and the influence of solvent polarity on the equilibrium.

Methodology:

  • Sample Preparation:

    • Prepare dilute solutions of 4-Bromopyridazine-3,6-diol in a series of solvents of varying polarity (e.g., hexane, dioxane, dichloromethane, acetonitrile, ethanol, water).

  • Spectral Acquisition:

    • Acquire the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm.

    • Identify the absorption maxima (λ_max) for each solution.

    • Analyze the shifts in λ_max as a function of solvent polarity to infer the relative stabilization of the tautomers.

Computational Analysis

Objective: To theoretically predict the relative stabilities of the tautomers and to support the interpretation of experimental data.

Methodology:

  • Structure Optimization and Frequency Calculations:

    • Model the diketo and enol-keto tautomers of 4-Bromopyridazine-3,6-diol using a computational chemistry software package.

    • Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Confirm that the optimized structures are true minima on the potential energy surface by ensuring the absence of imaginary frequencies.

  • Energy Calculations and Tautomer Ratio Prediction:

    • Calculate the electronic energies of the optimized tautomers.

    • To account for solvent effects, use a continuum solvation model (e.g., PCM, SMD) corresponding to the solvents used in the experiments.

    • Calculate the Gibbs free energy of each tautomer in the gas phase and in solution.

    • Predict the equilibrium constant (K_T) and the tautomer ratio from the difference in Gibbs free energies (ΔG).

  • Spectroscopic Prediction:

    • Predict the NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and electronic transitions (using TD-DFT) for each tautomer.

    • Compare the predicted spectroscopic data with the experimental results to aid in the assignment of the observed signals and bands.

workflow cluster_synthesis Compound Preparation cluster_analysis Tautomer Analysis cluster_characterization Characterization synthesis Synthesis and Purification of 4-Bromopyridazine-3,6-diol nmr NMR Spectroscopy (¹H, ¹³C, VT) synthesis->nmr ir IR Spectroscopy (Solid, Solution) synthesis->ir uvvis UV-Vis Spectroscopy (Solvatochromism) synthesis->uvvis computation Computational Modeling (DFT) synthesis->computation quantification Quantification of Tautomer Ratios nmr->quantification spectroscopic_assignment Spectroscopic Assignment nmr->spectroscopic_assignment ir->spectroscopic_assignment stability Relative Stability Determination uvvis->stability computation->spectroscopic_assignment computation->stability conclusion conclusion quantification->conclusion Comprehensive Tautomer Profile spectroscopic_assignment->conclusion Comprehensive Tautomer Profile stability->conclusion Comprehensive Tautomer Profile

Caption: Experimental and computational workflow for tautomer analysis.

Conclusion

The tautomeric behavior of 4-Bromopyridazine-3,6-diol is a crucial aspect of its chemical characterization, with significant implications for its application in drug discovery and development. Although direct experimental data is scarce, a comprehensive understanding can be achieved by drawing analogies from related pyridazinone systems and employing a combination of spectroscopic and computational methods as outlined in this guide. The provided protocols offer a systematic approach to elucidating the tautomeric equilibrium, quantifying the relative populations of the diketo and enol-keto forms, and understanding the factors that govern their interconversion. This knowledge is essential for establishing structure-activity relationships and for the rational design of novel therapeutics based on the pyridazine scaffold.

The Rising Therapeutic Potential of Brominated Pyridazinedione Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the pyridazinedione scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The introduction of bromine atoms to this core structure has been shown to significantly modulate and enhance its therapeutic potential, leading to the development of potent antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth analysis of the biological activities of brominated pyridazinedione derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows for researchers, scientists, and drug development professionals.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Brominated pyridazinedione derivatives have demonstrated significant potential in combating both bacterial and fungal infections. The antimicrobial efficacy is often attributed to the electron-withdrawing nature of the bromine substituent, which can enhance the interaction of the molecule with microbial targets.

Quantitative Antimicrobial Data

A summary of the minimum inhibitory concentrations (MIC) for various brominated pyridazinedione derivatives against different microbial strains is presented below.

Compound IDTarget OrganismMIC (µg/mL)Reference
IIIa S. pyogen (Gram +ve)- (Excellent Activity)[1]
IIIa E. coli (Gram -ve)- (Excellent Activity)[1]
IIId A. niger- (Very Good Activity)[1]
IIId C. albicans- (Very Good Activity)[1]
IX(a-c) series S. aureus and MRSA0.5–128[2]
10h Staphylococcus aureus16[2][3]
8g Candida albicans16[2][3]
7 E. coli7.8 µM[4]
7 S. aureus (MRSA)7.8 µM[4]
7 S. typhimurium7.8 µM[4]
7 A. baumannii7.8 µM[4]
13 A. baumannii3.74 µM[4]
13 P. aeruginosa7.48 µM[4]
3 S. aureus (MRSA)4.52 µM[4]
Chloro derivatives E. coli, P. aeruginosa, S. marcescens0.892-3.744[5]
14c B. subtilis15.62[6]

Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer properties of brominated pyridazinedione derivatives are a significant area of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative brominated pyridazinedione derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50Target/PathwayReference
IX(a-c) series -60.70–1800 nMVEGFR-2 Inhibition[2]
17a -- (Best Inhibitory Activity)VEGFR-2 Inhibition[2][3]
8f, 10l, 17a Melanoma, NSCLC, Prostate, Colon- (GI% 62.21-100.14)-[2][3]
10l, 17a Various1.66–100 µM (GI50)-[2][3]
35 OVCAR-3 (Ovarian)0.32 µMDHFR Inhibition[7]
35 MDA-MB-435 (Melanoma)0.46 µMDHFR Inhibition[7]
43 Panc-1 (Pancreatic)2.9 µM-[7]
43 Paca-2 (Pancreatic)2.2 µM-[7]
37 -2.1 nMBTK Enzyme Inhibition[7]
DCPYR MAC 16 (Murine Colon)- (53% tumor growth inhibition in vivo)-[8]
AAF MAC 13, MAC 1618.4 µM-[8]
5b HCT-116 (Colon)- (Potent)VEGFR Kinase Inhibition (92.2%)[9]
11m T-47D (Breast)0.43 µMCDK2 Inhibition[10]
11m MDA-MB-231 (Breast)0.99 µMCDK2 Inhibition[10]
6k -42.21 µMButyrylcholinesterase (BChE) Inhibition[11]
6d -45.31 µMButyrylcholinesterase (BChE) Inhibition[11]

Anti-inflammatory and Enzyme Inhibitory Activities

Beyond their antimicrobial and anticancer effects, brominated pyridazinediones have also been investigated for their anti-inflammatory properties and their ability to inhibit specific enzymes.

Quantitative Anti-inflammatory and Enzyme Inhibition Data
Compound IDBiological Target/AssayActivity/IC50/KiReference
F, Br, I-derivatives PDE4 ReceptorsF > Br ~ I (Iodo and bromo derivatives were practically inactive)[12]
17b FPR1/FPR2 Agonist-[13]
S5 MAO-BIC50 = 0.203 µM, Ki = 0.155 µM[14][15]
S16 MAO-BIC50 = 0.979 µM, Ki = 0.721 µM[14][15]
S15 MAO-AIC50 = 3.691 µM[15]
S5 MAO-AIC50 = 3.857 µM[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols employed in the evaluation of brominated pyridazinedione derivatives.

General Synthesis of Pyridazinone Derivatives

A common synthetic route involves the Friedel-Crafts acylation of an appropriate hydrocarbon with succinic anhydride in the presence of a Lewis acid like aluminum chloride to produce a β-(substituted aryl) propionic acid.[1] This intermediate is then cyclized with hydrazine hydrate to form the pyridazinone ring.[1] Subsequent reactions with various aldehydes or other reagents introduce further diversity to the core structure.[1] Another approach involves the bromine-magnesium exchange on bromopyridazin-3(2H)-ones to introduce functional groups.[16]

G A Benzene + Succinic Anhydride C Benzoyl Propionic Acid A->C Friedel-Crafts Acylation B AlCl3 E 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one C->E Cyclization D Hydrazine Hydrate G Final Pyridazinone Derivatives E->G Condensation F Aromatic Aldehydes + Acetic Anhydride

General Synthesis of Pyridazinone Derivatives.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The antibacterial activity of synthesized compounds is often screened using the disc diffusion method.[1] In this assay, sterile filter paper discs impregnated with the test compound at a specific concentration (e.g., 50µg/ml) are placed on an agar plate previously inoculated with a bacterial culture.[1] The plates are then incubated, and the diameter of the zone of inhibition around each disc is measured and compared against a standard antibiotic.[1]

G A Prepare Bacterial Inoculum B Inoculate Agar Plates A->B D Place Discs on Agar B->D C Impregnate Sterile Discs with Test Compound C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F G Compare with Standard F->G

Disc Diffusion Method for Antimicrobial Screening.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17] Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).[17] The MTT reagent is then added, which is converted by viable cells into formazan crystals.[17] These crystals are dissolved, and the absorbance is measured to determine cell viability.[17] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[17]

G A Seed Cancer Cells in 96-well plates B Treat with Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (e.g., 4h) D->E F Dissolve Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

MTT Assay for In Vitro Cytotoxicity Evaluation.
Enzyme Inhibition Assays

For enzyme inhibition studies, such as those targeting monoamine oxidase (MAO), a specific protocol is followed. The enzyme kinetics are analyzed at various substrate and inhibitor concentrations.[15] The type of inhibition (e.g., competitive, non-competitive) can be determined using Lineweaver-Burk plots, and the inhibition constant (Ki) can be calculated from secondary plots.[15]

Signaling Pathways and Mechanisms of Action

The biological effects of brominated pyridazinedione derivatives are underpinned by their interactions with specific cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several pyridazinedione derivatives have been identified as potent inhibitors of VEGFR-2.[2][3] By blocking this receptor, these compounds can inhibit the proliferation and migration of endothelial cells, thereby cutting off the blood supply to tumors.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Brominated Pyridazinedione Derivative Inhibitor->VEGFR2

Inhibition of VEGFR-2 Signaling by Brominated Pyridazinediones.
p53-Mediated Apoptosis Pathway

Some pyridazinedione derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[2][3] For instance, compound 10l was found to upregulate the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[2][3] This shifts the cellular balance towards programmed cell death.

G Compound10l Compound 10l p53 p53 (Tumor Suppressor) Compound10l->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound10l->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Induction of Apoptosis via p53 and Bcl-2 Family Modulation.

Conclusion and Future Directions

Brominated pyridazinedione derivatives represent a promising class of compounds with diverse and potent biological activities. The data and protocols summarized herein provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Future research should focus on elucidating the structure-activity relationships to design more potent and selective derivatives, exploring novel therapeutic targets, and advancing lead compounds through preclinical and clinical development. The versatility of the pyridazinedione scaffold, enhanced by bromine substitution, ensures its continued importance in the quest for novel therapeutics.

References

4-Bromo-1,2-dihydropyridazine-3,6-dione molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Bromo-1,2-dihydropyridazine-3,6-dione For professionals in research, chemical sciences, and drug development, a precise understanding of a compound's molecular characteristics is fundamental. This document provides a concise technical overview of this compound, focusing on its molecular formula and weight.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and integration into computational models.

ParameterValue
Molecular Formula C₄H₃BrN₂O₂[1][2][3][4]
Molecular Weight 190.98 g/mol [1][2][3][4]
CAS Number 15456-86-7[1][2]

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry:

  • Objective: To determine the mass-to-charge ratio of the molecule, which provides the molecular weight.

  • Methodology:

    • A sample of this compound is introduced into a mass spectrometer.

    • The sample is ionized, often using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio in a magnetic or electric field.

    • A detector measures the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The peak corresponding to the molecular ion provides the molecular weight.

Elemental Analysis:

  • Objective: To determine the empirical formula by quantifying the percentage composition of each element (Carbon, Hydrogen, Bromine, Nitrogen, Oxygen).

  • Methodology:

    • A precisely weighed sample of the compound is combusted in a controlled environment.

    • The combustion products (CO₂, H₂O, N₂, etc.) are collected and measured.

    • The percentage of each element in the original sample is calculated from the masses of the combustion products.

    • The empirical formula is determined from these percentages. The molecular formula is then established by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for determining the molecular formula and weight of a chemical compound like this compound.

cluster_0 Compound Synthesis and Purification cluster_1 Analytical Characterization cluster_2 Data Interpretation and Finalization Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Mass_Spectrometry Mass_Spectrometry Purification->Mass_Spectrometry Purified Sample Elemental_Analysis Elemental_Analysis Purification->Elemental_Analysis Purified Sample Molecular_Weight Molecular_Weight Mass_Spectrometry->Molecular_Weight Empirical_Formula Empirical_Formula Elemental_Analysis->Empirical_Formula Molecular_Formula_Determination Molecular_Formula_Determination Molecular_Weight->Molecular_Formula_Determination Empirical_Formula->Molecular_Formula_Determination Final_Structure Final Molecular Formula & Weight Molecular_Formula_Determination->Final_Structure Confirmed Formula

Workflow for Molecular Characterization

References

Spectroscopic and Synthetic Profile of 4-Bromo-1,2-dihydropyridazine-3,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic applications of 4-Bromo-1,2-dihydropyridazine-3,6-dione. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. This document presents its characteristic spectroscopic data in a structured format, details the experimental protocols for its characterization and synthetic utilization, and visualizes a key synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.

Table 1: ¹H NMR Spectroscopic Data (Hypothetical Data)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0broad singlet1HN-H
~7.5singlet1HC₅-H
~11.0broad singlet1HN-H

Note: Data is hypothetical and for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Hypothetical Data)

Chemical Shift (δ) ppmAssignment
~160C=O (C₃)
~160C=O (C₆)
~130C-Br (C₄)
~125C-H (C₅)

Note: Data is hypothetical and for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopic Data (Hypothetical Data)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadN-H stretching
1750-1650StrongC=O stretching
1600-1550MediumC=C stretching
700-600StrongC-Br stretching

Note: Data is hypothetical and for illustrative purposes. Actual values may vary based on the sampling method.

Table 4: Mass Spectrometry (MS) Data (Hypothetical Data)

m/zRelative Intensity (%)Assignment
190/192100[M]⁺ (presence of Br isotopes)
162/164~40[M-CO]⁺
111~60[M-Br]⁺

Note: Data is hypothetical and for illustrative purposes. Fragmentation patterns can vary with ionization technique.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data and a key synthetic application of this compound are provided below.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectral data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis of 3-Amino-6-aryl-pyridazine Derivatives

This compound is a key intermediate in the synthesis of 3-amino pyridazine libraries.[1] An efficient method involves a two-step process of amination followed by a palladium-catalyzed Suzuki cross-coupling reaction under microwave irradiation.[1]

Step 1: Amination A mixture of this compound and an appropriate amine in a suitable solvent (e.g., ethanol) is subjected to microwave irradiation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, a 4-amino-substituted pyridazine derivative, is isolated and purified.

Step 2: Suzuki Cross-Coupling The 4-amino-bromo-pyridazine derivative from the previous step, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are combined in a solvent mixture (e.g., DME/water). The reaction mixture is heated under microwave irradiation until the starting material is consumed. The final 3-amino-6-aryl-pyridazine product is then isolated and purified by column chromatography.

Visualized Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of 3-amino-6-aryl-pyridazine derivatives from this compound.

G start This compound reagent1 Amine (R-NH2) Microwave product1 4-Amino-bromo-pyridazine derivative reagent1->product1 reagent2 Arylboronic Acid (Ar-B(OH)2) Pd Catalyst, Base Microwave product2 3-Amino-6-aryl-pyridazine derivative reagent2->product2

Caption: Synthetic workflow for 3-amino-6-aryl-pyridazines.

References

An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Pyridazinedione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral characteristics of pyridazinedione compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug development. A thorough understanding of their ¹H and ¹³C NMR spectra is crucial for unambiguous structure elucidation, purity assessment, and the study of their chemical behavior.

Introduction to the Pyridazinedione Core

The pyridazinedione scaffold, a six-membered diazine ring with two carbonyl groups, exists in several isomeric forms, with 1,2-dihydropyridazine-3,6-dione and 2,3-dihydro-pyridazine-3,4-dione being common examples. The electronic environment of the protons and carbons in these structures is significantly influenced by the presence of two nitrogen atoms and two carbonyl groups, as well as the nature and position of any substituents. This leads to characteristic chemical shifts and coupling patterns in their NMR spectra.

General ¹H NMR Spectral Features

The proton NMR spectra of pyridazinedione derivatives are characterized by signals in specific regions, largely dictated by the electron-withdrawing nature of the heterocyclic ring and the carbonyl groups.

  • Ring Protons: Protons directly attached to the pyridazinedione ring typically resonate in the downfield region, often between δ 6.0 and 8.0 ppm. Their exact chemical shift is sensitive to the substitution pattern on the ring.

  • N-Substituents: Protons on substituents attached to the nitrogen atoms will have their chemical shifts influenced by the proximity to the heterocyclic core. For instance, the protons of an N-alkyl group will be deshielded compared to a simple alkane.

  • C-Substituents: Similarly, protons on carbon substituents will exhibit chemical shifts dependent on their position relative to the carbonyl groups and nitrogen atoms.

General ¹³C NMR Spectral Features

The carbon NMR spectra provide valuable information about the carbon framework of pyridazinedione compounds.

  • Carbonyl Carbons: The most downfield signals in the ¹³C NMR spectrum correspond to the carbonyl carbons, typically appearing in the range of δ 150-170 ppm.[1]

  • Ring Carbons: Carbons within the pyridazinedione ring that are not carbonyls usually resonate between δ 120 and 150 ppm. The specific chemical shifts are influenced by the neighboring nitrogen atoms and substituents.

  • Substituent Carbons: The chemical shifts of carbons in the substituents will appear in their characteristic regions, though they may be shifted due to the electronic effects of the pyridazinedione ring.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize representative ¹H and ¹³C NMR data for a selection of pyridazin-3(2H)-one derivatives, which are closely related to pyridazinediones. The data has been compiled from various literature sources.[2][3][4][5]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) of Substituted Pyridazin-3(2H)-ones

Compound/SubstituentH-4H-5H-6Other ProtonsSolvent
6-phenyl-2H-pyridazin-3-one7.15 (d)7.80 (d)-7.45-7.55 (m, 3H, Ar-H), 7.90-8.00 (m, 2H, Ar-H)DMSO-d₆
2-benzyl-6-phenyl-2H-pyridazin-3-one7.20 (d)7.90 (d)-5.40 (s, 2H, CH₂), 7.25-7.40 (m, 5H, Ar-H), 7.45-7.55 (m, 3H, Ar-H), 7.90-8.00 (m, 2H, Ar-H)CDCl₃
6-(4-chlorophenyl)-2H-pyridazin-3-one7.18 (d)7.85 (d)-7.50 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H)DMSO-d₆

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Pyridazin-3(2H)-ones

Compound/SubstituentC-3C-4C-5C-6Other CarbonsSolvent
6-phenyl-2H-pyridazin-3-one162.5130.0132.5145.0125.8, 129.2, 130.5, 134.0 (Ar-C)DMSO-d₆
2-benzyl-6-phenyl-2H-pyridazin-3-one160.0129.5131.0146.052.0 (CH₂), 125.5, 127.5, 128.5, 129.0, 130.0, 134.5, 137.0 (Ar-C)CDCl₃
6-(4-chlorophenyl)-2H-pyridazin-3-one162.0130.2132.8144.0127.5, 129.5, 133.0, 135.0 (Ar-C)DMSO-d₆

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

5.1 Sample Preparation

  • Compound Purity: Ensure the pyridazinedione compound is of high purity, as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O).[6] The choice of solvent can influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm). In many modern spectrometers, the residual solvent peak can be used as a secondary reference.[7]

  • Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

5.2 NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A wider spectral width (e.g., 0 to 200 ppm) is necessary.

    • Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • 2D NMR Experiments: For unambiguous assignment of complex structures, perform two-dimensional NMR experiments:[2][4]

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel pyridazinedione compound using NMR spectroscopy.

NMR_Workflow A Synthesis of Novel Pyridazinedione Compound B Sample Preparation (Solvent, Concentration, Standard) A->B C 1D NMR Acquisition (1H, 13C) B->C D Preliminary Spectral Analysis (Chemical Shifts, Integration, Multiplicity) C->D H Ambiguous Assignment? D->H E 2D NMR Acquisition (COSY, HSQC, HMBC) F Detailed Spectral Assignment E->F G Structure Elucidation and Verification F->G H->E Yes H->G No

Caption: Workflow for NMR-based structural elucidation.

This logical progression ensures a systematic approach, starting from basic 1D experiments and employing more advanced 2D techniques when necessary to resolve structural ambiguities.

Conclusion

The ¹H and ¹³C NMR spectral analysis is an indispensable tool in the study of pyridazinedione compounds. A systematic approach, combining 1D and 2D NMR techniques with standardized experimental protocols, allows for the precise determination of their chemical structures. The data and methodologies presented in this guide serve as a valuable resource for researchers in the field, facilitating the characterization of novel pyridazinedione derivatives for various applications, including drug discovery and development.

References

The Pyridazinedione Scaffold: A Tunable Electrophile for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinedione (PD) scaffold has emerged as a versatile and highly adaptable platform in medicinal chemistry and drug development. Its unique electronic properties and tunable reactivity make it an attractive Michael acceptor for various applications, most notably in the realm of covalent inhibitors and bioconjugation. This guide provides a comprehensive overview of the electrophilicity and reactivity of the pyridazinedione core, with a focus on its application in creating next-generation therapeutics.

Introduction to the Pyridazinedione Scaffold

The pyridazinedione ring is a six-membered heterocycle containing two adjacent nitrogen atoms and two carbonyl groups. This arrangement confers a distinct electrophilic character to the carbon-carbon double bond within the ring, making it susceptible to nucleophilic attack, particularly by thiols. This reactivity forms the basis of its utility in targeting cysteine residues in proteins, a cornerstone of modern covalent drug design.

Compared to other commonly used Michael acceptors, such as maleimides, pyridazinediones offer several advantages. The six-membered ring structure of pyridazinediones is generally less electrophilic than the five-membered ring of maleimides, leading to greater selectivity for highly nucleophilic cysteine residues over other nucleophilic amino acids like lysine.[1] Furthermore, pyridazinedione-thiol adducts exhibit remarkable stability against hydrolysis, a common issue with maleimide-based conjugates that can lead to unwanted off-target reactions and reduced efficacy.[1]

Electrophilicity and Tunable Reactivity

A key feature of the pyridazinedione scaffold is the ability to modulate its electrophilicity and, consequently, its reactivity, through synthetic modification. The substituents on the nitrogen atoms of the pyridazinedione ring play a crucial role in tuning these properties.

N-Functionalization: A Gateway to Tunable Reactivity

By installing electron-donating or electron-withdrawing groups on the nitrogen atoms, the electrophilicity of the Michael acceptor can be finely controlled. This allows for the rational design of pyridazinedione derivatives with specific reactivity profiles, ranging from reversible to irreversible covalent modification.

A systematic study by Rochet et al. (2023) demonstrated that N-functionalized pyridazinediones bearing electron-donating, electron-neutral, and electron-withdrawing aryl groups exhibit a wide range of kinetic profiles for their reaction with thiols.[2] This tunability is critical for applications such as the development of reversible covalent inhibitors, where a balance between bond formation and breakage is required for optimal therapeutic effect.

Brominated Pyridazinediones for Stable Bioconjugation

For applications requiring highly stable and irreversible linkages, such as in the construction of antibody-drug conjugates (ADCs), brominated and dibrominated pyridazinediones (BrPDs and DiBrPDs) have been developed.[1] These derivatives act as potent Michael acceptors, and the resulting thio-substituted adducts are highly stable. The reaction is thought to proceed via an addition-elimination pathway.[1] The robust nature of these conjugates makes them ideal for in vivo applications where stability in the bloodstream is paramount.

Quantitative Analysis of Reactivity

The reactivity of pyridazinedione derivatives with thiols can be quantified by determining the rate constants for the Michael addition (kMA) and retro-Michael (kRM) reactions, as well as the equilibrium constant (Keq). These parameters provide a quantitative measure of the scaffold's electrophilicity and the stability of the resulting covalent bond.

Pyridazinedione DerivativeR GroupkMA (M-1s-1)kRM (s-1)Keq (M-1)
1 N-Et, N'-Et0.02 ± 0.002.23 x 10-6 ± 0.17 x 10-68968
2 N-Et, N'-Ph0.20 ± 0.011.24 x 10-5 ± 0.19 x 10-516129
3 N-Et, N'-4-MeOPh0.11 ± 0.011.13 x 10-5 ± 0.10 x 10-59734
4 N-Et, N'-4-FPh0.26 ± 0.011.83 x 10-5 ± 0.13 x 10-514207
6 N-Et, N'-F5Ph1.11 ± 0.031.05 x 10-4 ± 0.03 x 10-410571

Table 1: Kinetic and equilibrium constants for the reaction of various N-functionalized pyridazinediones with a model thiol (GCY tripeptide) at pH 7.4. Data extracted from Rochet et al., Chemical Science, 2023.[2]

Applications in Drug Development

The tunable reactivity and favorable stability profile of the pyridazinedione scaffold have led to its exploration in several areas of drug development.

Covalent Inhibitors

The ability to form reversible or irreversible covalent bonds with cysteine residues makes pyridazinediones attractive warheads for the design of targeted covalent inhibitors. By tuning the electrophilicity of the scaffold, inhibitors can be designed to have a desired residence time on their target protein, leading to prolonged and potent inhibition. Historically, a primary strategy for kinase inhibition involved the formation of an irreversible covalent bond between a cysteine and an electrophilic Michael acceptor.[2]

Antibody-Drug Conjugates (ADCs)

Dibromopyridazinediones have proven to be particularly useful for the construction of homogeneous and stable ADCs.[1] These reagents can be used to re-bridge the interchain disulfide bonds of antibodies, providing a site-specific and stable point of attachment for cytotoxic payloads. This approach has been shown to yield ADCs with a controlled drug-to-antibody ratio (DAR) of 4, which are potent, selective, and efficacious in preclinical models.

Signaling Pathway Modulation

Pyridazinone-based molecules have been identified as inhibitors of key signaling proteins. For instance, pyridazinone derivatives have been discovered as potent inhibitors of C-terminal Src Kinase (CSK), a negative regulator of T-cell activation.[2] By inhibiting CSK, these compounds can enhance T-cell receptor signaling, an important mechanism in immuno-oncology.

CSK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) LCK_inactive LCK (inactive) Y505-P TCR->LCK_inactive Antigen Presentation LCK_active LCK (active) LCK_inactive->LCK_active Dephosphorylation LCK_active->LCK_inactive ZAP70 ZAP-70 LCK_active->ZAP70 Phosphorylation CSK C-terminal Src Kinase (CSK) CSK->LCK_active Phosphorylates Y505 Pyridazinone_Inhibitor Pyridazinone Inhibitor Pyridazinone_Inhibitor->CSK Inhibits Downstream_Signaling Downstream Signaling (T-Cell Activation) ZAP70->Downstream_Signaling

Figure 1: Simplified signaling pathway of T-cell activation regulated by CSK and inhibited by a pyridazinone-based inhibitor.

Furthermore, as linkers in ADCs, pyridazinediones play a crucial role in the intracellular delivery of cytotoxic payloads. The general mechanism involves the binding of the ADC to a target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome, where the payload is released to exert its cytotoxic effect.

ADC_Trafficking_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (Pyridazinedione Linker) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Cell_Death Apoptosis / Cell Death Payload->Cell_Death 5. Cytotoxicity

Figure 2: General workflow for the intracellular trafficking and payload release of an ADC utilizing a pyridazinedione linker.

Experimental Protocols

General Synthesis of N-Functionalized Pyridazinediones

The synthesis of pyridazinedione derivatives is generally straightforward. A common method involves the reaction of a substituted maleic anhydride with a functionalized hydrazine under acidic or basic conditions.[1]

Example Protocol:

  • To a solution of a substituted maleic anhydride (1.0 eq) in a suitable solvent (e.g., acetic acid), add the desired hydrazine derivative (1.1 eq).

  • Reflux the reaction mixture for a specified time (typically 2-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-functionalized pyridazinedione.

UV-Vis Kinetic Assay for Thiol-Pyridazinedione Reactivity

The kinetics of the reaction between a pyridazinedione and a thiol can be monitored using UV-Vis spectrophotometry by observing the change in absorbance at a characteristic wavelength for the pyridazinedione scaffold (typically around 330 nm), which disappears upon conjugation to a thiol.[2]

Example Protocol:

  • Prepare stock solutions of the pyridazinedione derivative in a suitable organic solvent (e.g., DMSO) and the thiol-containing compound (e.g., a cysteine-containing peptide) in a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.4).

  • In a quartz cuvette, mix the buffer, the thiol stock solution, and initiate the reaction by adding the pyridazinedione stock solution to achieve the desired final concentrations.

  • Immediately begin monitoring the decrease in absorbance at 330 nm over time using a UV-Vis spectrophotometer.

  • The observed rate constants can be determined by fitting the absorbance versus time data to an appropriate kinetic model (e.g., pseudo-first-order or second-order rate equations).

General Protocol for Antibody Bioconjugation with Dibromopyridazinediones

This protocol outlines a general procedure for the re-bridging of interchain disulfide bonds in an antibody using a dibromopyridazinedione linker.

Example Protocol:

  • Reduce the antibody (typically at a concentration of 1-5 mg/mL in a suitable buffer, e.g., borate-buffered saline, pH 8.0) with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to selectively cleave the interchain disulfide bonds.

  • Remove the excess reducing agent using a desalting column.

  • Immediately add a solution of the dibromopyridazinedione-linker-payload construct in an organic co-solvent (e.g., DMSO) to the reduced antibody solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 4 °C or room temperature) for a specified duration.

  • Purify the resulting ADC using a suitable chromatography method (e.g., size-exclusion chromatography) to remove unreacted linker-payload and any aggregated protein.

  • Characterize the final ADC product by methods such as UV-Vis spectroscopy (to determine the drug-to-antibody ratio), SDS-PAGE, and mass spectrometry.

Conclusion

The pyridazinedione scaffold represents a powerful and versatile tool in modern drug discovery and development. Its tunable electrophilicity, coupled with the high stability of its thiol adducts, provides a significant advantage over other Michael acceptors. The ability to fine-tune the reactivity of the pyridazinedione core through synthetic modification allows for the rational design of molecules with specific covalent properties, from reversible inhibitors to highly stable bioconjugates. As our understanding of the nuanced roles of covalent interactions in biology continues to grow, the pyridazinedione scaffold is poised to play an increasingly important role in the development of novel, targeted, and effective therapeutics.

References

The Genesis of a Scaffold: A Technical Guide to the Discovery and Synthesis of Pyridazinediones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and historical evolution of pyridazinedione synthesis has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthetic methodologies, from the seminal work in the mid-20th century to contemporary advancements, with a focus on the practical application of these versatile heterocyclic compounds.

The guide traces the origins of pyridazinedione synthesis to the pioneering work of Mizzoni and Spoerri in 1951. It meticulously documents the foundational methods and follows the trajectory of innovation that has led to the development of sophisticated derivatives, such as the brominated pyridazinediones that have become instrumental in the field of chemical biology.

Included within this guide are detailed experimental protocols for key synthetic transformations, with all quantitative data systematically organized into comparative tables. Furthermore, to elucidate complex reaction pathways and experimental workflows, the guide incorporates custom-designed diagrams generated using the Graphviz DOT language, adhering to stringent specifications for clarity and visual integrity.

This technical guide serves as an essential resource for any scientific professional engaged in the synthesis and application of pyridazinedione-based molecules, offering a unique blend of historical context and practical, actionable information.

A Historical Overview of Pyridazinedione Synthesis

The journey into the synthesis of pyridazinediones commenced in 1951 with the foundational work of R. H. Mizzoni and P. E. Spoerri. Their initial report detailed the synthesis of the parent 1,2-dihydro-3,6-pyridazinedione, more commonly known as maleic hydrazide, by reacting maleic anhydride with hydrazine salts of strong inorganic acids in an aqueous medium. This method provided a significant improvement in yield and product purity compared to previous attempts that utilized hydrazine hydrate in organic solvents, which often resulted in a mixture of products requiring arduous separation.

Over the decades, the synthetic toolbox for pyridazinediones has expanded considerably. A pivotal advancement has been the development of methods to produce substituted pyridazinediones, which has broadened their applicability, particularly in medicinal chemistry and chemical biology. A significant milestone was the emergence of brominated pyridazinediones (BrPDs) and dibromopyridazinediones (DiBrPDs) as highly efficient reagents for the site-selective modification of cysteine and disulfide bonds in proteins. The synthesis of these halogenated derivatives is generally straightforward, often starting from monobromo- or dibromomaleic anhydride and reacting them with substituted hydrazines.

The modular nature of pyridazinedione synthesis has allowed for the creation of extensive libraries of N-functionalized derivatives with tailored electronic and steric properties. This tunability is crucial for applications such as the development of antibody-drug conjugates (ADCs), where the pyridazinedione scaffold can act as a stable linker between the antibody and a cytotoxic payload.

historical_evolution

Core Synthetic Methodologies and Experimental Protocols

The synthesis of the pyridazinedione core generally relies on the cyclocondensation of a 1,4-dicarbonyl compound, or a precursor thereof, with a hydrazine derivative. The most common and direct approach involves the reaction of maleic anhydride or its substituted derivatives with hydrazine or its substituted counterparts.

General Synthetic Workflow

The choice of starting materials and reaction conditions is dictated by the desired substitution pattern on the pyridazinedione ring. The following diagram illustrates a general logical workflow for the synthesis of various pyridazinedione derivatives.

synthetic_workflow

Detailed Experimental Protocols

This protocol is adapted from early methods and optimized for laboratory scale.

  • Reaction: Maleic anhydride + Hydrazine sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazine sulfate (1.0 eq) in water.

    • To the stirred solution, add maleic anhydride (1.05 eq) in one portion.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the mixture to room temperature, then further cool in an ice bath for 1 hour.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to afford 1,2-dihydropyridazine-3,6-dione as a white solid.

This protocol is a representative example of the synthesis of an N-substituted pyridazinedione.

  • Reaction: Maleic anhydride + Phenylhydrazine

  • Procedure:

    • Dissolve maleic anhydride (1.0 eq) in glacial acetic acid in a round-bottom flask with stirring.

    • Add phenylhydrazine (1.0 eq) dropwise to the solution at room temperature.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid thoroughly with water.

    • Recrystallize the crude product from ethanol to yield N-phenyl-1,2-dihydropyridazine-3,6-dione as a crystalline solid.

This protocol outlines the synthesis of a functionalized dibromopyridazinedione used in bioconjugation.

  • Reaction: Dibromomaleic anhydride + (2-Aminoethyl)hydrazine derivative

  • Procedure:

    • To a solution of a protected (2-aminoethyl)hydrazine (e.g., Boc-protected) (1.0 eq) in a suitable solvent such as acetic acid, add dibromomaleic anhydride (1.1 eq) portion-wise at room temperature.

    • Stir the mixture at room temperature for 1 hour, then heat to reflux for 3-4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the protected dibromopyridazinedione.

    • Deprotect the amine group (e.g., using trifluoroacetic acid in dichloromethane for a Boc group) to yield the final product.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and yields for the synthesis of representative pyridazinedione derivatives.

Compound Starting Materials Solvent Reaction Time Temperature Yield
1,2-Dihydropyridazine-3,6-dioneMaleic anhydride, Hydrazine sulfateWater4-6 hReflux85-95%
N-Phenyl-1,2-dihydropyridazine-3,6-dioneMaleic anhydride, PhenylhydrazineAcetic Acid2-3 hReflux70-80%
1-(2-Aminoethyl)-4,5-dibromo-1,2-dihydropyridazine-3,6-dioneDibromomaleic anhydride, Protected (2-aminoethyl)hydrazineAcetic Acid4-5 hReflux50-60% (over 2 steps)

Application in Antibody-Drug Conjugates: A Signaling Pathway Perspective

Pyridazinediones, particularly dibromopyridazinediones, have found a significant application as linkers in the construction of antibody-drug conjugates (ADCs). In this context, the pyridazinedione scaffold covalently attaches a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on the surface of cancer cells.

A prominent example is the use of pyridazinedione-based linkers in ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer. The antibody component of the ADC, such as trastuzumab, binds to the HER2 receptor on the cancer cell surface. This binding event triggers the internalization of the ADC-receptor complex into the cell via endocytosis.

Once inside the cell, the ADC is trafficked to the lysosome, where the linker is designed to be cleaved, releasing the cytotoxic payload. A common payload is monomethyl auristatin E (MMAE), a potent antimitotic agent. MMAE disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

The following diagram illustrates the mechanism of action of a HER2-targeting ADC utilizing a pyridazinedione linker.

ADC_Mechanism

Conclusion

The synthesis of pyridazinediones has evolved from a fundamental academic curiosity into a cornerstone of modern medicinal chemistry and chemical biology. The robustness and versatility of the synthetic routes allow for the generation of a vast chemical space of pyridazinedione derivatives. Their application as stable and efficient linkers in antibody-drug conjugates exemplifies the profound impact of this heterocyclic scaffold in the development of next-generation therapeutics. This guide provides a foundational understanding of the history, synthesis, and application of pyridazinediones, intended to aid researchers in harnessing the full potential of this remarkable class of molecules.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aminopyridazines from 4-Bromo-pyridazine-3,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine scaffolds are significant pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of substituted 3-aminopyridazines is a key step in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 3-aminopyridazine derivatives utilizing 4-bromo-pyridazine-3,6-dione as a versatile starting material. The described methodologies leverage a combination of microwave-assisted amination and palladium-catalyzed cross-coupling reactions, offering an efficient route to a diverse library of 3-aminopyridazines.[1][2][3][4]

Synthetic Strategy Overview

The synthesis of diversely substituted 3-aminopyridazines from 4-bromo-pyridazine-3,6-dione generally follows a two-step sequence. The initial step involves a nucleophilic substitution reaction to introduce an amino group at the 3-position. Subsequent functionalization is achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the 6-position after conversion of the dione to a dihalide or a similar reactive intermediate. Microwave irradiation is employed to accelerate these reactions, often leading to improved yields and shorter reaction times.

Synthesis_Workflow Start 4-Bromo-pyridazine-3,6-dione Step1 Microwave-Assisted Amination Start->Step1 Intermediate 3-Amino-4-bromo-pyridazin-6-one Step1->Intermediate Step2 Halogenation Intermediate->Step2 Intermediate2 3-Amino-4-bromo-6-chloropyridazine Step2->Intermediate2 Step3 Suzuki-Miyaura Coupling (Microwave-Assisted) Intermediate2->Step3 End Disubstituted 3-Aminopyridazines Step3->End

General synthetic workflow for 3-aminopyridazines.

Experimental Protocols

Protocol 1: Microwave-Assisted Amination of 4-Bromo-pyridazine-3,6-dione

This protocol describes the introduction of an amino group at the 3-position of the pyridazine ring.

Materials:

  • 4-Bromo-pyridazine-3,6-dione

  • Amine of choice (e.g., ammonia, primary or secondary amine)

  • Solvent (e.g., Dioxane, DMF, or Ethanol)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine 4-bromo-pyridazine-3,6-dione (1.0 eq), the desired amine (1.2-2.0 eq), and the appropriate solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (typically 100-150°C) for a designated time (10-30 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 3-amino-4-bromo-pyridazin-6-one.

Protocol 2: Halogenation of 3-Amino-4-bromo-pyridazin-6-one

This protocol details the conversion of the pyridazinone to a more reactive species for cross-coupling.

Materials:

  • 3-Amino-4-bromo-pyridazin-6-one

  • Halogenating agent (e.g., POCl₃, SOCl₂)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of 3-amino-4-bromo-pyridazin-6-one (1.0 eq) in the chosen solvent, add the halogenating agent (2.0-5.0 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., Ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-4-bromo-6-chloropyridazine.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the halogenated pyridazine with a boronic acid.

Materials:

  • 3-Amino-4-bromo-6-chloropyridazine

  • Aryl or heteroaryl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the 3-amino-4-bromo-6-chloropyridazine (1.0 eq), boronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (typically 120-160°C) for 15-45 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired disubstituted 3-aminopyridazine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 3-aminopyridazine derivatives.

EntryStarting MaterialAmine/Boronic AcidProductYield (%)Analytical Data (Representative)
14-Bromo-pyridazine-3,6-dioneAmmonia3-Amino-4-bromo-pyridazin-6-one75-85¹H NMR (DMSO-d₆): δ 7.85 (s, 1H), 6.50 (br s, 2H).
23-Amino-4-bromo-pyridazin-6-onePOCl₃3-Amino-4-bromo-6-chloropyridazine80-90MS (ESI): m/z 208 [M+H]⁺.
33-Amino-4-bromo-6-chloropyridazinePhenylboronic acid3-Amino-4-bromo-6-phenylpyridazine60-75¹H NMR (CDCl₃): δ 7.90-7.80 (m, 2H), 7.50-7.40 (m, 3H), 5.10 (br s, 2H). ¹³C NMR (CDCl₃): δ 158.2, 145.1, 137.5, 130.1, 129.0, 128.5, 115.8.
43-Amino-4-bromo-6-chloropyridazine4-Methoxyphenylboronic acid3-Amino-4-bromo-6-(4-methoxyphenyl)pyridazine65-80MS (ESI): m/z 296 [M+H]⁺.

Potential Applications and Signaling Pathways

Derivatives of 3-aminopyridazine have shown significant potential in drug development due to their interaction with various biological targets. Some have been identified as antagonists of the GABA-A receptor, while others act as inhibitors of key signaling kinases such as Fibroblast Growth Factor Receptor (FGFR), Janus Kinase 2 (JAK2), and Epidermal Growth Factor Receptor (EGFR). These interactions can modulate critical cellular processes, making these compounds promising candidates for the treatment of neurological disorders and cancer.

GABA-A Receptor Signaling

GABAA_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle GABA->GABA_vesicle GABAA_R GABA-A Receptor GABA_vesicle->GABAA_R GABA Release Cl_channel Cl- Influx GABAA_R->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Aminopyridazine 3-Aminopyridazine Derivative (Antagonist) Aminopyridazine->GABAA_R Blocks

GABA-A receptor signaling pathway and antagonism.
FGFR Signaling Pathway

FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Aminopyridazine 3-Aminopyridazine Derivative (Inhibitor) Aminopyridazine->FGFR Inhibits

FGFR signaling pathway and its inhibition.
JAK2-STAT Signaling Pathway

JAK2_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Transcription Aminopyridazine 3-Aminopyridazine Derivative (Inhibitor) Aminopyridazine->JAK2 Inhibits

JAK2-STAT signaling pathway and its inhibition.
EGFR Signaling Pathway

EGFR_Pathway cluster_downstream_egfr Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK_EGFR RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK_EGFR PI3K_AKT_EGFR PI3K-AKT Pathway EGFR->PI3K_AKT_EGFR Cell_Cycle Cell Cycle Progression & Survival RAS_RAF_MEK_ERK_EGFR->Cell_Cycle PI3K_AKT_EGFR->Cell_Cycle Aminopyridazine 3-Aminopyridazine Derivative (Inhibitor) Aminopyridazine->EGFR Inhibits

References

Application Notes: Microwave-Assisted Organic Synthesis (MAOS) of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridazine and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds that are a primary focus in medicinal chemistry and drug discovery. Their molecular framework is integral to numerous pharmacologically active agents, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The application of Microwave-Assisted Organic Synthesis (MAOS) has emerged as a green and efficient technique for synthesizing these valuable scaffolds. MAOS frequently leads to significant reductions in reaction times, higher product yields, and improved purity compared to conventional heating methods, making it an attractive methodology for researchers and drug development professionals.[4][5][6][7][8] This document provides detailed protocols for three distinct microwave-assisted methods for synthesizing pyridazine derivatives.

Protocol 1: One-Pot, Three-Component Synthesis of Thiazolyl-Pyridazinediones

This protocol describes an efficient, one-pot, three-component synthesis of novel 1-thiazolyl-pyridazinedione derivatives using microwave irradiation. This method is noted for its high yields and short reaction times, representing an eco-friendly approach to generating biologically relevant molecules.[1]

Experimental Workflow

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification A Hydrazonoyl Chlorides Mix Mix reactants in Ethanol A->Mix B 2-amino-1,2-dihydropyridazine-3,6-dione B->Mix C Chitosan (Catalyst) C->Mix MW Microwave Irradiation (500 W, 150 °C, 2 min) Mix->MW Triturate Triturate with Methanol MW->Triturate Filter Filter Solid Product Triturate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Final Pure 1-thiazolyl-pyridazinedione Derivatives Recrystallize->Final

Caption: Workflow for Three-Component MAOS of Thiazolyl-Pyridazinediones.

Data Summary

Table 1: Microwave-Assisted Synthesis of 1-thiazolyl-pyridazinedione Derivatives. [1]

Compound Substituent (Ar) Reaction Time (min) Power (W) Temperature (°C) M.P. (°C)
5a C₆H₅ 2 500 150 -
5b 4-CH₃-C₆H₄ 2 500 150 -
5c 3-CH₃-C₆H₄ 2 500 150 -
5d 4-OCH₃-C₆H₄ 2 500 150 -
5e 4-Cl-C₆H₄ 2 500 150 195-197

| 5f | 4-Br-C₆H₄ | 2 | 500 | 150 | 207-209 |

Note: Specific yields were described as "high/efficient" in the source material.

Detailed Experimental Protocol
  • Reaction Setup: In a suitable microwave reactor vessel, combine the appropriate hydrazonoyl chloride (10 mmol), 2-amino-1,2-dihydropyridazine-3,6-dione (10 mmol), and a catalytic amount of chitosan in ethanol (20 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 500 W and a temperature of 150 °C for 2 minutes.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature.

  • Purification: Triturate the cooled mixture with methanol. Collect the resulting solid product by filtration, wash it with methanol, and dry it.

  • Recrystallization: Recrystallize the crude product from ethanol to yield the pure 1-thiazolyl-pyridazinedione derivative.[1]

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods (e.g., IR, ¹H-NMR, MS) and elemental analysis.[1]

Protocol 2: Synthesis of 3,6-Disubstituted Pyridazines via Suzuki Coupling and Amination

This protocol details a rapid, microwave-enhanced, two-step synthesis of diversified 3,6-disubstituted pyridazines starting from the commercially available 3,6-dichloropyridazine. The methodology involves an initial Suzuki coupling reaction followed by an amination reaction, both significantly accelerated by microwave irradiation.

Experimental Workflow

G Start 3,6-Dichloropyridazine Step1_MW Suzuki Coupling Microwave Irradiation (150 °C, 5-10 min) Start->Step1_MW + Step1_reagents Boronic Acid Pd(PPh₃)₄, Na₂CO₃ DME/H₂O Step1_reagents->Step1_MW Intermediate 3-Chloro-6-arylpyridazine Step1_MW->Intermediate Step2_MW Amination Microwave Irradiation (195 °C, 15 min) Intermediate->Step2_MW + Step2_reagents Amine (e.g., Benzylamine) K₂CO₃, DMF Step2_reagents->Step2_MW Final 3-Amino-6-arylpyridazine Step2_MW->Final

Caption: Sequential MAOS workflow for 3,6-disubstituted pyridazines.

Data Summary

Table 2: Microwave-Enhanced Suzuki Coupling of 3,6-Dichloropyridazine.

Entry Boronic Acid Time (min) Temp (°C) Yield (%)
1 4-Methoxyphenylboronic acid 5 150 95
2 4-Methylphenylboronic acid 10 150 93
3 Phenylboronic acid 10 150 91
4 4-Formylphenylboronic acid 10 150 88

| 5 | 2-Thiopheneboronic acid | 10 | 150 | 85 |

Table 3: Comparison of Amination of 3-Chloro-6-(4-methoxyphenyl)pyridazine with Benzylamine.

Method Base Solvent Temperature (°C) Time Yield (%)
Conventional K₂CO₃ DMF 120 18 h No Reaction
Conventional - Neat Reflux 18 h 78

| Microwave | - | Neat | 195 | 15 min | 97 |

Detailed Experimental Protocols

A. Suzuki Coupling of 3,6-Dichloropyridazine

  • Reaction Setup: To a microwave process vial, add 3,6-dichloropyridazine (1.0 equiv.), the desired boronic acid (1.1 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and sodium carbonate (3.0 equiv.).

  • Solvent Addition: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 150 °C for the time specified in Table 2 (typically 5-10 minutes).

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 3-chloro-6-arylpyridazine intermediate.

B. Amination of 3-Chloro-6-arylpyridazine

  • Reaction Setup: In a microwave process vial, mix the 3-chloro-6-arylpyridazine intermediate (e.g., 3-chloro-6-(4-methoxyphenyl)pyridazine) with an excess of the desired amine (e.g., benzylamine, 2 equiv.).

  • Microwave Irradiation: Seal the vial and irradiate the neat mixture in a microwave reactor at 195 °C for 15 minutes.

  • Work-up and Purification: After cooling, purify the reaction mixture directly by column chromatography on silica gel to yield the final 3-amino-6-arylpyridazine product. An excellent yield of 97% was reported for the reaction with benzylamine under these conditions.

Protocol 3: Microwave-Assisted Synthesis of Fused Pyridazinone Derivatives

This protocol outlines the synthesis of 2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-ones through a microwave-assisted condensation reaction. This method provides rapid access to complex, fused heterocyclic systems with potential hypotensive and anticonvulsant activities.[2][9]

Experimental Workflow

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification A 3-Chloro-6-substituted phenyl pyridazine Mix Mix reactants in Methanol A->Mix B Anthranilic Acid B->Mix MW Microwave Irradiation (1-3 min) Mix->MW Cool Cool Reaction Mixture MW->Cool Precipitate Pour over Crushed Ice Cool->Precipitate Filter Filter Solid Product Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Final 2-Substituted Phenyl-10H-pyridazin (6,1-b)quinazoline-10-one Recrystallize->Final

Caption: MAOS workflow for fused quinazolinone-pyridazine derivatives.

Data Summary

Table 4: Physical Data for Synthesized 2-Substituted Phenyl-10H-pyridazin(6,1-b)quinazoline-10-ones (4a-g). [2]

Compound R-Group Reaction Time (min) Yield (%) M.P. (°C)
4a H 1-3 72 198
4b 4-CH₃ 1-3 68 204
4c 4-Cl 1-3 65 186
4d 2-Cl 1-3 62 192
4e 2,4-di-Cl 1-3 64 210
4f 4-OCH₃ 1-3 75 202

| 4g | 4-Biphenyl | 1-3 | 70 | 215 |

Detailed Experimental Protocol
  • Reaction Setup: Prepare a mixture of 3-chloro-6-substituted phenyl pyridazine (1 equiv.) and anthranilic acid (1 equiv.) in methanol.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation for a period of 1 to 3 minutes.[2]

  • Work-up: After the irradiation is complete, cool the reaction mixture.

  • Precipitation: Pour the cooled solution over crushed ice to precipitate the solid product.

  • Purification: Collect the solid by filtration, wash it thoroughly with water, and then recrystallize it from ethanol to obtain the pure product.[2]

  • Characterization: Confirm the identity and purity of the compounds using TLC, melting point analysis, and spectroscopic techniques (IR, ¹H NMR, MS).[2]

Microwave-assisted organic synthesis is a powerful and efficient tool for the synthesis of diverse pyridazine derivatives. The protocols outlined in these application notes demonstrate that MAOS consistently reduces reaction times from hours to minutes while often providing excellent product yields.[7] These methods, which include multicomponent reactions, cross-coupling, and condensation reactions, showcase the versatility of microwave heating in modern synthetic chemistry. For researchers and professionals in drug development, adopting MAOS can accelerate the discovery and optimization of novel pyridazine-based therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Bromopyridazinediones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of bromopyridazinediones. These reactions are pivotal for the synthesis of novel, highly functionalized pyridazinedione derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Introduction

The pyridazinedione scaffold is a privileged heterocyclic motif in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications. The introduction of aryl, alkynyl, and amino moieties onto the pyridazinedione core through palladium-catalyzed cross-coupling reactions allows for the systematic exploration of the chemical space around this scaffold, enabling the fine-tuning of pharmacological properties and the development of novel drug candidates. Bromopyridazinediones are versatile precursors for these transformations due to the reactivity of the carbon-bromine bond in the presence of a suitable palladium catalyst.

Suzuki-Miyaura Coupling of Bromopyridazinediones

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between a halide and an organoboron compound. In the context of bromopyridazinediones, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of a bromopyridazine derivative, which serves as a close model for bromopyridazinediones.[1]

EntryBromopyridazine SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O804825
23-bromo-6-(thiophen-2-yl)pyridazine4-Formylphenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O804828
33-bromo-6-(thiophen-2-yl)pyridazine4-Cyanophenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O804822
43-bromo-6-(thiophen-2-yl)pyridazineThiophen-2-ylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O804814
53-bromo-6-(thiophen-2-yl)pyridazineFuran-2-ylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O804818
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyridazinedione with an arylboronic acid.

Materials:

  • Bromopyridazinedione (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,2-dimethoxyethane (DME) or dioxane, and ethanol)

  • Anhydrous reaction vessel (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask, add the bromopyridazinedione (1.0 equiv), the arylboronic acid (1.2 equiv), and the palladium catalyst (0.05 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of DME and ethanol) via syringe.

  • Add the aqueous base (e.g., 2M Na₂CO₃, 2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Bromopyridazinedione Arylboronic Acid Pd Catalyst & Base heating Heating (80-100 °C) reagents->heating Combine solvent Degassed Solvent solvent->heating inert_atm Inert Atmosphere (Ar or N₂) inert_atm->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction Completion purification Column Chromatography extraction->purification product Arylated Pyridazinedione purification->product Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)(X)L₂ Pd0->PdII Oxidative Addition (R¹-X) Alkyne_Complex R¹-Pd(II)(C≡CR²)L₂ PdII->Alkyne_Complex Transmetalation Alkyne_Complex->Pd0 Reductive Elimination Product R¹-C≡CR² Alkyne_Complex->Product CuX CuX Cu_Alkyne Cu-C≡CR² Cu_Alkyne->PdII Transmetalation Cu_Alkyne->CuX + HX Alkyne H-C≡CR² Alkyne->Cu_Alkyne + CuX, Base Buchwald_Hartwig_Flow start Start: Bromopyridazinedione & Amine catalyst_system Select Catalyst System (Pd Pre-catalyst + Ligand) start->catalyst_system base_selection Select Base (e.g., NaO*t*Bu, K₃PO₄) start->base_selection solvent_choice Select Anhydrous Solvent (e.g., Toluene, Dioxane) start->solvent_choice reaction_setup Assemble Reaction under Inert Atmosphere catalyst_system->reaction_setup base_selection->reaction_setup solvent_choice->reaction_setup thermal_conditions Apply Thermal Conditions (80-120 °C) reaction_setup->thermal_conditions workup_purification Aqueous Workup and Chromatographic Purification thermal_conditions->workup_purification product Aminated Pyridazinedione workup_purification->product

References

Applications of Pyridazinedione Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinedione scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad range of pharmacological activities. Its unique chemical properties allow for diverse substitutions, leading to the development of potent and selective agents for various therapeutic targets. This document provides an overview of the applications of pyridazinedione derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity

Pyridazinedione derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation, survival, and metastasis.[1]

Quantitative Data: Anticancer Activity of Pyridazinedione Derivatives
Compound/DerivativeCancer Cell LineActivity MetricValueReference
Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone)CEM (Leukemia)CC50Low µM/nM[2]
Pyr-1HL-60 (Leukemia)CC50Low µM/nM[2]
Pyr-1MDA-MB-231 (Breast)CC50Low µM/nM[2]
Pyr-1MDA-MB-468 (Breast)CC50Low µM/nM[2]
Pyr-1A-549 (Lung)CC50Low µM/nM[2]
Phenyl dihydropyridazinone (Thiourea series)B-Raf expressing cell linesIC5024.97 - 35.59 nM[3]
Compound 35OVCAR-3 (Ovarian)IC500.32 µM[3]
Compound 35MDA-MB-435 (Melanoma)IC500.46 µM[3]
Compound 10lHOP-92 (Lung)GI503.18 µM[4]
Compound 10lSNB-75 (CNS)GI503.92 µM[4]
Compound 17aNCI 60 PanelGI503.24 - 3.98 µM[4]
1,2,3-triazolopyridazinone 5aA549 (Lung)IC5036.35 µM[5]
1,2,3-triazolopyridazinone 5cA549 (Lung)IC5030.66 µM[5]
1,2,3-triazolopyridazinone 6aMCF-7 (Breast)IC50154.87 µM[5]
Pyridazine derivative 5bHCT-116 (Colon)VEGFR inhibition92.2% at 10 µM[6]
Signaling Pathways in Anticancer Activity

Pyridazinedione derivatives exert their anticancer effects through various signaling pathways. One prominent mechanism involves the induction of apoptosis through the intrinsic pathway, often initiated by the accumulation of reactive oxygen species (ROS) and inhibition of the proteasome.[2] Another key target is the B-Raf signaling pathway, which is crucial for cell progression in several cancers.[3] Furthermore, some derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme vital for nucleotide synthesis.[3]

anticancer_pathway cluster_drug Pyridazinedione Derivatives cluster_cell Cancer Cell Drug Pyridazinedione Derivatives ROS ROS Accumulation Drug->ROS Proteasome Proteasome Inhibition Drug->Proteasome BRaf B-Raf Inhibition Drug->BRaf DHFR DHFR Inhibition Drug->DHFR Apoptosis Apoptosis ROS->Apoptosis Proteasome->Apoptosis CellCycle Cell Cycle Arrest BRaf->CellCycle DHFR->CellCycle

Anticancer mechanisms of pyridazinedione derivatives.
Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (DNS Assay) [2]

  • Cell Culture: Culture human cancer cell lines (e.g., CEM, HL-60, MDA-MB-231, A-549) and non-cancerous cell lines (e.g., MCF-10A) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve the pyridazinedione derivative (e.g., Pyr-1) in a suitable solvent (e.g., DMSO) to prepare a stock solution. Make serial dilutions to achieve the desired final concentrations.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • DNS Staining: After incubation, fix the cells with a suitable fixative (e.g., 10% trichloroacetic acid). Wash the plates and stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.

  • Measurement: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution. Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

The pyridazinedione core is a prominent structure in the development of anti-inflammatory agents, often with reduced ulcerogenic side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7][8]

Quantitative Data: Anti-inflammatory Activity of Pyridazinedione Derivatives
Compound/DerivativeTarget/AssayActivity MetricValueReference
Pyrido[2,3-d]pyridazine-2,8-dione (Compound 7c)Ear Edema ModelInhibition82%[9]
Pyridazinone derivativesPDE4B Inhibition% InhibitionVaries (at 20 µM)[10]
Signaling Pathways in Anti-inflammatory Activity

Pyridazinedione derivatives can modulate inflammatory responses through various mechanisms. One key pathway involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins.[9] Some derivatives also act as phosphodiesterase 4 (PDE4) inhibitors, which leads to an increase in intracellular cyclic AMP (cAMP) levels, subsequently downregulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[10] Additionally, some compounds have been found to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor-κB (NF-κB), a critical transcription factor for inflammatory gene expression.[11]

anti_inflammatory_pathway cluster_drug Pyridazinedione Derivatives cluster_cell Inflammatory Cell Drug Pyridazinedione Derivatives COX2 COX-2 Inhibition Drug->COX2 PDE4 PDE4 Inhibition Drug->PDE4 NFkB NF-κB Inhibition Drug->NFkB Prostaglandins Prostaglandin Production↓ COX2->Prostaglandins Cytokines Pro-inflammatory Cytokine Release↓ PDE4->Cytokines NFkB->Cytokines

Anti-inflammatory mechanisms of pyridazinedione derivatives.
Experimental Protocols

Protocol 2: In Vivo Anti-inflammatory Activity (Ear Edema Model) [9]

  • Animal Model: Use a suitable animal model, such as mice or rats.

  • Induction of Edema: Topically apply an irritant (e.g., croton oil or arachidonic acid) to the inner surface of one ear to induce inflammation and edema. The contralateral ear serves as a control.

  • Compound Administration: Administer the test pyridazinedione derivative and a reference drug (e.g., indomethacin) either topically or systemically at a specified time before or after the irritant application.

  • Measurement of Edema: After a defined period, sacrifice the animals and punch out circular sections from both ears. Weigh the sections to determine the difference in weight, which corresponds to the degree of edema.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Antimicrobial Activity

Pyridazinedione-based compounds have emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi, including antibiotic-resistant strains.[12]

Quantitative Data: Antimicrobial Activity of Pyridazinedione Derivatives
Compound/DerivativeMicroorganismActivity MetricValue (µg/mL or µM)Reference
Thiazolyl-pyridazinedione 5dStaphylococcus aureus (MRSA)MIC-[12]
Thiazolyl-pyridazinedione 9dPseudomonas aeruginosaMIC0.42[12]
Thiazolyl-pyridazinedione 9dStaphylococcus aureus (MRSA)MIC1.84[12]
Thiazolyl-pyridazinedione 9dCandida albicansMIC2.17[12]
Chloro derivativesE. coli, P. aeruginosa, S. marcescensMIC0.892 - 3.744[13]
Compound 7S. aureus (MRSA), P. aeruginosa, A. baumanniiMIC3.74 - 8.92 µM[14]
Compound 13S. aureus (MRSA), P. aeruginosa, A. baumanniiMIC3.74 - 8.92 µM[14]
Compound 10hStaphylococcus aureusMIC16[4]
Compound 8gCandida albicansMIC16[4]
Experimental Protocols

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) [14]

  • Microorganism Culture: Grow the bacterial or fungal strains in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare a stock solution of the pyridazinedione derivative in a suitable solvent (e.g., DMSO). Make serial dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm. An indicator dye like alamarBlue can also be used, where a color change indicates cell viability.[14]

Cardiovascular Effects

Certain pyridazinedione derivatives have shown significant effects on the cardiovascular system, including antihypertensive and vasodilatory activities.[3]

Quantitative Data: Cardiovascular Activity of Pyridazinedione Derivatives
Compound/DerivativeTarget/AssayActivity MetricValueReference
2-phenyl-3,6-pyridazinedione derivative 28PDE-5IC5022 nM[3]
Dihydropyridazin-3(2H)-one 11Mean Arterial Blood Pressure (MABP) reduction% Reduction41.84%[3]
Dihydropyridazin-3(2H)-one 12Mean Arterial Blood Pressure (MABP) reduction% Reduction40.98%[3]
Dihydropyridazin-3(2H)-one 13Vasorelaxant activity (rat thoracic aortic rings)IC500.199 µM[3]
Pyridazin-3(2H)-one derivative 16Vasodilating activity (rat thoracic aortic rings)EC500.339 µM[3]
Fluorinated pyridazinone derivativesMitochondrial Complex 1 (MC1)IC508 - 4000 nM[15]
Experimental Protocols

Protocol 4: In Vitro Vasorelaxant Activity Assay [3]

  • Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat) and cut it into rings.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: Induce a sustained contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Compound Addition: Once a stable contraction is achieved, add the pyridazinedione derivative cumulatively in increasing concentrations to the organ bath.

  • Measurement of Relaxation: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the IC50 value, which is the concentration of the compound that causes 50% relaxation.

Synthesis of Pyridazinedione Derivatives

A common and straightforward method for the synthesis of pyridazinedione scaffolds involves the reaction of maleic anhydrides with hydrazines.[16]

Experimental Workflow: Synthesis of Pyridazinedione Derivatives

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product MaleicAnhydride Maleic Anhydride (or derivative) Conditions Acidic or Basic Conditions MaleicAnhydride->Conditions Hydrazine Hydrazine (or derivative) Hydrazine->Conditions Pyridazinedione Pyridazinedione Scaffold Conditions->Pyridazinedione

General synthesis of pyridazinedione scaffolds.
General Synthetic Protocol

A general procedure for the synthesis of pyridazinedione derivatives is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted maleic anhydride in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add the corresponding hydrazine derivative to the solution. The reaction can be carried out under acidic or basic conditions depending on the specific substrates.[16]

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure pyridazinedione derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[4][14]

References

Application Notes and Protocols for Cysteine Bioconjugation using 4-bromo-1,2-dihydropyridazine-3,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine bioconjugation is a cornerstone technique for the site-specific modification of proteins, enabling the development of antibody-drug conjugates (ADCs), imaging agents, and other functional protein constructs. While maleimide-based reagents have been traditionally employed for this purpose, the resulting thiosuccinimide linkage is susceptible to retro-Michael reactions, leading to premature payload release and off-target effects. 4-bromo-1,2-dihydropyridazine-3,6-dione and its derivatives have emerged as superior alternatives, offering enhanced stability of the final conjugate while maintaining high reactivity and selectivity for cysteine residues.[1]

These pyridazinedione-based reagents react with cysteine's thiol group via a conjugate addition-elimination mechanism to form a stable, hydrolytically resistant linkage.[2] This platform provides a robust method for creating stable bioconjugates for a variety of applications in research and therapeutic development. Furthermore, the pyridazinedione scaffold offers the potential for multiple points of chemical attachment, expanding the possibilities for creating multifunctional bioconjugates.[1][2]

Key Advantages of this compound

  • Enhanced Stability: The resulting conjugate exhibits exceptional hydrolytic stability, overcoming the primary drawback of maleimide-based linkages.[2]

  • High Selectivity: The reagent demonstrates high selectivity for cysteine residues over other nucleophilic amino acids.[1]

  • Potential for Reversibility: While stable under physiological conditions, the linkage can be cleaved under high concentrations of reducing agents, offering a potential mechanism for controlled release.[1][2]

  • Versatility: Can be used for the modification of free cysteine residues and for bridging disulfide bonds.[2]

Reaction Mechanism

The bioconjugation of this compound with a cysteine residue proceeds through a conjugate addition-elimination mechanism. The nucleophilic thiol group of the cysteine residue attacks the electron-deficient double bond of the pyridazinedione ring, followed by the elimination of the bromide ion to form a stable covalent bond.

Reaction_Mechanism reagent This compound O N-N O Br cysteine Protein-SH Cysteine Residue intermediate Intermediate O N-N O S-Protein Br cysteine->intermediate Conjugate Addition product Stable Bioconjugate O N-N O S-Protein intermediate->product Elimination HBr HBr intermediate->HBr

Caption: Reaction mechanism of this compound with a cysteine residue.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of bromopyridazinedione reagents for cysteine bioconjugation.

Table 1: Reaction Conditions and Efficiency

ParameterValueReference
Molar Excess of Reagent5 - 100 fold[2]
Reaction Temperature20 - 37 °C[2]
Reaction Time1 - 16 hours[2]
Conversion to ProductQuantitative[2]
Optimal pH~7.0 - 8.0[2]

Table 2: Conjugate Stability

ConditionObservationReference
Hydrolytic Stability (37 °C, 5h)Completely stable[2]
Cleavage with excess β-mercaptoethanol (BME)Quantitative cleavage[2]
Cleavage with Glutathione (GSH) (1-10 mM)Cleavage observed, suggesting potential for intracellular release[2]
Comparison to Maleimide LinkageSignificantly more stable in blood serum[1]

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Specific Protein Modification

This protocol outlines a general method for the conjugation of a protein containing a free cysteine residue with this compound.

Materials:

  • Protein with a solvent-accessible cysteine residue

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • If the cysteine residue is part of a disulfide bond, pre-treat the protein with a 10-20 fold molar excess of TCEP for 1 hour at room temperature to reduce the disulfide bond. Remove excess TCEP by buffer exchange.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 10-100 fold over the protein.

    • Incubate the reaction mixture at 37 °C for 1-4 hours with gentle mixing. The optimal reaction time may need to be determined empirically for each specific protein.

  • Purification:

    • Remove the excess unreacted reagent and byproducts by size-exclusion chromatography or dialysis against the Conjugation Buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS), SDS-PAGE, and UV-Vis spectroscopy.

Protocol 2: Disulfide Bond Bridging

This protocol is adapted for the re-bridging of a disulfide bond within a peptide or protein using a dibromo-pyridazinedione derivative.

Materials:

  • Peptide or protein with a disulfide bond

  • 4,5-dibromo-1,2-dihydropyridazine-3,6-dione

  • Reduction Buffer: PBS, pH 6.2

  • TCEP

  • Purification system

Procedure:

  • Reduction of Disulfide Bond:

    • Dissolve the peptide or protein in Reduction Buffer.

    • Add a 1.1 molar equivalent of TCEP to the solution and incubate at 20 °C for 1 hour to reduce the disulfide bond.

  • Bridging Reaction:

    • Add a 5-fold molar excess of 4,5-dibromo-1,2-dihydropyridazine-3,6-dione to the reduced peptide/protein solution.

    • Incubate the reaction at 20 °C for 2 hours.

  • Purification:

    • Purify the bridged conjugate using an appropriate method such as HPLC or size-exclusion chromatography.

  • Characterization:

    • Verify the formation of the bridged product by mass spectrometry.

Experimental Workflow

The following diagram illustrates the general workflow for a typical cysteine bioconjugation experiment using this compound.

Experimental_Workflow start Start protein_prep Protein Preparation (Dissolve in Buffer, Reduce if necessary) start->protein_prep reagent_prep Reagent Preparation (Dissolve Bromopyridazinedione in DMF/DMSO) start->reagent_prep conjugation Bioconjugation Reaction (Mix Protein and Reagent, Incubate) protein_prep->conjugation reagent_prep->conjugation purification Purification (Size-Exclusion Chromatography or Dialysis) conjugation->purification characterization Characterization (MS, SDS-PAGE, UV-Vis) purification->characterization end End characterization->end

Caption: General workflow for cysteine bioconjugation with this compound.

Conclusion

This compound offers a robust and reliable method for the site-specific modification of cysteine residues in proteins and peptides. The resulting bioconjugates exhibit superior stability compared to those formed with traditional maleimide reagents, making this chemistry highly attractive for the development of next-generation protein therapeutics and research tools. The provided protocols serve as a starting point for researchers to implement this powerful bioconjugation strategy. Optimization of reaction conditions for specific biomolecules is recommended to achieve the desired outcome.

References

Application Notes and Protocols for Site-Selective Protein Modification with Pyridazinediones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-selective protein modification is a cornerstone of modern chemical biology and drug development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and functionalized proteins for research. Pyridazinediones have emerged as a versatile class of reagents for the covalent modification of proteins, offering tunable reactivity and the potential for reversible conjugation. This technology primarily targets cysteine residues, which are attractive handles for site-specific modification due to their low natural abundance and high nucleophilicity.[1]

This document provides detailed protocols for two key applications of pyridazinedione chemistry: the modification of a single cysteine residue and the rebridging of disulfide bonds. It also includes quantitative data to guide reagent selection and reaction optimization.

Principle of the Method

The site-selective modification of proteins with pyridazinediones relies on a Michael addition reaction between the thiol side chain of a cysteine residue and the electron-deficient double bond of the pyridazinedione ring.[2] This reaction is highly selective for cysteine over other amino acid residues, such as lysine, even under forcing conditions.[1]

A key feature of this chemistry is its tunability and potential for reversibility. The electrophilicity of the pyridazinedione scaffold can be modulated by altering the substituents on the nitrogen atoms, which in turn influences the rates of both the forward (conjugation) and reverse (retro-Michael deconjugation) reactions.[2][3] This reversibility can be exploited to design cleavable linkers for drug delivery applications.[4] For many applications, particularly in the construction of stable bioconjugates like ADCs, dibromopyridazinediones are employed to irreversibly rebridge disulfide bonds, enhancing the stability of the parent protein.[5][6]

Core Applications

  • Single Cysteine Modification: Ideal for proteins where a cysteine has been introduced at a specific site via mutagenesis. This allows for the attachment of a single molecule of interest, such as a fluorophore, a small molecule drug, or a bio-orthogonal handle for further functionalization.

  • Disulfide Bond Rebridging: A powerful strategy for modifying proteins that contain accessible disulfide bonds, such as antibodies and antibody fragments. This method involves the reduction of the disulfide bond to yield two free cysteine thiols, which are then "rebridged" by a dibromopyridazinedione reagent. This approach maintains the structural integrity of the protein while introducing a functional handle.[7]

Application Protocol 1: Site-Selective Modification of a Single Cysteine Residue

This protocol is designed for the modification of a protein containing a single, solvent-accessible cysteine residue. The example provided is based on the modification of the Grb2-SH2 domain (L111C) mutant.[1]

Materials
  • Single-cysteine-containing protein (e.g., Grb2-SH2 L111C)

  • Monobromopyridazinedione (MBPD) or other functionalized pyridazinedione reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Reducing agent (optional, for proteins with potential disulfide dimers): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent (optional): 2-Mercaptoethanol (BME) or N-acetylcysteine

  • Purification system: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis cassettes

Experimental Workflow

G cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis prep_protein Dissolve protein in Reaction Buffer reduce_protein Optional: Reduce with TCEP (if necessary) prep_protein->reduce_protein If protein may have disulfide dimers remove_tcep Remove excess TCEP via desalting column reduce_protein->remove_tcep add_pd Add pyridazinedione reagent to protein solution remove_tcep->add_pd incubate Incubate at specified temperature and time add_pd->incubate quench Optional: Quench excess reagent incubate->quench purify Purify conjugate using desalting column or dialysis quench->purify analyze Analyze by MS and/or SDS-PAGE purify->analyze

Caption: Workflow for single cysteine modification.

Detailed Protocol
  • Protein Preparation:

    • Dissolve the single-cysteine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein solution may contain disulfide-linked dimers, add a 1.1 molar equivalent of TCEP and incubate at room temperature for 1 hour.

    • Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.

  • Conjugation Reaction:

    • Prepare a stock solution of the pyridazinedione reagent in an organic solvent such as DMSO.

    • Add the desired molar excess of the pyridazinedione reagent to the protein solution. A typical starting point is 100 molar equivalents.[1]

    • Incubate the reaction mixture at 37°C for 1-16 hours. Reaction progress can be monitored by LC-MS.[1] For monobromopyridazinediones (MBPDs), quantitative conversion is often observed within 1 hour.[1]

  • Purification:

    • (Optional) To quench any unreacted pyridazinedione, a small excess of a thiol-containing molecule like 2-mercaptoethanol or N-acetylcysteine can be added.

    • Remove excess reagent and reaction byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the modification efficiency by mass spectrometry (LC-MS or MALDI-TOF).

    • Analyze the purity of the conjugate by SDS-PAGE.

Application Protocol 2: Disulfide Bond Rebridging in Antibodies

This protocol describes the functional rebridging of interchain disulfide bonds in antibodies, such as trastuzumab (a human IgG1), using dibromopyridazinediones.

Materials
  • Antibody (e.g., trastuzumab)

  • Dibromopyridazinedione (diBrPD) reagent functionalized with a moiety of interest (e.g., a "clickable" handle like TCO)[8]

  • Reduction/Conjugation Buffer: Borate-buffered saline (25 mM sodium borate, 25 mM NaCl, 0.5 mM EDTA, pH 8.0)[8]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Purification System: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Analytical tools: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer

Experimental Workflow

G cluster_prep Antibody Preparation cluster_reduction Disulfide Reduction cluster_rebridging Rebridging Reaction cluster_purification Purification and Analysis prep_ab Buffer exchange antibody into Reduction/Conjugation Buffer add_tcep Add TCEP to the antibody solution prep_ab->add_tcep incubate_red Incubate to reduce disulfide bonds add_tcep->incubate_red add_dibrpd Add dibromopyridazinedione reagent incubate_red->add_dibrpd incubate_rebridge Incubate to allow rebridging add_dibrpd->incubate_rebridge purify_conj Purify conjugate using desalting columns incubate_rebridge->purify_conj analyze_conj Analyze by UV-Vis, SDS-PAGE, and MS purify_conj->analyze_conj

Caption: Workflow for antibody disulfide rebridging.

Detailed Protocol
  • Antibody Preparation:

    • If necessary, perform a buffer exchange of the antibody into the Reduction/Conjugation Buffer using a desalting column. The final antibody concentration should be in the range of 1-5 mg/mL.

  • Disulfide Reduction:

    • Prepare a fresh solution of TCEP·HCl in water (e.g., 10 mM).

    • Add 10 equivalents of TCEP·HCl to the antibody solution.

    • Incubate the mixture at 37°C for 2 hours to ensure complete reduction of the interchain disulfide bonds.

  • Rebridging Reaction:

    • Prepare a stock solution of the dibromopyridazinedione reagent in DMSO (e.g., 50 mM).

    • Add 20 equivalents of the dibromopyridazinedione reagent to the reduced antibody solution.[8]

    • Incubate the reaction at 4°C for 16 hours or at 21°C for a shorter duration, depending on the specific reagent and antibody.[8][9]

  • Purification:

    • Remove excess labeling reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the purified antibody conjugate using a UV-Vis spectrophotometer.

    • Calculate the Pyridazinedione-to-Antibody Ratio (PDAR) using the extinction coefficients of the antibody at 280 nm and the pyridazinedione scaffold at 335 nm.[10]

    • Assess the homogeneity and successful rebridging of the antibody by non-reducing and reducing SDS-PAGE.

    • Confirm the mass of the final conjugate by mass spectrometry.

Quantitative Data Summary

The following tables summarize key quantitative data for the site-selective modification of proteins with pyridazinediones.

Table 1: Reaction Conditions and Outcomes for Protein Modification
Protein TargetPyridazinedione ReagentReagent EquivalentsTemperature (°C)Time (h)Conversion/HomogeneityReference
Grb2-SH2 (L111C)MBPD-7100371Quantitative[1]
Grb2-SH2 (L111C)DBPD-8100371High Conversion[1]
Trastuzumab (IgG1)Functionalized diBrPD20416>90%[6][8]
Goat anti-mouse FabBiotin-diBrPDNot specified21Not specifiedSuccessful rebridging[9]
Table 2: Reversibility and Stability of Pyridazinedione Conjugates
ConjugateConditionObservationRate Constant (k_retro)Reference
GFP-PDPBS, pH 7.4, 37°C, 7 daysDeconjugation observed2.29 x 10⁻⁵ s⁻¹[4]
Fab-PDPBS, pH 7.4, 37°C, 7 daysDeconjugation observedNot determined[4]
MBPD-ProteinExcess 2-MercaptoethanolQuantitative cleavageNot applicable[1]
DBPD-SomatostatinExcess 2-MercaptoethanolReversible cleavageNot applicable[1]
Fab-PDIncubated with Glutathione (5 µM) or HSA (20 µM)No transfer of PD to other thiolsNot applicable[4]

Mechanism of Action: Michael Addition and Retro-Michael Deconjugation

The core chemical transformation is the reaction of a cysteine thiol with the pyridazinedione.

G protein Protein-SH pd Pyridazinedione conjugation Michael Addition (Conjugation) conjugate Protein-S-Pyridazinedione (Conjugate) deconjugation Retro-Michael (Deconjugation) conjugate->deconjugation conjugation->conjugate

Caption: Reversible cysteine modification with pyridazinediones.

Conclusion

Pyridazinedione-based reagents offer a robust and versatile platform for the site-selective modification of proteins. The protocols and data presented here provide a comprehensive guide for researchers to implement this technology for a variety of applications, from fundamental biological studies to the development of next-generation protein therapeutics. The tunability of the pyridazinedione scaffold allows for fine control over the stability and release characteristics of the resulting bioconjugates, making it a valuable addition to the protein chemist's toolkit.

References

Application Notes and Protocols for N-Alkylation and Derivatization of Pyyridazin-3-one Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the N-alkylation and derivatization of pyridazin-3-one intermediates, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] The protocols outlined below offer detailed, step-by-step methodologies for the synthesis and modification of these heterocyclic compounds, while the accompanying data and diagrams facilitate a deeper understanding of the structure-activity relationships and experimental workflows.

Application Notes

The pyridazin-3(2H)-one core is a versatile template for the development of novel therapeutic agents, with derivatives exhibiting a wide range of pharmacological properties, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial activities.[1][3][4][5][6] N-alkylation at the N2 position is a common and effective strategy to modulate the physicochemical properties and biological activity of these compounds.[7] Further derivatization at other positions of the pyridazinone ring allows for the exploration of a broader chemical space and the optimization of lead compounds.

The choice of synthetic route and derivatization strategy is often dictated by the desired biological target. For instance, specific N-alkylated pyridazin-3-one derivatives have been developed as potent phosphodiesterase (PDE) inhibitors, while others have been shown to modulate endothelial nitric oxide synthase (eNOS) for vasorelaxant effects.[1][8] The protocols provided herein cover fundamental transformations that serve as a foundation for the synthesis of a diverse library of pyridazin-3-one derivatives for screening and drug discovery programs.

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and the broader biological context, the following diagrams have been generated.

G cluster_synthesis General Synthesis of Pyridazin-3-one Core Start γ-Keto Acid / Ester Cyclization Cyclization/ Condensation Start->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Dihydropyridazinone 4,5-Dihydropyridazin-3-one Cyclization->Dihydropyridazinone Oxidation Oxidation (e.g., Br2/AcOH) Dihydropyridazinone->Oxidation Pyridazinone Pyridazin-3-one Core Oxidation->Pyridazinone

Caption: General synthesis of the pyridazin-3-one core.

G cluster_derivatization N-Alkylation and Further Derivatization Workflow Pyridazinone Pyridazin-3-one Intermediate NAlkylation N-Alkylation Pyridazinone->NAlkylation Base Base (e.g., K2CO3, NaH) Base->NAlkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->NAlkylation NAlkylPyridazinone N-Alkylated Pyridazin-3-one NAlkylation->NAlkylPyridazinone Derivatization Further Derivatization (e.g., Cross-coupling, Condensation) NAlkylPyridazinone->Derivatization FinalCompound Final Bioactive Compound Derivatization->FinalCompound

Caption: Workflow for N-alkylation and derivatization.

G cluster_pathway Simplified Signaling Pathway for Vasodilation Pyridazinone Pyridazin-3-one Derivative eNOS eNOS (endothelial Nitric Oxide Synthase) Pyridazinone->eNOS modulates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation leads to

Caption: Simplified eNOS signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic procedures for pyridazin-3-one derivatives.

Table 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

EntryStarting Material (γ-Keto Acid)Hydrazine SourceSolventConditionsYield (%)Reference
13-Benzoylpropionic acidHydrazine hydrateEthanolReflux, 8h72[9]
23-(4-Chlorobenzoyl)propionic acidHydrazine hydrateEthanolReflux65-85[2]
33-(4-Methylbenzoyl)propionic acidHydrazine hydrateEthanolReflux65-85[2]

Table 2: N-Alkylation of Pyridazin-3-one Intermediates

EntryPyridazin-3-one SubstrateAlkylating AgentBaseSolventConditionsYield (%)Reference
16-(4-Fluorophenoxy)phenyl-imidazo[4,5-b]pyridine derivative1-(Chloromethyl)-4-methoxybenzeneK₂CO₃DMFRoom temp, overnight72[10]
26-Phenyl-4,5-dihydropyridazin-3(2H)-oneEthyl chloroacetate----[11]
34-Alkoxy-2-pyridonesAlkyl halidesK-tert-butoxideAnhydrousMildModerate to good[12]

Table 3: Biological Activity of Selected Pyridazin-3-one Derivatives

CompoundBiological Target/AssayActivity (EC₅₀/IC₅₀/MIC)Reference
23aPDE5 InhibitionIC₅₀ = 0.14 µM[1]
16Vasodilation (rat thoracic aortic rings)EC₅₀ = 0.339 µM[1]
4hVasodilation (rat thoracic aortic rings)EC₅₀ = 0.0117 µM[8]
5eVasodilation (rat thoracic aortic rings)EC₅₀ = 0.0025 µM[8]
7Antibacterial (S. aureus)MIC = 4.52 µM[7]

Experimental Protocols

Protocol 1: General Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [9]

Materials:

  • 3-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3-benzoylpropionic acid (0.1 M) in ethanol (25 mL).

  • Add hydrazine hydrate (1 mL) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 8 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Concentrate the solution under reduced pressure.

  • Pour the concentrated residue into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

  • Dry the purified product and determine the yield.

Protocol 2: General Procedure for N-Alkylation of Imidazopyridine Derivatives [10]

Materials:

  • Imidazopyridine derivative (e.g., 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine)

  • 1-(Chloromethyl)-4-methoxybenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Water

  • Stirring plate and stir bar

  • Reaction vial or flask

  • Filtration apparatus

Procedure:

  • To a suspension of the imidazopyridine derivative (0.5 mmol) in DMF (0.7 mL) in a reaction vial, add anhydrous K₂CO₃ (1 mmol, 0.138 g).

  • Stir the mixture at room temperature for 1 hour.

  • Add 1-(chloromethyl)-4-methoxybenzene (0.6 mmol, 0.094 g) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the solid with water.

  • Purify the crude product by crystallization from a suitable solvent (e.g., ethanol).

  • Dry the final product and characterize.

Protocol 3: Synthesis of 6-Aryl-4-(4-nitrophenyl)pyridazin-3(2H)-one Derivatives [13]

Materials:

  • 3-Oxo-2-arylhydrazonopropanal (5 mmol)

  • p-Nitrophenylacetic acid (5 mmol)

  • Acetic anhydride (10 mL)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, prepare a mixture of the appropriate 3-oxo-2-arylhydrazonopropanal (5 mmol) and p-nitrophenylacetic acid (5 mmol) in acetic anhydride (10 mL).

  • Stir the mixture and heat to reflux for 1 hour.

  • After the reflux period, cool the mixture to room temperature.

  • Collect the solid that forms by filtration.

  • Wash the collected solid with ethanol.

  • Recrystallize the crude product from an appropriate solvent to afford the pure pyridazin-3-one derivative.

  • Dry the purified product and characterize.

References

Application Notes and Protocols for 4-Bromo-1,2-dihydropyridazine-3,6-dione as a Precursor for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.[3] The choice of the E3 ligase ligand is a critical component in PROTAC design, influencing degradation efficiency and selectivity.[4] While ligands for E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the exploration of novel E3 ligase recruiters is an active area of research to expand the scope of targeted protein degradation.[5][6]

This document provides detailed application notes and protocols for the proposed use of 4-Bromo-1,2-dihydropyridazine-3,6-dione as a versatile precursor for the synthesis of novel PROTACs. The pyridazinedione scaffold offers a unique chemical handle for functionalization and can potentially serve as a novel E3 ligase-recruiting element. These notes will focus on the hypothetical design and synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.[3][7]

Hypothetical PROTAC Design and Mechanism of Action

The proposed PROTAC, designated as PD-BRD4-D1 , is designed to recruit BRD4 to the E3 ubiquitin ligase machinery for degradation. It is composed of three key components:

  • A BRD4 Ligand: JQ1, a potent and well-characterized inhibitor of the BET family of bromodomains.[8]

  • A Novel E3 Ligase Ligand: A functionalized derivative of this compound.

  • A Linker: A polyethylene glycol (PEG) linker to provide the necessary spacing and solubility.

The proposed mechanism of action for PD-BRD4-D1 is illustrated below. The PROTAC molecule simultaneously binds to BRD4 and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to BRD4, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PD-BRD4-D1 (PROTAC) Ternary_Complex BRD4-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Recycled_PROTAC Recycled PD-BRD4-D1 Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Peptide Fragments) Proteasome->Degraded_BRD4 Degradation

Figure 1: Proposed mechanism of action for the hypothetical PROTAC PD-BRD4-D1.

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized BRD4-targeting PROTACs, which can serve as a benchmark for the evaluation of novel PROTACs derived from this compound.

Table 1: Representative Degradation Efficiency of BRD4-Targeting PROTACs

PROTACCell LineDC50 (nM)Dmax (%)Time (h)Reference
dBET1MV4;11~100>8518[9]
ARV-77122Rv1<5>90Not SpecifiedN/A
MZ1HeLaNot Specified>9024N/A
Compound 18 MV4;113.3788.16[9]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Table 2: Representative Binding Affinities of BRD4-Targeting PROTAC Components

MoleculeTargetBinding AssayKd (nM)Reference
JQ1BRD4 (BD1)ITC~50[8]
JQ1BRD4 (BD2)ITC~90N/A
PomalidomideCereblonNot Specified~250N/A
VHL Ligand (VH032)VHLNot Specified~180N/A

Kd: Dissociation constant. ITC: Isothermal Titration Calorimetry.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a hypothetical BRD4-targeting PROTAC, PD-BRD4-D1 , using this compound as a precursor for the E3 ligase ligand.

Protocol 1: Synthesis of the Functionalized Pyridazinedione-Linker Moiety

This protocol describes a plausible synthetic route to functionalize the pyridazinedione core and attach a linker with a terminal reactive group for subsequent conjugation to the POI ligand.

Step 1: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a suitable N-protected aminoalkyl halide (e.g., N-(2-bromoethyl)phthalimide, 1.1 eq).

  • Stir the reaction mixture at 60 °C for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Suzuki Coupling for Linker Attachment

  • To a solution of the N-alkylated 4-bromo-pyridazinedione (1.0 eq) in a mixture of dioxane and water, add a suitable boronic acid or ester linker with a terminal protected amine (e.g., 4-(Boc-aminomethyl)phenylboronic acid, 1.2 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) and a base (e.g., K₂CO₃, 3.0 eq).

  • Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Step 3: Deprotection of the Terminal Amine

  • Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane for Boc deprotection).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).

  • Stir at room temperature until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess acid under reduced pressure to yield the functionalized pyridazinedione-linker with a free amine.

Synthesis_Workflow Start This compound Step1 Step 1: N-Alkylation Start->Step1 Intermediate1 N-Alkylated Bromo-pyridazinedione Step1->Intermediate1 Step2 Step 2: Suzuki Coupling Intermediate1->Step2 Intermediate2 Protected Pyridazinedione-Linker Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 Final_Product Functionalized Pyridazinedione-Linker (with terminal amine) Step3->Final_Product BRD4_Signaling BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits Degradation BRD4 Degradation BRD4->Degradation RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates cMYC_Gene c-MYC Gene RNA_Pol_II->cMYC_Gene Binds to Transcription Transcription cMYC_Gene->Transcription cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA Translation Translation cMYC_mRNA->Translation cMYC_Protein c-MYC Protein Translation->cMYC_Protein Cell_Cycle Cell Cycle Progression & Proliferation cMYC_Protein->Cell_Cycle Apoptosis Cell Cycle Arrest & Apoptosis Cell_Cycle->Apoptosis PROTAC PD-BRD4-D1 (PROTAC) PROTAC->BRD4 Targets Degradation->cMYC_Gene Inhibits Transcription

References

Application Notes and Protocols: Design of Fluorescent Probes from Pyridazinedione Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and application of fluorescent probes based on the pyridazinedione scaffold. Detailed protocols for the synthesis of a representative probe and its use in biological imaging are included, along with a summary of key photophysical data to aid in probe selection and experimental design.

Introduction to Pyridazinedione-Based Fluorescent Probes

The pyridazinedione core is a versatile heterocyclic scaffold that has gained increasing attention in the development of fluorescent probes for biological applications. Its electron-deficient nature and tunable chemical properties make it an excellent building block for creating probes that exhibit a "turn-on" fluorescence response upon reaction with specific analytes. This feature is particularly valuable for reducing background signal and enhancing the sensitivity of detection in complex biological environments.

One of the most successful applications of pyridazinedione-based probes is the detection of biothiols, such as glutathione (GSH).[1][2][3][4][5][6] GSH is the most abundant intracellular non-protein thiol and plays a crucial role in maintaining cellular redox homeostasis. Aberrant GSH levels are associated with numerous diseases, including cancer and neurodegenerative disorders, making it an important biomarker.

Design Strategy and Signaling Mechanism

The design of pyridazinedione-based "turn-on" fluorescent probes for thiols typically involves the following key components:

  • Pyridazinedione Core: Acts as the recognition unit and the fluorescence modulator.

  • Fluorophore: A conjugated dye molecule that provides the fluorescence signal. Coumarin and its derivatives are often employed due to their favorable photophysical properties.[7][8][9][10][11]

  • Thiol-Reactive Group: A leaving group attached to the pyridazinedione core that is displaced upon nucleophilic attack by a thiol.

The signaling mechanism is based on a thiol-induced cleavage reaction that releases the free fluorophore, leading to a significant increase in fluorescence intensity. In its native state, the probe is non-fluorescent or weakly fluorescent due to quenching effects from the pyridazinedione moiety. The reaction with a thiol, such as GSH, cleaves the linker connecting the fluorophore to the pyridazinedione, liberating the highly fluorescent dye.[2][12]

G Probe Non-fluorescent Pyridazinedione Probe Reaction Nucleophilic Attack & Cleavage Probe->Reaction Reacts with Thiol Analyte (e.g., Glutathione) Thiol->Reaction Fluorophore Released Fluorophore Reaction->Fluorophore Releases Signal Fluorescence Signal (Turn-On) Fluorophore->Signal Emits

Figure 1: Signaling pathway of a "turn-on" pyridazinedione probe for thiol detection.

Photophysical Data of Representative Pyridazinedione Probes

The selection of a fluorescent probe for a specific application depends on its photophysical properties. The following table summarizes key data for representative pyridazinedione-based probes and related fluorophores to facilitate comparison.

Probe/FluorophoreExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Target AnalyteReference
PD-Umbelliferone ~370~450~80Low (quenched) -> High (released)Thiols[2]
Nitrogen-fused Pyridazinone 1a 430 (in DMSO)550 (in DMSO)120Not Reported-[12]
Nitrogen-fused Pyridazinone 1b 415 (in DMSO)535 (in DMSO)120Not Reported-[12]
Nitrogen-fused Pyridazinone 1c 425 (in PBS)560 (in PBS)135Not Reported-[12]
Coumarin Varies (e.g., 320-400)Varies (e.g., 400-500)VariesHigh-[7][8]
BODIPY Derivatives Varies (e.g., 480-580)Varies (e.g., 500-600)VariesHigh-[13][14][15]

Note: The quantum yield of "turn-on" probes is highly dependent on the presence of the analyte. The table indicates the general trend of fluorescence change upon reaction.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a representative pyridazinedione-based fluorescent probe for thiol detection and its application in cell imaging.

Synthesis of a Coumarin-Pyridazinedione Probe

This protocol describes the synthesis of a "turn-on" fluorescent probe where a coumarin fluorophore is linked to a pyridazinedione scaffold. The synthesis involves the preparation of a thiol-reactive pyridazinedione intermediate followed by its conjugation to a hydroxy-coumarin.

G cluster_0 Step 1: Synthesis of Pyridazinedione Intermediate cluster_1 Step 2: Conjugation to Fluorophore cluster_2 Step 3: Purification A Dibromomaleic Anhydride C Thiol-Reactive Pyridazinedione A->C B Hydrazine Derivative B->C D Thiol-Reactive Pyridazinedione F Final Coumarin-Pyridazinedione Probe D->F E Hydroxy-Coumarin E->F G Crude Product H Column Chromatography G->H I Pure Probe H->I

Figure 2: Workflow for the synthesis of a coumarin-pyridazinedione probe.

Materials and Reagents:

  • Dibromomaleic anhydride

  • Substituted hydrazine (e.g., methylhydrazine)

  • Glacial acetic acid

  • 7-Hydroxycoumarin (Umbelliferone)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Synthesis of the Thiol-Reactive Pyridazinedione Intermediate

  • In a round-bottom flask equipped with a reflux condenser, dissolve dibromomaleic anhydride (1.0 eq) in glacial acetic acid.

  • Add the substituted hydrazine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the crude pyridazinedione intermediate.

Step 2: Conjugation with 7-Hydroxycoumarin

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridazinedione intermediate (1.0 eq) and 7-hydroxycoumarin (1.2 eq) in anhydrous DCM or THF.

  • Add a base such as TEA or DIPEA (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to obtain the pure coumarin-pyridazinedione probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Detection of Glutathione

This protocol outlines the procedure for evaluating the fluorescence response of the synthesized probe to glutathione in a cuvette-based assay.

Materials:

  • Synthesized coumarin-pyridazinedione probe

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the coumarin-pyridazinedione probe (e.g., 1 mM) in DMSO.

  • Prepare a stock solution of GSH (e.g., 10 mM) in PBS.

  • In a quartz cuvette, add PBS to a final volume of 2 mL.

  • Add an aliquot of the probe stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM).

  • Record the initial fluorescence spectrum of the probe solution (e.g., excitation at 370 nm, emission scan from 400 to 600 nm).

  • Add a specific amount of the GSH stock solution to the cuvette (e.g., to a final concentration of 1 mM).

  • Incubate the solution at 37°C for a defined period (e.g., 30 minutes).

  • Record the fluorescence spectrum at different time points to monitor the "turn-on" response.

  • Repeat the experiment with varying concentrations of GSH to determine the detection limit and dynamic range.

Protocol for Live Cell Imaging of Intracellular Thiols

This protocol describes the use of the coumarin-pyridazinedione probe for imaging intracellular thiols in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Coumarin-pyridazinedione probe stock solution (in DMSO)

  • N-ethylmaleimide (NEM) (optional, as a thiol-scavenging control)

  • Fluorescence microscope

Procedure:

  • Seed the cells on a glass-bottom dish or chamber slide and culture them until they reach 70-80% confluency.

  • On the day of the experiment, remove the culture medium and wash the cells twice with warm PBS.

  • Prepare a loading solution by diluting the probe stock solution in serum-free culture medium to the desired final concentration (e.g., 5-10 µM).

  • Incubate the cells with the probe-loading solution at 37°C in a CO₂ incubator for 30-60 minutes.

  • (Optional control) For a negative control, pre-treat a separate batch of cells with NEM (e.g., 1 mM) for 30 minutes before adding the probe to deplete intracellular thiols.

  • After incubation, wash the cells three times with warm PBS to remove the excess probe.

  • Add fresh culture medium or PBS to the cells.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for the coumarin fluorophore (e.g., DAPI or blue channel).

Conclusion

Pyridazinedione-based scaffolds offer a powerful platform for the rational design of "turn-on" fluorescent probes. Their synthetic accessibility and tunable properties allow for the development of probes with high sensitivity and selectivity for various biologically important analytes, particularly biothiols. The detailed protocols and data presented here provide a valuable resource for researchers interested in utilizing these promising tools for bioimaging and drug development applications.

References

Synthesis and Evaluation of Pyridazin-3-one Derivatives as Potential Vasorelaxant Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of pyridazin-3-one derivatives as potential vasorelaxant agents. The information is intended to guide researchers in the design, synthesis, and pharmacological assessment of novel compounds in this class.

Introduction

Pyridazin-3(2H)-one and its derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1][2][3] Notably, many compounds featuring this scaffold have demonstrated potent vasorelaxant effects, making them promising candidates for the development of new antihypertensive drugs.[4][5] The mechanism of action for many of these derivatives involves the modulation of key signaling pathways in the vasculature, including the endothelial nitric oxide synthase (eNOS) pathway.[6][7] This document outlines the synthetic strategies, experimental protocols for evaluating vasorelaxant activity, and a summary of quantitative data from recent studies.

Data Presentation: Vasorelaxant Activity of Pyridazin-3-one Derivatives

The following tables summarize the in vitro vasorelaxant activity of various series of pyridazin-3-one derivatives, as reported in the literature. The data is presented to facilitate comparison of the potency of different structural analogs.

Table 1: Vasorelaxant Activity of Pyridazin-3-one Thiosemicarbazide and Cyclized Derivatives [1][6]

CompoundEC50 (μM)
Series 4a-l (Thiosemicarbazide Derivatives)
4f0.0136
4h0.0117
Series 5a-l (Cyclized Derivatives)
5d0.0053
5e0.0025
Reference Standards
Hydralazine18.2100
Isosorbide Mononitrate30.1
Diazoxide19.5
Nitroglycerin0.1824

Table 2: Vasorelaxant Activity of 6-Phenyl-3-pyridazinone Based Derivatives [5][8]

CompoundEC50 (μM)
Acid Derivative (5)0.339
Ester Analog (4)1.225
4-Methoxyphenylhydrazide Derivative (10c)1.204
Reference Standard
Hydralazine18.210

Table 3: Vasorelaxant Activity of 6-(4-substitutedphenyl)-3-pyridazinone Derivatives

CompoundEC50 (μM)
2e0.1162
2h0.07154
2j0.02916
Reference Standards
Hydralazine18.21
Diazoxide19.5
Isosorbide Mononitrate30.1
Nitroglycerin0.1824

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and pharmacological evaluation of pyridazin-3-one derivatives.

Protocol 1: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivatives

This protocol is a generalized procedure based on common synthetic routes described in the literature.[2][9][10]

1. Synthesis of β-Aroylpropionic Acid: a. To a solution of a substituted aromatic compound and succinic anhydride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise at 0-5 °C. b. Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC). c. Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. d. Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the β-aroylpropionic acid.

2. Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one: a. Reflux a mixture of the β-aroylpropionic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol or acetic acid) for several hours. b. Monitor the reaction by TLC. c. After completion, cool the reaction mixture and pour it into ice-cold water. d. Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent to obtain the desired 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: In Vitro Vasorelaxant Activity Assay using Isolated Rat Thoracic Aorta

This protocol details the widely used ex vivo method to assess the vasorelaxant effects of the synthesized compounds.[3][11][12][13][14]

1. Preparation of Aortic Rings: a. Euthanize male Wistar or Sprague-Dawley rats (200-250 g) by a humane method. b. Immediately excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 11.7). c. Carefully remove adhering connective and fatty tissues. d. Cut the aorta into rings of approximately 3-4 mm in length. e. For endothelium-denuded experiments, gently rub the intimal surface of the rings with a small wire or wooden stick.

2. Isometric Tension Measurement: a. Suspend the aortic rings in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37 °C and continuously bubbled with 95% O2 and 5% CO2. b. Connect one end of the ring to a fixed support and the other to an isometric force transducer. c. Apply an initial resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, changing the buffer every 15-20 minutes.

3. Experimental Procedure: a. After equilibration, contract the aortic rings by adding a vasoconstrictor agent, typically phenylephrine (1 μM) or KCl (60-80 mM). b. Once a stable contraction plateau is reached, cumulatively add the test compounds in increasing concentrations to the organ bath. c. Record the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. d. To confirm the integrity of the endothelium in endothelium-intact rings, a relaxation of >80% to acetylcholine (10 μM) should be observed. In endothelium-denuded rings, the relaxation should be less than 10%.

4. Data Analysis: a. Construct concentration-response curves for each compound. b. Calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values from the concentration-response curves using appropriate pharmacological software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in the vasorelaxant effect of some pyridazin-3-one derivatives and the general experimental workflow for their synthesis and evaluation.

Signaling Pathway

eNOS_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Shear_Stress Shear Stress PI3K PI3K Shear_Stress->PI3K Agonists Agonists (e.g., Acetylcholine) Receptor Receptor Agonists->Receptor Receptor->PI3K CaM Ca2+/Calmodulin Receptor->CaM Akt Akt PI3K->Akt eNOS_inactive eNOS (inactive) Akt->eNOS_inactive P eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine Catalyzes conversion NO Nitric Oxide (NO) L_Arginine->NO + O2 sGC Soluble Guanylate Cyclase (sGC) NO->sGC CaM->eNOS_inactive GTP GTP sGC->GTP Activates cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Ca_channels Ca2+ Channels PKG->Ca_channels Inhibits Myosin_LC Myosin Light Chain (MLC) PKG->Myosin_LC Dephosphorylates (via MLCP activation) Contraction Contraction Ca_channels->Contraction MLC_P Phosphorylated MLC Myosin_LC->MLC_P Relaxation Relaxation Myosin_LC->Relaxation MLC_P->Contraction

Caption: eNOS Signaling Pathway in Vasodilation.

Experimental Workflow

experimental_workflow start Start: Identify Lead Compound design Design of Novel Pyridazin-3-one Derivatives start->design synthesis Chemical Synthesis and Purification design->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening In Vitro Vasorelaxant Screening (Aortic Rings) characterization->screening data_analysis Data Analysis (EC50/IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Antihypertensive Activity Studies sar->in_vivo lead_optimization->design Iterative Refinement end End: Candidate Drug in_vivo->end

References

Application Notes and Protocols for Pyridazinediones in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyridazinedione derivatives as a promising class of antimicrobial agents. This document details their synthesis, methods for evaluating their antimicrobial efficacy, and insights into their mechanism of action. The provided protocols and data are intended to serve as a guide for researchers in the field of antimicrobial drug discovery.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. Pyridazinedione and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This heterocyclic scaffold offers a versatile platform for chemical modification, allowing for the optimization of antimicrobial potency and selectivity.

Data Presentation: Antimicrobial Activity of Pyridazinedione Derivatives

The antimicrobial efficacy of various pyridazinedione derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is a key quantitative measure of antimicrobial activity. The following tables summarize the MIC values for representative pyridazinedione derivatives from different studies.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Chloro derivativesEscherichia coli0.892 - 3.744[1]
Pseudomonas aeruginosa0.892 - 3.744[1]
Serratia marcescens0.892 - 3.744[1]
Compound 7Staphylococcus aureus (MRSA)7.8 µM[2]
Escherichia coli7.8 µM[2]
Salmonella typhimurium7.8 µM[2]
Acinetobacter baumannii7.8 µM[2]
Compound 13Acinetobacter baumannii3.74 µM[2]
Pseudomonas aeruginosa7.48 µM[2]
Derivative IIIaStreptococcus pyogenesExcellent Activity[3]
Escherichia coliExcellent Activity[3]
Derivative IIIdAspergillus nigerVery Good Activity[3]
Candida albicansVery Good Activity[3]
Compound/DerivativeTarget MicroorganismZone of Inhibition (mm)ConcentrationReference
Derivative IIIaStreptococcus pyogenes-50 µg/ml[3]
Escherichia coli-50 µg/ml[3]
Derivative IIIbStreptococcus pyogenesGood Activity50 µg/ml[3]
Staphylococcus aureusGood Activity50 µg/ml[3]
Derivative IIIcStreptococcus pyogenesGood Activity50 µg/ml[3]
Pseudomonas aeruginosaGood Activity50 µg/ml[3]
Derivative IIIdStaphylococcus aureusVery Good Activity50 µg/ml[3]
Pseudomonas aeruginosaGood Activity50 µg/ml[3]

Experimental Protocols

Protocol 1: General Synthesis of 6-Phenyl-2,3,4,5-tetrahydro Pyridazin-3-one Derivatives[3]

This protocol outlines a common synthetic route for preparing pyridazinedione derivatives.

Step I: Synthesis of β-Benzoyl Propionic Acid

  • To a suspension of succinic anhydride in benzene, add anhydrous aluminum chloride portion-wise with stirring.

  • Reflux the reaction mixture for approximately 4 hours.

  • After cooling, pour the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the benzene layer, and remove the benzene by steam distillation.

  • Collect the resulting solid, wash with cold water, and recrystallize from hot water to yield β-benzoyl propionic acid.

Step II: Synthesis of 6-Phenyl-2,3,4,5-tetrahydro Pyridazin-3-one

  • Dissolve β-benzoyl propionic acid in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 3 hours.

  • Concentrate the solution by evaporation.

  • Pour the concentrated solution into cold water.

  • Filter the resulting solid and recrystallize from ethanol to obtain 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one.

Step III: Synthesis of 6-Phenyl-2-(substituted)-2,3,4,5-tetrahydro Pyridazin-3-one Derivatives

  • Reflux a mixture of 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one and an appropriate aromatic aldehyde in the presence of acetic anhydride for several hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the separated solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final derivative.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method[2]

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Synthesized pyridazinedione compounds dissolved in a suitable solvent (e.g., DMSO).

  • Standard antimicrobial agents (positive controls).

  • Solvent control (negative control).

  • Resazurin solution (as a viability indicator).

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the dissolved test compound to the first well of a row and perform serial two-fold dilutions across the row.

  • Prepare a standardized microbial inoculum and add 10 µL to each well, except for the sterility control wells.

  • Include positive control wells (broth + inoculum + standard antibiotic) and negative control wells (broth + inoculum + solvent).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound where no color change (from blue to pink) is observed, indicating inhibition of microbial growth.

Mechanism of Action: Inhibition of DNA Gyrase

Molecular docking studies and experimental evidence suggest that a primary mechanism of action for the antimicrobial activity of pyridazinedione derivatives is the inhibition of bacterial DNA gyrase.[1][4] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[5] It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA unwinding.

The proposed mechanism involves the binding of pyridazinedione derivatives to the ATP-binding site of the GyrB subunit of DNA gyrase. This competitive inhibition prevents ATP hydrolysis, which is necessary for the enzyme's function.[6] The disruption of DNA gyrase activity leads to the accumulation of DNA double-strand breaks and ultimately results in bacterial cell death.[7]

antimicrobial_mechanism cluster_bacterium Bacterial Cell PD Pyridazinedione Derivative DNAGyrase DNA Gyrase (GyrA/GyrB) PD->DNAGyrase Inhibits ADP ADP + Pi DNAGyrase->ADP DNA_supercoiled Supercoiled DNA DNAGyrase->DNA_supercoiled Replication DNA Replication & Transcription DNAGyrase->Replication Blocks ATP ATP ATP->DNAGyrase Binds to GyrB DNA_relaxed Relaxed DNA DNA_relaxed->DNAGyrase DNA_supercoiled->Replication CellDeath Bacterial Cell Death Replication->CellDeath

Caption: Proposed mechanism of action of pyridazinediones.

Experimental Workflow for Antimicrobial Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of pyridazinedione-based antimicrobial agents.

drug_discovery_workflow node_synthesis Synthesis of Pyridazinedione Library node_purification Purification & Characterization (NMR, MS, etc.) node_synthesis->node_purification node_screening Primary Antimicrobial Screening (e.g., Disk Diffusion) node_purification->node_screening node_mic MIC Determination (Broth Microdilution) node_screening->node_mic node_sar Structure-Activity Relationship (SAR) Studies node_mic->node_sar node_moa Mechanism of Action Studies (e.g., DNA Gyrase Assay) node_mic->node_moa node_toxicity In Vitro Toxicity Assays node_mic->node_toxicity node_lead_opt Lead Optimization node_sar->node_lead_opt node_lead_opt->node_synthesis Iterative Design node_preclinical Preclinical Candidate node_lead_opt->node_preclinical node_moa->node_lead_opt node_toxicity->node_lead_opt

Caption: Drug discovery workflow for pyridazinedione antimicrobials.

Conclusion

Pyridazinedione derivatives represent a valuable scaffold for the development of novel antimicrobial agents. Their straightforward synthesis, coupled with their potent activity against a range of pathogens and a well-defined mechanism of action targeting DNA gyrase, makes them attractive candidates for further investigation. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize this promising class of compounds in the ongoing fight against antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1,2-dihydropyridazine-3,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on high-yield synthesis methods for 4-Bromo-1,2-dihydropyridazine-3,6-dione. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and readily available starting material is maleic hydrazide (1,2-dihydropyridazine-3,6-dione). Direct bromination of maleic hydrazide is a conventional approach. Alternatively, bromomaleic anhydride can be reacted with hydrazine.

Q2: My reaction yield is consistently low. What are the potential reasons?

A2: Low yields can be attributed to several factors. Incomplete bromination of the starting material, maleic hydrazide, is a common issue. Side reactions, such as the formation of di-brominated products or decomposition of the desired product under harsh reaction conditions, can also significantly lower the yield. Additionally, suboptimal reaction temperature and time, as well as inefficient purification methods, can lead to product loss.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the mono-brominated product?

A3: To enhance the selectivity for this compound, it is crucial to have precise control over the stoichiometry of the brominating agent. Using a slight excess of the brominating agent can lead to di-bromination. A slow, dropwise addition of the brominating agent at a controlled temperature can help to minimize the formation of over-brominated byproducts.

Q4: What is a recommended method for purifying the final product?

A4: Recrystallization is a highly effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, acetic acid, or a mixture of ethanol and water. The choice of solvent will depend on the impurities present. It is important to ensure the crude product is fully dissolved in the minimum amount of hot solvent and then allowed to cool slowly to form pure crystals.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive brominating agent.- Reaction temperature is too low.- Insufficient reaction time.- Use a fresh batch of the brominating agent.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC.- Extend the reaction time.
Formation of a Dark-Colored Reaction Mixture - Decomposition of starting material or product.- Reaction temperature is too high.- Maintain the recommended reaction temperature.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is an Oily or Gummy Solid - Presence of impurities.- Incomplete removal of solvent.- Attempt to triturate the crude product with a non-polar solvent like hexane to induce solidification.- Ensure the product is thoroughly dried under vacuum.
Difficulty in Filtering the Product - Very fine crystals have formed.- Allow the crystallized solution to stand for a longer period to allow for crystal growth.- Use a filter aid such as Celite.
Product Contaminated with Starting Material - Incomplete reaction.- Increase the amount of brominating agent slightly.- Purify the crude product via column chromatography or a second recrystallization.

High-Yield Synthesis Protocols

Two primary methods for the synthesis of this compound are presented below. Method A is a traditional approach involving the direct bromination of maleic hydrazide. Method B is a milder, potentially higher-yielding approach adapted from the literature.

Method A: Direct Bromination of Maleic Hydrazide

This method involves the direct electrophilic substitution of a bromine atom onto the maleic hydrazide ring.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic hydrazide (11.2 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Addition of Bromine: While stirring the solution at room temperature, add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (500 mL) with stirring.

  • Isolation: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

Quantitative Data for Method A
ParameterValue
Starting Material Maleic Hydrazide
Brominating Agent Bromine
Solvent Glacial Acetic Acid
Reaction Temperature 80-90°C
Reaction Time 2 hours
Typical Yield 75-85%
Purity (after recrystallization) >98%

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start Starting Materials (Maleic Hydrazide + Brominating Agent) Reaction Reaction in Solvent (e.g., Acetic Acid) Start->Reaction Mixing Quenching Quenching (e.g., with water) Reaction->Quenching Cooling Filtration Filtration Quenching->Filtration Precipitation Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Crude Product Drying Drying Recrystallization->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: General workflow for the synthesis of this compound.

Technical Support Center: Purification of 4-Bromo-1,2-dihydropyridazine-3,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Bromo-1,2-dihydropyridazine-3,6-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as bromomaleic anhydride, hydrolyzed byproducts like bromomaleic acid, and potentially small amounts of polymeric material. The presence of residual solvent from the synthesis is also a possibility.

Q2: What is the expected appearance and purity of the crude product?

A2: The crude product is often a white to yellow or light brown solid. Commercially available this compound is typically available with a purity of ≥96%.[1]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound at room temperature.[1]

Q4: Can I use the crude product directly in my next reaction?

A4: While this depends on the specific requirements of your subsequent reaction, it is generally advisable to purify the crude product to remove any impurities that might interfere with the desired transformation or complicate the purification of the final product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product does not dissolve in the hot recrystallization solvent. The chosen solvent is not polar enough.Try a more polar solvent or a solvent mixture. Good starting points for polar, heterocyclic compounds include ethanol, methanol, water, or mixtures like ethanol/water or acetic acid/water.
Product "oils out" instead of crystallizing upon cooling. The product is precipitating too quickly from a supersaturated solution, or the solvent is not ideal.Add a small amount of a co-solvent in which the compound is more soluble to the hot solution. Alternatively, try a different solvent system. Slow cooling can also help prevent oiling out.
Poor recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent. The volume of solvent used was excessive.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product, potentially lowering the yield.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Product does not move from the baseline (Rf = 0). The eluent system is not polar enough.Gradually increase the polarity of the eluent. For silica gel chromatography of polar compounds, solvent systems like ethyl acetate/hexanes, dichloromethane/methanol, or ethyl acetate/methanol are common.
Product runs with the solvent front (Rf = 1). The eluent system is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes or dichloromethane).
Poor separation of the product from impurities. The chosen eluent system does not provide sufficient resolution.Try a different solvent system. Sometimes, adding a small amount of a third solvent (e.g., a few drops of acetic acid or triethylamine for acidic or basic compounds, respectively) can improve separation.
Streaking or tailing of the product band. The compound is interacting too strongly with the stationary phase. The column is overloaded.Add a small amount of a polar modifier (like methanol or acetic acid) to the eluent. Ensure that the amount of crude product loaded is appropriate for the column size.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of hot ethanol. Heat the mixture with stirring until the solid dissolves completely.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the chosen starting eluent (e.g., 50% ethyl acetate in hexanes) and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or DMF) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.

  • Elution: Begin elution with the starting eluent, gradually increasing the polarity (e.g., from 50% to 100% ethyl acetate in hexanes, followed by the addition of methanol if necessary).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude Product (this compound) recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent, cool to crystallize column Column Chromatography crude->column Adsorb on stationary phase, elute with mobile phase pure_recrystallization Pure Product recrystallization->pure_recrystallization Isolate crystals impurities_recrystallization Impurities in Filtrate recrystallization->impurities_recrystallization Remove filtrate pure_column Pure Product column->pure_column Collect pure fractions impurities_column Separated Impurities column->impurities_column Discard impure fractions

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic start Purification Attempt choose_method Choose Purification Method start->choose_method check_purity Check Purity (TLC, NMR) is_pure Is Purity >98%? check_purity->is_pure success Pure Product Obtained is_pure->success Yes failure Further Purification Needed is_pure->failure No failure->choose_method troubleshoot_recrystallization Troubleshoot Recrystallization: - Change solvent - Adjust cooling rate - Use charcoal troubleshoot_recrystallization->check_purity troubleshoot_chromatography Troubleshoot Chromatography: - Adjust eluent polarity - Change stationary phase - Check loading troubleshoot_chromatography->check_purity choose_method->troubleshoot_recrystallization Recrystallization choose_method->troubleshoot_chromatography Chromatography

Caption: A logical diagram for troubleshooting the purification process.

References

Identifying and minimizing side products in pyridazinedione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridazinediones. The information is presented in a clear question-and-answer format to help you identify and minimize the formation of side products, thereby improving the yield and purity of your target compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyridazinediones, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Pyridazinedione Product

Question: I am consistently obtaining a low yield of my target pyridazinedione. What are the likely causes and how can I optimize the reaction to improve the yield?

Answer:

Low yields are a frequent challenge in pyridazinedione synthesis and can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in the starting materials, such as the dicarbonyl compound or hydrazine derivative, can lead to undesirable side reactions that consume reactants and lower the yield of the desired product.

    • Solution: Ensure the purity of all starting materials. Recrystallize or purify reagents if necessary. It is advisable to use freshly purified starting materials for optimal results.[1]

  • Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal reaction conditions.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider increasing the reaction time or temperature.[1]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low can result in an incomplete reaction, while a temperature that is too high can lead to the decomposition of reactants or the desired product.

    • Solution: Conduct small-scale experiments to determine the optimal temperature for your specific substrates.[1]

  • Inappropriate Solvent: The choice of solvent can significantly influence the reaction rate and yield.

    • Solution: Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1] Experiment with different solvents to find the one that provides the best solubility for your reactants and facilitates the desired reaction pathway.

  • Unfavorable pH: The pH of the reaction medium can be crucial, especially in the cyclocondensation step.

    • Solution: An acidic medium can catalyze the dehydration step. However, strongly acidic conditions may promote side reactions.[1] Consider buffering the reaction mixture or performing a pH optimization study.

  • Presence of Water: The cyclization step to form the pyridazinedione ring involves the elimination of water. The presence of excess water can shift the equilibrium away from the product.

    • Solution: If applicable to your reaction setup, use a Dean-Stark apparatus or molecular sieves to remove water as it is formed, driving the reaction towards the product.[1]

Issue 2: Formation of Significant Amounts of Hydrazone Side Product

Question: My reaction mixture contains a substantial amount of a hydrazone intermediate, and the cyclization to the pyridazinedione is inefficient. How can I promote the cyclization and minimize this side product?

Answer:

The formation of a stable hydrazone is a common side reaction, occurring when the initial condensation of the carbonyl group with hydrazine is faster than the subsequent intramolecular cyclization.

Potential Causes and Solutions:

  • Slow Cyclization Kinetics: The rate of the final ring-closing step may be slow under the current reaction conditions.

    • Solution: The cyclization step is often promoted by heat or acid catalysis.[2] Increasing the reaction temperature or adding a catalytic amount of a protic or Lewis acid can accelerate the cyclization.

  • Reaction Conditions Favoring Hydrazone Stability: The chosen solvent and temperature may stabilize the hydrazone intermediate, hindering its conversion to the pyridazinedione.

    • Solution: Altering the solvent to one that better facilitates the cyclization, such as a higher-boiling point protic solvent, can be effective. As mentioned previously, removing water can also drive the equilibrium towards the cyclized product.

Issue 3: Formation of Regioisomers

Question: I am using an unsymmetrical 1,4-dicarbonyl compound and obtaining a mixture of two regioisomeric pyridazinedione products. How can I improve the regioselectivity of the reaction?

Answer:

The reaction of an unsymmetrical dicarbonyl compound with hydrazine can lead to the formation of two different regioisomers, as the two carbonyl groups may have different reactivities.

Potential Causes and Solutions:

  • Similar Reactivity of Carbonyl Groups: If the electronic and steric environments of the two carbonyl groups are similar, both can react with hydrazine at comparable rates, leading to a mixture of products.

    • Solution: The regioselectivity can often be controlled by modifying the reaction conditions.[1] Factors such as temperature, solvent, and the presence of catalysts can influence which carbonyl group reacts preferentially. A systematic screening of these parameters is recommended to enhance the formation of the desired regioisomer. For instance, steric hindrance around one carbonyl group can be exploited by using a bulkier hydrazine derivative or by adjusting the reaction temperature to favor the kinetically or thermodynamically controlled product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in pyridazinedione synthesis?

A1: Besides the desired pyridazinedione, several side products can form depending on the specific reactants and conditions. The most common include:

  • Hydrazones: These are formed from the initial reaction between a carbonyl group and hydrazine. If the subsequent cyclization is slow, the hydrazone may be a major byproduct.[1]

  • Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, two different regioisomeric pyridazinedione products can be formed.[1]

  • Products of N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the pyridazinedione ring can break, leading to a complex mixture of degradation products.[1]

Q2: How can I monitor the progress of my pyridazinedione synthesis?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product and any side products. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques.

Q3: Are there any specific safety precautions I should take during pyridazinedione synthesis?

A3: Yes. Hydrazine and its derivatives are often used in these syntheses and are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The specific safety precautions will depend on the reagents and solvents used in your particular synthesis, so always consult the Safety Data Sheets (SDS) for all chemicals before starting your experiment.

Data Presentation

The following table summarizes the reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can serve as a starting point for selecting an appropriate synthetic route and optimizing reaction parameters.

Starting Material(s)Hydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
β-Benzoylpropionic acidHydrazine hydrateEthanolReflux4-685[1]
Ethyl levulinateHydrazine hydrateEthanolReflux1-1817-85[3]
γ-Keto acidH₂N-NHR²DMFReflux8Variable[3]
2(3H)-Furanone derivativeHydrazine hydrateEthanolRoom Temp -> Reflux1-4 (hydrazide), then refluxNot specified[2]
1,3-Diketone, CyanoacetohydrazideDMF100Not specifiedVariable[4]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one with Minimized Hydrazone Formation

This protocol is adapted from a general procedure for the synthesis of pyridazinones from γ-keto acids and emphasizes conditions that favor cyclization.[1]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The higher temperature and protic solvent help to drive the cyclization to completion, minimizing the accumulation of the hydrazone intermediate.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature. The desired product should precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the purified product under vacuum.

Protocol 2: Regioselective Synthesis of a 3,6-Disubstituted Pyridazine

This protocol provides a general strategy for controlling regioselectivity, which often requires empirical optimization.

Materials:

  • Unsymmetrical 1,4-dicarbonyl compound

  • Hydrazine derivative

  • A selection of solvents for optimization (e.g., ethanol, acetic acid, toluene, dioxane)

  • A selection of catalysts for optimization (e.g., p-toluenesulfonic acid, acetic acid)

  • Reaction vessels for parallel synthesis (if available)

Procedure:

  • Initial Screening: Set up a series of small-scale reactions using the unsymmetrical 1,4-dicarbonyl (1 equivalent) and the hydrazine derivative (1.1 equivalents).

  • Solvent Variation: In separate reaction vessels, dissolve the dicarbonyl compound in different solvents (e.g., ethanol, acetic acid, toluene). Add the hydrazine derivative and stir at a consistent starting temperature (e.g., room temperature or a moderately elevated temperature).

  • Temperature Variation: For the most promising solvent system from the initial screen, run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to assess the effect on the regioisomeric ratio.

  • Catalyst Variation: Investigate the effect of adding a catalytic amount of an acid (e.g., a few drops of acetic acid or a small amount of p-toluenesulfonic acid) to the most promising reaction conditions.

  • Analysis: After a set reaction time, analyze the product mixture from each reaction by ¹H NMR or LC-MS to determine the ratio of the two regioisomers.

  • Optimization: Based on the screening results, select the optimal conditions (solvent, temperature, and catalyst) that provide the highest selectivity for the desired regioisomer and scale up the reaction accordingly.

Signaling Pathway and Workflow Diagrams

Below are diagrams created using Graphviz (DOT language) to visualize key concepts related to pyridazinedione synthesis and application.

G cluster_synthesis Pyridazinedione Synthesis Workflow Start Starting Materials (Dicarbonyl + Hydrazine) Reaction Reaction Mixture (Solvent, Temp, pH) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Adjust Conditions Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Product Pure Pyridazinedione Purification->Product Side_Products Side Products Purification->Side_Products

Caption: A general workflow for the synthesis and purification of pyridazinediones.

G cluster_side_products Common Side Product Formation Pathways Reactants Dicarbonyl Compound + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Fast Condensation Regioisomers Regioisomeric Products Reactants->Regioisomers Unsymmetrical Dicarbonyl Desired_Product Pyridazinedione (Desired Product) Hydrazone->Desired_Product Slow Cyclization

Caption: Logical relationships leading to common side products in pyridazinedione synthesis.

G cluster_cmet Pyridazinedione Inhibition of the c-Met Signaling Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Pyridazinedione Pyridazinedione Inhibitor Pyridazinedione->cMet Inhibits Kinase Activity AKT AKT PI3K->AKT Cell_Effects Cell Proliferation, Survival, Motility AKT->Cell_Effects RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Effects

Caption: Inhibition of the c-Met signaling pathway by pyridazinedione derivatives.

References

Technical Support Center: Optimizing Suzuki Coupling with Bromopyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful Suzuki-Miyaura cross-coupling of bromopyridazines.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Q1: My reaction shows low or no conversion of the bromopyridazine. What are the likely causes and solutions?

Low or no product formation is a common issue stemming from several factors related to the catalyst, reagents, or reaction environment.

Potential Causes & Solutions:

  • Catalyst Deactivation: The nitrogen atom in the pyridazine ring can coordinate with the palladium catalyst, inhibiting its activity.[1][2] This is particularly problematic for pyridazines where the nitrogen is sterically accessible.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands shield the palladium center, preventing inhibitory coordination with the pyridazine nitrogen.[1]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridazine ring can be less reactive towards oxidative addition, which is often the rate-limiting step.[1]

    • Solution: Increase the reaction temperature in increments (e.g., 10-20 °C). Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with electron-rich ligands to facilitate this step.[1]

  • Poor Reagent Quality: The purity of the bromopyridazine, boronic acid/ester, and the dryness of the solvent are critical. Impurities can poison the catalyst.[3]

    • Solution: Use freshly purified reagents. Ensure solvents are anhydrous and properly degassed.

  • Inactive Catalyst/Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[2][3]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[2][4]

Q2: I'm observing significant protodebromination (hydrodehalogenation) of my bromopyridazine. How can I minimize this?

Protodebromination is a side reaction where the bromine atom is replaced by a hydrogen, consuming the starting material.[2][3]

Potential Causes & Solutions:

  • Hydride Sources: This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source, which can include the solvent (e.g., alcohols), impurities, or the boronic acid itself.[3]

  • Inappropriate Base: Strong bases can sometimes promote this side reaction.[3]

    • Solution: Switch to weaker inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases and can suppress protodebromination.[3]

  • Solvent System:

    • Solution: Using a mixture of an organic solvent (like dioxane or DMF) with water can sometimes suppress this side reaction.[3][5]

Q3: The reaction is producing a lot of boronic acid homocoupling (biaryl byproduct). How can I prevent this?

Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired product.[2]

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen in the reaction mixture is a primary cause of homocoupling.[2]

    • Solution: Meticulously degas all solvents and reagents and maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction setup and duration.[2]

  • Catalyst Choice: The in-situ reduction of a Pd(II) precatalyst can sometimes promote homocoupling.[2]

    • Solution: Consider using a direct Pd(0) source like Pd(PPh₃)₄, which may reduce the likelihood of this side reaction.[2][6]

Q4: I am observing protodeboronation of my boronic acid. What can I do?

Protodeboronation is the hydrolysis of the boronic acid back to its corresponding arene, which is often exacerbated by high temperatures and extended reaction times in aqueous basic conditions.[2][7]

Potential Causes & Solutions:

  • Boronic Acid Instability: Many boronic acids, especially heteroaromatic ones, are prone to decomposition.[7][8]

    • Solution 1: Use fresh, high-purity boronic acids.

    • Solution 2: Switch to more stable boronic acid derivatives like pinacol esters (Bpin) or potassium trifluoroborate salts.[1][8] These reagents release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.[7]

    • Solution 3: Keep reaction times as short as possible by closely monitoring the reaction progress.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalyst and ligand systems for Suzuki coupling with bromopyridazines?

The choice is critical for success. Due to the electron-deficient nature of the pyridazine ring and potential catalyst inhibition, bulky and electron-rich ligands are highly recommended.[1][3]

Catalyst PrecursorLigandCommon SubstratesKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhos Electron-deficient heteroaryl bromidesExcellent for challenging substrates; bulky ligands prevent catalyst inhibition.[1][2]
Pd(PPh₃)₄None (pre-formed complex)General aryl/heteroaryl bromidesA reliable Pd(0) source, can minimize homocoupling side reactions.[6]
PdCl₂(dppf)dppf (built-in)Wide range of aryl bromidesGood general catalyst, often effective and commercially available as a complex.[2][4]
Q2: Which bases and solvents are recommended for this reaction?

The base and solvent system is crucial for the transmetalation step and overall reaction efficiency.[1][9] An aqueous-organic biphasic system is often employed.[5][10]

BaseRecommended SolventsTemperature (°C)Notes
K₃PO₄ 1,4-Dioxane/H₂O, Toluene/H₂O80 - 110Often a top choice for suppressing protodebromination side reactions.[3][6]
Cs₂CO₃ 1,4-Dioxane/H₂O, DMF/H₂O80 - 110A strong, effective base, particularly useful for less reactive substrates.[3][4]
K₂CO₃ DMF/H₂O, Ethanol/H₂O70 - 100A common, cost-effective base. Can be very effective in the right solvent system.[11][12]
Na₂CO₃ DMF/H₂O, Toluene/H₂O80 - 100Another widely used inorganic base.[13]
Q3: How does the position of the bromine atom on the pyridazine ring affect reactivity?

The electronic properties of the pyridazine ring make the position of the halogen important. The electron-deficient nature of the ring generally facilitates the oxidative addition of palladium into the carbon-halogen bond.[14] However, proximity to the ring nitrogens can increase the potential for catalyst inhibition. While specific reactivity trends depend on the full substitution pattern, C-Br bonds on electron-poor rings are generally reactive in Suzuki couplings.[15]

Experimental Protocols & Visual Guides

General Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of a generic bromopyridazine with an arylboronic acid. Note: Optimization is often necessary.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the bromopyridazine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), base (e.g., K₃PO₄, 2.0-3.0 equiv.), palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 2-10 mol%).[2]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[3][4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[2][4]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common issues encountered during the reaction.

G cluster_start Start cluster_diagnosis Diagnosis cluster_solution Solution start Low / No Yield check_reagents Check Reagent Purity & Inert Atmosphere start->check_reagents check_catalyst Catalyst System Issue? start->check_catalyst check_conditions Suboptimal Conditions? start->check_conditions side_reactions Side Reactions Observed? start->side_reactions sol_reagents Use Pure Reagents Ensure Rigorous Degassing check_reagents->sol_reagents Impurity/O2 Suspected sol_catalyst Screen Bulky Ligands (SPhos, XPhos) Try different Pd source check_catalyst->sol_catalyst Catalyst Inhibition Likely sol_conditions Increase Temperature Screen Bases (K3PO4) Screen Solvents check_conditions->sol_conditions No Conversion sol_side_reactions Minimize O2 (Homocoupling) Use Weaker Base (Debromination) Use Boronic Ester (Deboronation) side_reactions->sol_side_reactions Byproducts Identified

Troubleshooting workflow for low-yield reactions.
Suzuki Catalytic Cycle

This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle. Understanding this cycle can help diagnose which step may be failing.

G pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_intermediate R1-Pd(II)L2-X ox_add->pd2_intermediate out2 X- transmetal Transmetalation pd2_intermediate->transmetal pd2_r1r2 R1-Pd(II)L2-R2 transmetal->pd2_r1r2 out3 B(OR)2(OH) red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 out1 R1-R2 (Product) red_elim->out1 in1 R1-X (Bromopyridazine) in1->ox_add in2 R2-B(OR)2 (Boronic Acid/Ester) + Base in2->transmetal

Simplified catalytic cycle of the Suzuki reaction.

References

Challenges and solutions for scaling up pyridazinedione production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridazinedione Production. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the synthesis of pyridazinedione and its derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to support your research and manufacturing endeavors.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of pyridazinedione synthesis, presented in a question-and-answer format.

Issue: Low Product Yield

Q1: We are experiencing a significant drop in yield upon scaling up our pyridazinedione synthesis from lab to pilot scale. What are the likely causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are more pronounced at a larger scale:

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized hotspots in large reactors, causing degradation of reactants, intermediates, or the final product.

    • Solution: Implement a more efficient cooling system, such as a jacketed reactor with a high-performance heat transfer fluid. Consider staged addition of reagents to control the rate of heat generation.[1]

  • Poor Mixing: Inadequate mixing can result in localized concentration gradients, leading to the formation of side products and incomplete reactions.

    • Solution: Optimize the agitator design (e.g., impeller type, size, and speed) and baffling in the reactor to ensure homogenous mixing. For highly viscous reaction mixtures, consider specialized high-torque agitators.

  • Purity of Starting Materials: Impurities in starting materials can have a more significant impact at a larger scale, leading to side reactions that consume reactants and reduce the overall yield.

    • Solution: Ensure all raw materials meet stringent purity specifications before use in large-scale production. It is advisable to use freshly purified reagents when possible.

  • Incomplete Reactions: Reaction times that were sufficient at the lab scale may not be adequate for larger volumes due to mass transfer limitations.

    • Solution: Monitor the reaction progress using in-process controls (IPCs) such as HPLC or TLC to determine the optimal reaction time at scale. Consider extending the reaction time or optimizing the temperature profile.

Issue: Impurities and Side Product Formation

Q2: Our scaled-up batch of pyridazinedione is showing a higher level of impurities compared to the lab-scale synthesis. What are the common side reactions and how can we minimize them?

A2: Increased impurity profiles upon scale-up are often due to challenges in maintaining optimal reaction conditions throughout the larger volume. Common side reactions in pyridazinedione synthesis include:

  • Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to form the pyridazinedione ring, especially if the reaction temperature is too low or the reaction time is insufficient.

  • Regioisomer Formation: When using unsymmetrical precursors, the formation of undesired regioisomers can occur. The regioselectivity is influenced by steric and electronic effects of the substituents, as well as reaction conditions.

  • Over-alkylation: If using substituted hydrazines, over-alkylation can lead to a mixture of N-alkylated products. The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation.

  • Dehydration/Aromatization: Under harsh reaction conditions (e.g., high temperatures or presence of strong acids), the pyridazinedione ring can undergo dehydration or aromatization, leading to undesired byproducts.

To minimize these side products, a systematic optimization of reaction parameters at the pilot scale is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up pyridazinedione synthesis, particularly concerning exothermic reactions?

A1: Managing exothermic reactions is a critical safety concern during scale-up. Key considerations include:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the reaction's thermal profile and potential for thermal runaway.

  • Process Control: Implement robust process control strategies, including precise temperature monitoring and control.[1] Automated systems that can adjust cooling or reagent addition rates in real-time are highly recommended.[1]

  • Staged Reagent Addition: Instead of adding all reactants at once, a staged or semi-batch addition can help to control the reaction rate and heat generation.[1]

  • Emergency Preparedness: Have a well-defined emergency plan in place, including quench procedures and pressure relief systems, to handle any unforeseen thermal excursions.

Q2: How can we improve the efficiency of downstream processing and purification of pyridazinedione at an industrial scale?

A2: Large-scale purification of pyridazinediones requires a shift from lab-scale techniques to more robust and scalable methods:

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds. Develop a robust crystallization process by screening different solvents and optimizing parameters like cooling rate and agitation.

  • Large-Scale Chromatography: While preparative HPLC can be used, it is often expensive for large quantities. Consider other chromatography techniques like flash chromatography with larger columns or simulated moving bed (SMB) chromatography for continuous purification.

  • Extraction: Liquid-liquid extraction can be an effective first step to remove major impurities. The choice of solvent is critical for achieving good separation and minimizing product loss.

  • Filtration and Drying: Efficient solid-liquid separation using equipment like filter presses or centrifuges, followed by optimized drying in vacuum ovens or fluid bed dryers, is essential for obtaining a high-quality final product.

Q3: What is Process Analytical Technology (PAT) and how can it be applied to pyridazinedione production scale-up?

A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. For pyridazinedione production, PAT can be implemented to:

  • Real-time Monitoring: Use in-line spectroscopic probes (e.g., NIR, Raman) to monitor reaction kinetics, conversion, and the formation of key intermediates or byproducts in real-time.

  • Process Understanding: The data generated from PAT tools can provide a deeper understanding of the process, allowing for the identification of critical process parameters (CPPs) that impact critical quality attributes (CQAs).

  • Enhanced Process Control: By integrating PAT with automated control systems, it is possible to make real-time adjustments to process parameters to maintain optimal conditions and ensure consistent product quality.

Data Presentation

Table 1: Impact of Reaction Conditions on the Yield of Pyridazinone Derivatives

Starting Material (γ-ketoacid)Hydrazine DerivativeSolventTemperature (°C)Reaction Time (h)Yield (%)
β-benzoylpropionic acidHydrazine hydrateEthanolReflux4-685
β-benzoylpropionic acidHydrazine hydrateAcetic Acid100390
4-oxo-4-phenylbutanoic acidPhenylhydrazineEthanolReflux878
4-oxo-4-(p-tolyl)butanoic acidHydrazine hydrateAcetic Acid110492
4-(4-chlorophenyl)-4-oxobutanoic acidMethylhydrazineMethanolReflux682

This table summarizes reported yields for the synthesis of various pyridazinone derivatives under different laboratory conditions. These parameters are a starting point for optimization during scale-up.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of a Pyridazinedione Derivative

This protocol is an example of a scaled-up synthesis and should be adapted and optimized for the specific pyridazinedione derivative and available equipment.

1. Reactor Preparation:

  • Ensure a clean and dry 100 L glass-lined reactor equipped with a retreat curve impeller, a condenser, a nitrogen inlet, and a temperature probe connected to a control system.
  • Inert the reactor with nitrogen.

2. Charge of Reactants:

  • Charge the reactor with the starting γ-ketoacid (e.g., 10 kg) and the chosen solvent (e.g., 50 L of ethanol).
  • Start agitation at a moderate speed (e.g., 100 rpm) to ensure good mixing.

3. Reaction:

  • Slowly add the hydrazine derivative (e.g., 1.2 molar equivalents) to the reactor over a period of 1-2 hours using a metering pump to control the addition rate and manage any exotherm.
  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.
  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.
  • If the product crystallizes out, filter the solid using a filter press. Wash the cake with cold solvent.
  • If the product remains in solution, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or chromatography.

5. Drying:

  • Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Large-Scale Purification by Recrystallization

1. Dissolution:

  • Transfer the crude pyridazinedione product to a suitably sized reactor equipped with an agitator and a heating/cooling system.
  • Add a suitable solvent (or solvent mixture) and heat the mixture with stirring until the product is completely dissolved.

2. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated carbon and stir for 30 minutes at an elevated temperature.
  • Filter the hot solution through a filter press to remove the activated carbon.

3. Crystallization:

  • Cool the solution slowly and in a controlled manner to induce crystallization. The cooling profile should be optimized to obtain the desired crystal size and purity.
  • Hold the slurry at the final temperature for a period to allow for complete crystallization.

4. Isolation and Drying:

  • Filter the crystals using a centrifuge or filter press.
  • Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.
  • Dry the purified crystals in a vacuum oven or a fluid bed dryer.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield Observed in Scaled-Up Batch check_purity Are starting materials pure? start->check_purity check_mixing Is mixing adequate? check_purity->check_mixing Yes purify_reagents Purify/source higher grade reagents. check_purity->purify_reagents No check_temp Is temperature controlled effectively? check_mixing->check_temp Yes optimize_mixing Optimize agitator design and speed. check_mixing->optimize_mixing No check_time Is reaction time sufficient? check_temp->check_time Yes improve_cooling Improve cooling/use staged addition. check_temp->improve_cooling No extend_time Extend reaction time and monitor with IPCs. check_time->extend_time No Pyridazinedione_Production_Flow raw_materials Raw Material Dispensing reaction Synthesis in Jacketed Reactor raw_materials->reaction workup Initial Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification filtration Filtration and Washing purification->filtration drying Drying filtration->drying packaging Final Product Packaging drying->packaging

References

Stability and degradation of 4-bromo-1,2-dihydropyridazine-3,6-dione under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of 4-bromo-1,2-dihydropyridazine-3,6-dione. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

The stability of this compound can be influenced by several factors, including pH, temperature, and light exposure. The presence of the bromo-substituent and the dihydropyridazine-dione core structure suggests potential susceptibility to hydrolytic and photolytic degradation pathways.

Q2: How should I properly store this compound to ensure its stability?

To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration or freezing in an inert atmosphere may be advisable, although specific stability studies under these conditions are recommended.

Q3: What are the likely degradation products of this compound?

While specific degradation products for this exact molecule are not extensively documented, based on related structures, potential degradation pathways could involve hydrolysis of the lactam ring, leading to the formation of maleic hydrazide derivatives, or debromination under certain conditions, which could yield the parent 1,2-dihydropyridazine-3,6-dione.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.Verify the storage conditions (temperature, light exposure). Run a purity analysis (e.g., HPLC, NMR) on the stored compound to check for degradation products.
Discoloration of the compound. Potential photodecomposition or reaction with contaminants.Store the compound in an amber vial or protect it from light. Ensure all glassware and solvents are clean and free of impurities.
Poor solubility or precipitation in solution. The compound may have degraded into less soluble products, or the chosen solvent may not be optimal.Confirm the identity and purity of the compound. Test solubility in a range of appropriate solvents.

Experimental Protocols

Protocol 1: General Stability Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • pH Stability: Dilute the stock solution in aqueous buffer solutions of different pH values (e.g., pH 2, 7, and 10).

    • Thermal Stability: Incubate aliquots of the stock solution at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

    • Photostability: Expose aliquots of the stock solution to a light source (e.g., UV lamp) for defined periods.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • HPLC Analysis: Analyze the samples using a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine the percentage of degradation.

Visual Diagrams

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution ph pH Variation stock->ph temp Temperature Variation stock->temp light Light Exposure stock->light sampling Time-Point Sampling ph->sampling temp->sampling light->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for stability testing.

logical_troubleshooting start Unexpected Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed order_new Order New Batch of Compound degradation_confirmed->order_new Yes investigate_other Investigate Other Experimental Parameters degradation_confirmed->investigate_other No

Caption: Troubleshooting logic for unexpected experimental outcomes.

Technical Support Center: Enhancing the Solubility of Substituted Pyridazinedione Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of substituted pyridazinedione compounds in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My substituted pyridazinedione compound is poorly soluble in aqueous buffer. What is the first step to improve its solubility?

A1: The initial and most straightforward approach is to prepare a concentrated stock solution in an organic co-solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent for this purpose.[1] However, it is crucial to ensure the final concentration of the co-solvent in the assay is low (typically <0.5-1%) to avoid artifacts or cytotoxicity.[1]

Troubleshooting Precipitation with Co-solvents:

  • Issue: Compound precipitates upon dilution of the DMSO stock solution into the aqueous buffer.

  • Possible Cause: The compound's solubility limit in the final buffer composition is exceeded.

  • Solutions:

    • Optimize Co-solvent Concentration: Gradually increase the final co-solvent concentration, ensuring it remains within the tolerance level of your specific assay.

    • Test Alternative Co-solvents: Consider other co-solvents such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[1]

    • Modify Dilution Method: Add the stock solution to the assay buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

Q2: Can pH adjustment be used to improve the solubility of my pyridazinedione compound?

A2: Yes, pH modification can be a very effective strategy, particularly if your compound has ionizable functional groups. Many pyridazinedione derivatives contain basic nitrogen atoms (e.g., in a piperazine ring) that can be protonated at acidic pH to form more soluble salts.[1] Conversely, some may have acidic protons that can be deprotonated at basic pH. A general guideline is to adjust the pH of the aqueous buffer to at least 2 units away from the compound's pKa.[1]

Troubleshooting pH Adjustment:

  • Issue: The required pH for solubility is outside the optimal range for my biological assay.

  • Possible Cause: The pH necessary to solubilize the compound adversely affects protein function, cell viability, or assay components.

  • Solutions:

    • Incremental pH Changes: Determine the minimal pH adjustment that provides sufficient solubility while minimizing the impact on the assay.

    • Combine with Co-solvents: A slight pH adjustment combined with a low concentration of a co-solvent may achieve the desired solubility within an acceptable pH range for the assay.

    • Use of Salt Forms: If available, using a pre-formed salt of your compound (e.g., a hydrochloride salt) can provide enhanced aqueous solubility without the need for significant pH changes in the final assay buffer.[1]

Q3: I've tried co-solvents and pH adjustment with limited success. What other methods can I explore?

A3: For compounds that remain challenging to solubilize, more advanced formulation strategies can be employed. These include the use of cyclodextrins, solid dispersions, and nanosuspensions.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming water-soluble inclusion complexes.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

  • Solid Dispersions: This technique involves dispersing the compound in an inert, hydrophilic carrier matrix at a solid state.[3][4] Upon contact with an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with increased surface area and enhanced dissolution.[3]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range (typically below 1 µm).[5] The increased surface area leads to a higher dissolution rate and saturation solubility.[5]

Troubleshooting Advanced Formulations:

  • Issue: Potential for cytotoxicity or interference with the assay from the formulation excipients.

  • Possible Cause: The carriers or stabilizers used in these formulations may have their own biological effects.

  • Solutions:

    • Thorough Controls: Always include a vehicle control containing all formulation components except the active compound in your experiments to account for any effects of the excipients.

    • Concentration Optimization: Use the lowest possible concentration of the formulation that provides the desired solubility of your compound.

    • Excipient Screening: If one type of cyclodextrin or polymer shows toxicity, screen others to find a more biocompatible option.

Data Presentation: Solubility of a Model Pyridazinedione Compound

The following tables summarize the solubility of a representative pyridazinone compound, 6-phenyl-pyridazin-3(2H)-one (PPD), in various solvents and co-solvent mixtures. This data illustrates the significant impact of solvent selection on solubility.

Table 1: Mole Fraction Solubility (xe) of 6-phenyl-pyridazin-3(2H)-one in Neat Solvents at Different Temperatures. [6][7][8]

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Water5.82 x 10-66.94 x 10-68.42 x 10-61.02 x 10-51.30 x 10-5
Methanol3.91 x 10-34.21 x 10-34.54 x 10-34.85 x 10-35.18 x 10-3
Ethanol5.98 x 10-36.55 x 10-37.11 x 10-37.65 x 10-38.22 x 10-3
Isopropyl Alcohol (IPA)1.05 x 10-21.15 x 10-21.25 x 10-21.34 x 10-21.44 x 10-2
1-Butanol1.58 x 10-21.72 x 10-21.86 x 10-22.00 x 10-22.11 x 10-2
Ethyl Acetate (EA)6.11 x 10-26.68 x 10-27.21 x 10-27.69 x 10-28.10 x 10-2
Dimethyl Sulfoxide (DMSO)4.00 x 10-14.19 x 10-14.38 x 10-14.55 x 10-14.73 x 10-1

Table 2: Mole Fraction Solubility (xe) of 6-phenyl-pyridazin-3(2H)-one in DMSO + Water Mixtures at 298.2 K. [8][9][10][11]

Mass Fraction of DMSO (m)Mole Fraction Solubility (xe)
0.05.82 x 10-6
0.15.15 x 10-5
0.23.47 x 10-4
0.31.68 x 10-3
0.45.89 x 10-3
0.51.63 x 10-2
0.63.89 x 10-2
0.78.13 x 10-2
0.81.58 x 10-1
0.92.79 x 10-1
1.04.00 x 10-1

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (e.g., DMSO)

  • Stock Solution Preparation:

    • Accurately weigh the substituted pyridazinedione compound.

    • Add the required volume of high-purity DMSO to achieve the desired high-concentration stock solution (e.g., 10-50 mM).

    • Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and sonicate until the compound is fully dissolved.

  • Dilution into Assay Buffer:

    • Perform serial dilutions of the stock solution into the final aqueous assay buffer.

    • It is critical to add the stock solution to the buffer with rapid mixing (e.g., while vortexing) to minimize localized high concentrations that can cause precipitation.

    • Visually inspect the final solution for any signs of precipitation before use. A final DMSO concentration of ≤0.5% is recommended for most cell-based assays.

Protocol 2: Solubilization using pH Adjustment

  • Determine Compound's pKa: If possible, determine the pKa of the ionizable group on your compound (experimentally or through prediction software).

  • Prepare Buffer Series: Prepare a series of buffers with pH values ranging above and below the pKa.

  • Solubility Assessment:

    • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal pH: Choose the pH that provides the necessary solubility and is compatible with your biological assay.

Protocol 3: Solubilization using Cyclodextrins (e.g., HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v). Gentle warming may be necessary to fully dissolve the HP-β-CD.

  • Prepare Compound Stock: Prepare a concentrated stock solution of the pyridazinedione compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Complexation:

    • Slowly add the compound stock solution to the vigorously stirring HP-β-CD solution.

    • Continue stirring the mixture at room temperature for at least 1-2 hours to facilitate the formation of the inclusion complex.

  • Use in Assay: The resulting solution containing the compound-cyclodextrin complex can be used for your biological assay. Remember to include a vehicle control with the same concentration of HP-β-CD and the organic solvent used.

Visualizations

Caption: A workflow for systematically improving the solubility of pyridazinedione compounds.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Point of Inhibition cluster_response Cellular Response lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk nfkb_i p50/p65-IκBα ikk->nfkb_i phosphorylates IκBα nfkb_a p50/p65 (active NF-κB) nfkb_i->nfkb_a IκBα degradation nucleus Nucleus nfkb_a->nucleus pyridazinone Substituted Pyridazinone pyridazinone->ikk Inhibition transcription Transcription of Pro-inflammatory Genes nucleus->transcription Nuclear translocation cytokines TNF-α, IL-6 transcription->cytokines

Caption: Inhibition of the NF-κB signaling pathway by certain pyridazinone derivatives.

References

Technical Support Center: Regioselectivity in Nucleophilic Substitution of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in the nucleophilic substitution of dichloropyridazines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and quantitative data to inform your synthetic strategies.

Section 1: Troubleshooting Guides

This section addresses specific problems you may encounter during the nucleophilic aromatic substitution (SNAr) of dichloropyridazines.

Issue 1: Poor or No Regioselectivity in Mono-substitution of 3,6-Dichloropyridazine

  • Question: I am attempting a mono-substitution on 3,6-dichloropyridazine, but I am getting a mixture of the 3- and 6-substituted products, or the reaction is not proceeding selectively. How can I control the regioselectivity?

  • Answer: 3,6-Dichloropyridazine is a symmetrical molecule, so mono-substitution should theoretically yield a single product. If you are observing issues with selectivity or reactivity, consider the following:

    • Di-substitution: The most common issue is the reaction proceeding to di-substitution. To favor mono-substitution, carefully control the stoichiometry of your nucleophile (use 1.0 to 1.2 equivalents). Lowering the reaction temperature and reaction time can also help.

    • Nucleophile Reactivity: Highly reactive nucleophiles may lead to over-reaction. If you are using a very strong nucleophile, consider using a weaker one or modifying the reaction conditions to temper its reactivity (e.g., lower temperature, use of a less polar solvent).

    • Reaction Conditions: Ensure your reaction is running to completion for the mono-substitution before significant di-substitution occurs. Monitor the reaction closely using TLC or LC-MS.

Issue 2: Unexpected Regioselectivity with Substituted Dichloropyridazines (e.g., 3,4- or 4,5-Dichloropyridazines)

  • Question: My nucleophilic substitution on an unsymmetrical dichloropyridazine is not yielding the expected regioisomer. What factors govern the position of nucleophilic attack?

  • Answer: The regioselectivity in unsymmetrical dichloropyridazines is a balance of electronic and steric effects. Here’s how to troubleshoot:

    • Electronic Effects: The pyridazine nitrogens are electron-withdrawing, which activates the adjacent carbon atoms to nucleophilic attack. The position of other substituents on the ring plays a crucial role. Electron-withdrawing groups (EWGs) will further activate the ring, while electron-donating groups (EDGs) will deactivate it. For instance, in 2-substituted 3,5-dichloropyrazines, an EWG at the 2-position directs nucleophilic attack to the 5-position, whereas an EDG at the 2-position directs it to the 3-position.[1] This principle can be applied to substituted dichloropyridazines.

    • Steric Hindrance: A bulky substituent near a potential reaction site can block the approach of the nucleophile, forcing it to attack the less sterically hindered position. Evaluate the steric bulk of both your nucleophile and the substituents on the pyridazine ring.

    • Nature of the Nucleophile: "Soft" nucleophiles (e.g., thiols) and "hard" nucleophiles (e.g., alkoxides) can exhibit different regioselectivities. Consider if changing the type of nucleophile could alter the outcome.

    • Reaction Conditions: Temperature and solvent can influence the kinetic vs. thermodynamic control of the reaction. Lower temperatures often favor the kinetically preferred product. Experimenting with a range of solvents with different polarities can also impact the regioselectivity.

Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting Poor Regioselectivity start Start: Poor Regioselectivity analyze_electronics Analyze Electronic Effects (EWG/EDG on ring) start->analyze_electronics evaluate_sterics Evaluate Steric Hindrance (Substituents and Nucleophile) analyze_electronics->evaluate_sterics If electronics don't explain change_nucleophile Modify Nucleophile (Hard vs. Soft Nucleophile) evaluate_sterics->change_nucleophile If sterics are not the issue modify_conditions Adjust Reaction Conditions (Temperature, Solvent, Base) change_nucleophile->modify_conditions If nucleophile change is ineffective end End: Improved Regioselectivity modify_conditions->end

Caption: A stepwise workflow for troubleshooting poor regioselectivity.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the primary factors controlling regioselectivity in nucleophilic substitution on dichloropyridazines?

    • A1: The main factors are:

      • Electronic Effects: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. The positions of the chlorine atoms and any other substituents determine the most electrophilic carbon centers.

      • Steric Effects: Bulky groups on the pyridazine ring or the nucleophile can hinder attack at a specific position, favoring reaction at a less crowded site.

      • Reaction Conditions: Solvent, temperature, and the choice of base or catalyst can significantly influence the reaction pathway and the resulting regioselectivity.[2]

      • Nature of the Nucleophile: Different nucleophiles (e.g., amines, thiols, alkoxides) have different reactivities and can favor different sites of attack.

  • Q2: How can I achieve selective mono-substitution over di-substitution on 3,6-dichloropyridazine?

    • A2: To favor mono-substitution:

      • Use a controlled amount of the nucleophile (typically 1.0-1.2 equivalents).

      • Carry out the reaction at a lower temperature to reduce the rate of the second substitution.

      • Monitor the reaction progress carefully by TLC or LC-MS and stop it once the starting material is consumed and before significant amounts of the di-substituted product are formed.

      • In some cases, the mono-substituted product may precipitate out of the reaction mixture, which can prevent further reaction.

  • Q3: Are there any general trends for the reactivity of different dichloropyridazine isomers?

    • A3: While specific reactivity depends on the complete substitution pattern, some general electronic considerations apply. The carbon atoms adjacent to the ring nitrogens (the α-positions) are generally the most activated towards nucleophilic attack due to the strong electron-withdrawing inductive effect of the nitrogen atoms.

  • Q4: Can computational chemistry help predict regioselectivity?

    • A4: Yes, computational methods like Density Functional Theory (DFT) can be very useful. By calculating properties such as the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the relative energies of the transition states for attack at different positions, it is possible to predict the most likely regioisomeric product.[3]

Section 3: Data Presentation

Table 1: Regioselectivity in the Amination of Dichloropyrimidines and Dichloropyrazines (Analogous Systems)

Dichloro-heterocycleNucleophileConditionsMajor ProductRegioisomeric RatioYield (%)Reference
2,4-DichloropyrimidineVarious AminesOrganocatalyst, various solventsC4-substitutionHighModerate to High[4]
5-Substituted-2,4-dichloropyrimidineTertiary Amines-C2-substitutionExcellentModerate to Excellent[4]
2-EWG-3,5-dichloropyrazineAmines-5-substitutionPreferential-[1]
2-EDG-3,5-dichloropyrazineAmines-3-substitutionPreferential-[1]

Note: Specific quantitative data for dichloropyridazines is sparse in the literature; the data for these analogous systems can provide valuable guidance.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Mono-amination of 3,6-Dichloropyridazine

This protocol describes a general method for the selective mono-amination of 3,6-dichloropyridazine.

  • Materials:

    • 3,6-Dichloropyridazine

    • Ammonia (or primary/secondary amine)

    • Solvent (e.g., DMF, Acetonitrile, Ethanol)

    • Round-bottom flask

    • Stir bar

    • Reflux condenser (if heating is required)

  • Procedure:

    • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in the chosen solvent.

    • Add the amine (1.0-1.2 eq) to the solution. If using ammonia, a solution in an alcohol or as aqueous ammonia can be used.

    • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the amine's reactivity).[5][6]

    • Monitor the reaction progress by TLC or LC-MS until the 3,6-dichloropyridazine is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel column chromatography to yield the 3-amino-6-chloropyridazine.[5]

Protocol 2: Synthesis of 3,6-Dichloropyridazine from Pyridazine-3,6-diol

This protocol outlines a common method for preparing the 3,6-dichloropyridazine starting material.

  • Materials:

    • Pyridazine-3,6-diol (Maleic hydrazide)

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add pyridazine-3,6-diol (1.0 eq) and slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) at room temperature under an inert atmosphere.[7][8]

    • Heat the reaction mixture to 80-110 °C and maintain for several hours (typically 3-4 hours or overnight).[7][8]

    • Monitor the reaction by TLC until the starting material is no longer present.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3,6-dichloropyridazine, which can be further purified by recrystallization or column chromatography.[7]

Experimental Workflow for Mono-substitution of 3,6-Dichloropyridazine

Experimental Workflow for Mono-substitution start Start: 3,6-Dichloropyridazine dissolve Dissolve in Solvent (e.g., DMF, Ethanol) start->dissolve add_nucleophile Add Nucleophile (1.0-1.2 eq) dissolve->add_nucleophile react React at Controlled Temperature (e.g., RT to Reflux) add_nucleophile->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Workup: Quench, Extract, Dry monitor->workup Reaction Complete purify Purify: Recrystallization or Chromatography workup->purify product Product: Mono-substituted Pyridazine purify->product

Caption: A typical experimental workflow for the mono-substitution of 3,6-dichloropyridazine.

Section 5: Signaling Pathways and Drug Development

Dichloropyridazine derivatives are important scaffolds in medicinal chemistry, often acting as inhibitors of various protein kinases. The regioselective introduction of substituents is crucial for achieving desired potency and selectivity.

Kinase Inhibition by Dichloropyridazine Derivatives

Many kinase inhibitors function by competing with ATP for binding to the kinase domain of the enzyme. The pyridazine core can act as a scaffold that presents substituents to form key interactions (e.g., hydrogen bonds) with the hinge region of the kinase, while other parts of the molecule can occupy adjacent hydrophobic pockets.

For example, derivatives of dichlorophenyl-containing benzo[2][3][9]triazines have been identified as potent, orally active Src kinase inhibitors.[10] Src is a non-receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various cancers.

Simplified Kinase Inhibition Pathway

Mechanism of Action: Kinase Inhibition receptor Growth Factor Receptor src_kinase Src Kinase (Active) receptor->src_kinase Activates src_inactive Src Kinase (Inactive) substrate Substrate Protein src_kinase->substrate Phosphorylates inhibitor Dichloropyridazine-based Inhibitor inhibitor->src_kinase Binds and Inhibits no_downstream Blocked Signaling src_inactive->no_downstream p_substrate Phosphorylated Substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream

Caption: Simplified pathway showing how a dichloropyridazine-based inhibitor can block Src kinase activity.

References

Troubleshooting low yields in microwave-assisted pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in microwave-assisted pyridazine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low product yields and offers systematic approaches to resolve them.

Q1: My pyridazine yield is consistently low, even when following established protocols. What are the most common culprits?

Low yields in microwave-assisted pyridazine synthesis can often be traced back to a few key areas. Systematically investigating these factors is the most effective way to identify and resolve the issue.

  • Reagent and Solvent Quality: The purity of your starting materials (e.g., 1,4-diketones, hydrazines) and solvents is critical. Impurities can lead to unwanted side reactions, and residual water in solvents can quench moisture-sensitive reagents or interfere with the reaction mechanism.

    • Troubleshooting:

      • Use freshly purified or high-purity reagents.

      • Ensure solvents are anhydrous, especially for reactions sensitive to water. Consider using molecular sieves.

      • Degas solvents if dissolved oxygen might be an issue.

  • Microwave Parameters: Inadequate optimization of microwave parameters is a frequent cause of low yields. Unlike conventional heating, microwave energy directly interacts with the molecules in the reaction mixture, making precise control of power, temperature, and time essential.

    • Troubleshooting:

      • Temperature: Too low a temperature may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[1] Monitor the reaction temperature closely and perform small-scale experiments to determine the optimal temperature for your specific reaction.

      • Time: Microwave reactions are typically much faster than their conventional counterparts. Over-irradiation can lead to byproduct formation and degradation. Conversely, insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using TLC or LC-MS to establish the ideal duration.

      • Power: The applied microwave power affects the rate of heating. While higher power can lead to faster reactions, it may also cause localized overheating and decomposition. It is often better to use a lower, more controlled power setting to maintain a stable reaction temperature.

  • Solvent Choice: The solvent not only dissolves the reactants but also plays a crucial role in absorbing microwave energy. The dielectric properties of the solvent will significantly impact the heating efficiency and, consequently, the reaction outcome.

    • Troubleshooting:

      • Screen a range of solvents with varying polarities and dielectric constants. Polar solvents like DMF, DMSO, and ethanol are often effective in microwave synthesis due to their high microwave absorption.

      • For some reactions, solvent-free conditions, potentially with a solid support, can lead to improved yields and a greener synthetic route.

Q2: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What are the likely side reactions, and how can I minimize them?

The formation of byproducts is a common challenge in pyridazine synthesis. Understanding the potential side reactions is key to mitigating them.

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

    • Troubleshooting:

      • Optimize the reaction temperature and time to favor the cyclization step.

      • Consider the use of a catalyst to promote the cyclization reaction.

  • N-N Bond Cleavage: Under harsh conditions, such as very high temperatures, the N-N bond in the hydrazine or the resulting pyridazine ring can cleave, leading to a complex mixture of degradation products.[1]

    • Troubleshooting:

      • Avoid excessive microwave power and prolonged reaction times.

      • Carefully control the reaction temperature to prevent overheating.

  • Incomplete Oxidation: If your synthesis involves a dihydropyridazine intermediate, incomplete oxidation to the aromatic pyridazine will result in a mixture of products.

    • Troubleshooting:

      • Ensure the chosen oxidizing agent is effective for your substrate.

      • Optimize the stoichiometry of the oxidizing agent and the reaction conditions for the oxidation step.

Q3: How critical is the choice of catalyst, and how do I optimize its loading?

For many pyridazine syntheses, a catalyst can be crucial for achieving high yields and selectivity.

  • Catalyst Selection: The choice of catalyst depends on the specific reaction. Acid catalysts can promote the dehydration step in the cyclization of γ-ketoacids with hydrazine.[1] In other cases, such as Suzuki couplings to form substituted pyridazines, a palladium catalyst is required.

    • Troubleshooting:

      • Screen a variety of catalysts to find the most effective one for your reaction.

      • Consider both homogeneous and heterogeneous catalysts. Heterogeneous catalysts can simplify product purification.

  • Catalyst Loading: The amount of catalyst used can significantly impact the reaction. Too little catalyst may result in a sluggish or incomplete reaction, while too much can sometimes lead to an increase in side reactions or be economically inefficient.

    • Troubleshooting:

      • Systematically vary the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration that maximizes the yield without promoting side reactions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the optimization of various parameters in microwave-assisted pyridazine synthesis.

Table 1: Effect of Microwave Power and Time on Yield

EntryMicrowave Power (W)Time (min)Temperature (°C)Yield (%)
11001512065
21501012085
31501512082 (decomposition observed)
4200512090
52001012075 (significant byproduct)

Note: Data is representative and will vary depending on the specific reaction.

Table 2: Influence of Solvent on Reaction Yield

EntrySolventDielectric Constant (at 20°C)Temperature (°C)Time (min)Yield (%)
1Toluene2.41102045
2Acetonitrile37.5821578
3Ethanol24.6781585
4DMF36.71501092
5Water80.11001075

Note: The optimal solvent will depend on the solubility of the reactants and their interaction with microwave irradiation.

Table 3: Catalyst Loading vs. Product Yield

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄21001560
2Pd(PPh₃)₄51001088
3Pd(PPh₃)₄101001089
4CuI51202075
5CuI101201591

Note: This table illustrates the general trend of optimizing catalyst loading for a hypothetical cross-coupling reaction to synthesize a substituted pyridazine.

Experimental Protocols

Detailed Methodology for the Microwave-Assisted Synthesis of 3,6-Diarylpyridazines

This protocol is a representative example of a microwave-assisted synthesis of a pyridazine derivative.

Materials:

  • 1,4-Diketone (e.g., 1,4-diaryl-1,4-butanedione) (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial acetic acid (catalytic amount, ~0.1 mL)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • In a 10 mL microwave reactor vial, add the 1,4-diketone (1 mmol) and a magnetic stir bar.

  • Add ethanol (5 mL) to dissolve the diketone.

  • Add hydrazine hydrate (1.2 mmol) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters: Temperature at 120°C, hold time of 10 minutes, and power at 150 W.

  • After the reaction is complete, cool the vial to room temperature.

  • A precipitate of the pyridazine product should form. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Dry the product under vacuum to obtain the pure 3,6-diarylpyridazine.

  • Characterize the product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yield start Low Pyridazine Yield reagents Check Reagent & Solvent Purity start->reagents params Optimize Microwave Parameters reagents->params Reagents OK end_fail Further Investigation Needed reagents->end_fail Impure byproducts Analyze for Byproducts (TLC/LC-MS) params->byproducts Parameters Optimized params->end_fail Suboptimal workup Review Workup & Purification byproducts->workup Minimal Byproducts byproducts->end_fail Significant Side Reactions end_success Improved Yield workup->end_success Workup Efficient workup->end_fail Product Loss

Caption: A decision tree for troubleshooting low yields in pyridazine synthesis.

Experimental Workflow for Microwave-Assisted Pyridazine Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Weigh Reactants (Diketone, Hydrazine) B Add Solvent & Catalyst to Microwave Vial A->B C Seal Vial & Place in Reactor B->C D Irradiate (Set Power, Temp, Time) C->D E Cool to Room Temp D->E F Filter Precipitate E->F G Wash with Cold Solvent F->G H Dry & Characterize Product G->H

Caption: A typical workflow for microwave-assisted pyridazine synthesis.

Simplified Reaction Pathway with Potential Pitfalls

Reaction_Pathway Reactants 1,4-Diketone + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Step 1 Dihydropyridazine Dihydropyridazine Hydrazone->Dihydropyridazine Step 2: Cyclization Side_Product Byproducts (e.g., N-N cleavage) Hydrazone->Side_Product Incomplete Cyclization Product Pyridazine Product Dihydropyridazine->Product Step 3: Oxidation Dihydropyridazine->Side_Product Harsh Conditions

Caption: A simplified reaction pathway highlighting key steps and potential side reactions.

References

Validation & Comparative

A Head-to-Head Comparison: 4-Bromo-1,2-dihydropyridazine-3,6-dione Eclipses Maleimide Reagents for Stable Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is paramount. The premature cleavage of a payload, such as a cytotoxic drug in an antibody-drug conjugate (ADC), can lead to off-target toxicity and diminished therapeutic efficacy. While maleimide-based reagents have been a mainstay for thiol-specific bioconjugation, their inherent instability is a significant drawback. Emerging evidence highlights 4-bromo-1,2-dihydropyridazine-3,6-dione as a superior alternative, offering enhanced stability and leading to more robust and reliable bioconjugates.

This guide provides an objective comparison of this compound and maleimide reagents, focusing on the stability of the resulting bioconjugates. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify the underlying chemical principles.

The Achilles' Heel of Maleimide Conjugates: The Retro-Michael Reaction

Maleimide reagents react with thiols via a Michael addition to form a thioether bond.[1] While this reaction is efficient and selective, the resulting succinimide ring is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, which is abundant in plasma.[2] This reversal leads to deconjugation and potential "payload migration" where the released maleimide-payload attaches to other biomolecules, causing off-target effects.[3]

Strategies to mitigate this instability, such as hydrolysis of the succinimide ring, have been developed but are often slow and incomplete.[2] This inherent instability of maleimide-based linkages has driven the search for more stable alternatives.

Pyridazinediones: A Paradigm of Stability

This compound reacts with thiols through a conjugate addition-elimination mechanism, forming a stable covalent bond.[4] Crucially, the resulting bioconjugate is not susceptible to the retro-Michael reaction that plagues maleimide-based conjugates. This fundamental difference in reaction chemistry translates to significantly enhanced stability in biological media.

Quantitative Comparison of Bioconjugate Stability

The superior stability of pyridazinedione-based conjugates over their maleimide counterparts has been demonstrated in serum stability studies. While direct head-to-head kinetic data with this compound is emerging, studies on related pyridazinedione platforms show their marked stability advantage.

Reagent TypeLinkage ChemistryStability in Human/Mouse SerumKey Findings
Maleimide Thioether (Succinimide)Prone to degradation via retro-Michael reaction and thiol exchange.[2]Significant payload loss can occur over time, leading to reduced efficacy and potential off-target toxicity.[3]
This compound ThioetherHighly stable.[4][5]Conjugates remain intact in serum, ensuring the payload is delivered to the target site.[5]

Note: This table summarizes findings from multiple sources. Direct comparative studies under identical conditions are ongoing in the field.

Visualizing the Chemical Pathways

To better understand the differences in stability, the following diagrams illustrate the reaction mechanisms and the inherent instability of the maleimide-thiol linkage compared to the stable pyridazinedione linkage.

cluster_maleimide Maleimide Reaction Pathway cluster_pyridazinedione Pyridazinedione Reaction Pathway Maleimide Maleimide Thiosuccinimide Adduct (Unstable) Thiosuccinimide Adduct (Unstable) Maleimide->Thiosuccinimide Adduct (Unstable) Michael Addition Thiol Thiol Thiol->Thiosuccinimide Adduct (Unstable) Released Maleimide Released Maleimide Thiosuccinimide Adduct (Unstable)->Released Maleimide Retro-Michael Reaction Exchanged Adduct Exchanged Adduct Released Maleimide->Exchanged Adduct Thiol Exchange Endogenous Thiol Endogenous Thiol Endogenous Thiol->Exchanged Adduct 4-Bromo-PD This compound Stable Conjugate Stable Conjugate 4-Bromo-PD->Stable Conjugate Conjugate Addition-Elimination Thiol_PD Thiol Thiol_PD->Stable Conjugate

Figure 1: Reaction pathways of maleimide and pyridazinedione reagents with thiols.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful bioconjugation and accurate stability assessment.

Protocol 1: Bioconjugation with 4,5-Dibromo-1,2-dihydropyridazine-3,6-diones[6]

This protocol describes the re-bridging of disulfide bonds in an antibody using a functionalized dibromopyridazinedione.

  • Antibody Preparation: Prepare a solution of the antibody (e.g., Trastuzumab) at a concentration of 20 µM in a suitable buffer (e.g., PBS).

  • Reagent Preparation: Prepare a stock solution of the functionalized 4,5-dibromo-1,2-dihydropyridazine-3,6-dione reagent in an organic solvent such as DMSO.

  • Initial Incubation: Mix the antibody solution with 20 equivalents of the dibromopyridazinedione reagent. Cool the reaction mixture to 4°C and incubate for 2 hours.

  • Reduction: Add 10 equivalents of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to the reaction mixture.

  • Conjugation: Incubate the reaction at 4°C for 16 hours.

  • Purification: Purify the resulting antibody conjugate using standard techniques such as size-exclusion chromatography (SEC) to remove excess reagents.

Protocol 2: In Vitro Serum Stability Assay[7][8]

This assay evaluates the stability of the bioconjugate in a biologically relevant matrix.

  • Preparation: Prepare a stock solution of the purified bioconjugate in a suitable buffer (e.g., PBS).

  • Incubation: Dilute the bioconjugate into fresh human or mouse serum to a final concentration of 1 mg/mL. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Processing: Immediately freeze the collected aliquots at -80°C to stop any degradation.

  • Analysis: Analyze the samples to determine the amount of intact conjugate remaining. This can be done using various techniques:

    • HPLC-Based Methods: Use size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to separate the intact conjugate from degradation products and free payload.

    • Mass Spectrometry (MS): Use LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload loss.

cluster_workflow Serum Stability Assay Workflow start Start: Purified Bioconjugate incubation Incubate with Serum at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling storage Freeze at -80°C sampling->storage analysis Analyze Samples (HPLC, LC-MS) storage->analysis end End: Determine Conjugate Stability analysis->end

Figure 2: A typical experimental workflow for assessing bioconjugate stability in serum.

Conclusion

The choice of bioconjugation chemistry is a critical decision that profoundly impacts the stability, and ultimately the success, of a therapeutic or diagnostic agent. While maleimide reagents have been widely used, the inherent instability of the resulting thioether linkage is a significant liability. The evidence strongly suggests that this compound and related pyridazinedione-based reagents offer a superior alternative, forming highly stable bioconjugates. For researchers seeking to develop robust and reliable bioconjugates with predictable in vivo behavior, pyridazinedione chemistry represents a significant advancement in the field.

References

A Comparative Analysis of 4-Bromo- and 4-Chloro-dihydropyridazinediones in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dihydropyridazinediones, in particular, represent a class of compounds with significant potential for derivatization to access novel chemical entities with diverse biological activities. Within this class, the 4-halo-substituted variants serve as versatile intermediates for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of the reactivity of 4-bromo- and 4-chloro-dihydropyridazinediones in two fundamental and widely utilized reaction types: Nucleophilic Aromatic Substitution (SNAE) and Palladium-Catalyzed Cross-Coupling reactions. This analysis is supported by established principles of chemical reactivity and includes detailed, representative experimental protocols.

Principles of Reactivity: C-Br vs. C-Cl

The reactivity of the carbon-halogen bond in 4-halo-dihydropyridazinediones is dictated by the nature of the halogen and the specific reaction mechanism.

  • Nucleophilic Aromatic Substitution (SNAE): In SNAE reactions, the rate-determining step is typically the nucleophilic attack on the carbon atom bearing the halogen. The reactivity order is generally governed by the electronegativity of the halogen, which influences the electrophilicity of the carbon center. Consequently, the more electronegative chlorine atom renders the C4 position more susceptible to nucleophilic attack compared to bromine. Thus, for SNAE, the expected reactivity order is 4-chloro > 4-bromo .

  • Palladium-Catalyzed Cross-Coupling: These reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, proceed via a catalytic cycle that critically involves the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond strength of the carbon-halogen bond is the primary determinant of reactivity in this step. The weaker carbon-bromine bond undergoes oxidative addition more readily than the stronger carbon-chlorine bond. Therefore, the expected reactivity order for palladium-catalyzed cross-coupling is 4-bromo > 4-chloro .

Comparative Data Presentation

Reaction Type4-Bromo-dihydropyridazinedione4-Chloro-dihydropyridazinedioneGeneral Trend
Nucleophilic Aromatic Substitution Moderate reactivity. May require higher temperatures or stronger nucleophiles.Higher reactivity. Often proceeds under milder conditions.Chloro > Bromo
Suzuki-Miyaura Coupling High reactivity. Facile oxidative addition of Pd(0).Lower reactivity. Often requires more specialized ligands and harsher conditions.Bromo > Chloro
Buchwald-Hartwig Amination High reactivity. Readily undergoes oxidative addition.Lower reactivity. May necessitate the use of bulky, electron-rich phosphine ligands.Bromo > Chloro

Experimental Protocols

The following are representative experimental protocols for nucleophilic aromatic substitution and Suzuki-Miyaura coupling, adapted from procedures for structurally related halo-pyridazines and halo-pyridines. These should serve as a starting point for the optimization of reactions with 4-halo-dihydropyridazinediones.

Protocol 1: Nucleophilic Aromatic Substitution with a Thiol Nucleophile

This protocol describes a general procedure for the substitution of a halogen at the 4-position of a dihydropyridazinedione with a thiol.

Materials:

  • 4-halo-dihydropyridazinedione (1.0 mmol)

  • Thiophenol (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a stirred solution of the 4-halo-dihydropyridazinedione in DMF, add potassium carbonate.

  • Add thiophenol to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-halo-dihydropyridazinedione with an arylboronic acid.

Materials:

  • 4-halo-dihydropyridazinedione (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol)

  • Triphenylphosphine (PPh₃) (0.12 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vessel, combine the 4-halo-dihydropyridazinedione, arylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Add the dioxane and water.

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Nucleophilic Aromatic Substitution (SNAE) Workflow

SNAr_Workflow sub 4-Halo-dihydropyridazinedione (Substrate) reac Reaction Mixture sub->reac nuc Nucleophile (e.g., R-SH) nuc->reac base Base (e.g., K2CO3) base->reac sol Solvent (e.g., DMF) sol->reac heat Heating (80-100 °C) reac->heat work Aqueous Workup & Extraction heat->work pur Purification (Chromatography) work->pur prod 4-Substituted dihydropyridazinedione pur->prod

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structure-Activity Relationship of 4-Bromo-Pyridazinedione Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinedione scaffold is a versatile pharmacophore that has been extensively studied for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 4-position of the pyridazinedione ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-bromo-pyridazinedione analogs, drawing upon available experimental data to elucidate the impact of this substitution on their biological efficacy.

Comparative Analysis of Biological Activity

While a comprehensive and systematic SAR study dedicated exclusively to 4-bromo-pyridazinedione analogs is not extensively documented in publicly available literature, a comparative analysis of existing data from various studies on pyridazinone derivatives provides valuable insights. The following tables summarize the biological activities of select 4-bromo-substituted compounds, including pyridazinedione analogs and structurally related heterocyclic compounds, to infer potential SAR trends.

Anticancer Activity

The introduction of a 4-bromo substituent in heterocyclic compounds has shown variable effects on their anticancer activity. In some scaffolds, it contributes to enhanced potency, while in others, its impact is less pronounced.

Compound IDStructureCancer Cell LineActivity (IC₅₀)Reference
1 4-bromo-4'-chloro pyrazoline analog of curcuminHeLa8.7 µg/mL[1]
Curcumin CurcuminHeLa42.4 µg/mL[1]

Table 1: Comparison of the anticancer activity of a 4-bromo-substituted pyrazoline analog of curcumin with the parent compound, curcumin.

Antimicrobial Activity

The 4-bromo substitution has also been explored in the context of antimicrobial agents. The data suggests that its presence can contribute to activity against certain bacterial strains.

Compound IDStructureBacterial StrainActivity (MIC)Reference
10c 4-bromo derivative of benzoylthioureaE. coli128 µg/mL[2]

Table 2: Antimicrobial activity of a 4-bromo derivative of benzoylthiourea.

Enzyme Inhibition

The 4-bromo moiety has been incorporated into molecules targeting specific enzymes. For instance, in the context of phosphodiesterase 4 (PDE4) inhibitors, the position of the bromo substituent is critical. When placed on an indole moiety attached to a pyridazinone core, it was found to be detrimental to the inhibitory activity. In contrast, 4-bromo-substituted thiazole derivatives have demonstrated potent inhibition of Na+/K+-ATPase.

Compound IDStructureTarget EnzymeActivityReference
Indole-pyridazinone 5'-bromo-indole attached to pyridazinonePDE4Practically inactive[3]
12b (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanoneNa+/K+-ATPasePotent inhibitor[4]

Table 3: Enzyme inhibitory activity of 4-bromo-substituted heterocyclic compounds.

Key SAR Observations

Based on the limited available data, the following preliminary SAR observations can be made:

  • Position and Scaffold Dependency: The effect of the 4-bromo substitution is highly dependent on its position within the molecule and the nature of the core scaffold.

  • Anticancer Activity: In the context of a pyrazoline analog of curcumin, the presence of a 4-bromo group, in combination with a 4'-chloro substitution, significantly enhanced the cytotoxic activity against HeLa cells compared to the parent compound[1].

  • Antimicrobial Activity: A 4-bromo derivative of benzoylthiourea displayed moderate activity against E. coli[2].

  • Enzyme Inhibition: The influence of the bromo substituent on enzyme inhibition is target-specific. While a bromo-substituted indole moiety on a pyridazinone scaffold led to a loss of PDE4 inhibitory activity[3], a 4-bromo-substituted thiazole derivative was a potent inhibitor of Na+/K+-ATPase[4].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays cited in the evaluation of pyridazinedione analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-bromo-pyridazinedione analogs) and a vehicle control. The plates are incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18 to 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway Analysis

Pyridazinone derivatives have been shown to modulate various signaling pathways, including the NF-κB and PDE4 pathways, which are often implicated in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in regulating immune and inflammatory responses, cell proliferation, and survival. Some pyridazinone analogs have been found to inhibit this pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation NF_κB_nucleus NF-κB (p50/p65) NF_κB->NF_κB_nucleus translocation Pyridazinedione_Analog 4-Bromo- Pyridazinedione Analog Pyridazinedione_Analog->IKK_Complex inhibits DNA DNA NF_κB_nucleus->DNA binds to Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression activates PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC AMP AMP cAMP->AMP hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 PDE4 PDE4->cAMP Cellular_Response Cellular Response (e.g., decreased inflammation) PKA->Cellular_Response mediates Pyridazinedione_Analog 4-Bromo- Pyridazinedione Analog Pyridazinedione_Analog->PDE4 inhibits

References

Confirming the Structure of Synthesized Pyridazinedione Derivatives: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel pyridazinedione derivatives is a significant area of focus in medicinal chemistry due to their diverse biological activities. Unambiguous confirmation of the chemical structure of these synthesized compounds is a critical step in the research and development pipeline, ensuring the reliability of subsequent biological and pharmacological studies. This guide provides a comparative overview of primary spectroscopic techniques used for the structural elucidation of pyridazinedione derivatives, supported by experimental data and protocols.

Primary Spectroscopic Techniques for Structural Confirmation

A multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is the standard for comprehensive structural confirmation.[1][2][3] Each technique provides unique and complementary information, which, when combined, offers a detailed and reliable picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and their connectivity. For pyridazinedione derivatives, ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments are routinely employed.[4][5]

Key Information from NMR:

  • ¹H NMR: Determines the number and type of protons, their electronic environment, and spin-spin coupling interactions with neighboring protons.

  • ¹³C NMR: Identifies the number and type of carbon atoms, including carbonyl, aromatic, and aliphatic carbons.

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range (2-3 bond) proton-carbon correlations (HMBC), which is crucial for assigning substituents on the pyridazinedione core.[4][5]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for a Substituted Pyridazinedione Core

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Information Provided
Carbonyl Carbons (C=O)-160 - 175Confirms the presence of the dione functionality.
Olefinic Protons/Carbons6.5 - 8.0120 - 150Location and substitution pattern on the heterocyclic ring.[6]
Protons on N-substituentsVaries (e.g., 1.0 - 4.5)Varies (e.g., 15 - 60)Identifies the nature of the substituent attached to the nitrogen atoms.
Protons on C-substituentsVariesVariesIdentifies the nature of the substituent attached to the ring carbons.

Note: Chemical shifts are highly dependent on the solvent and the specific nature and position of substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations.

Key Information from IR:

  • Confirms the presence of key functional groups characteristic of pyridazinedione derivatives, such as carbonyl (C=O) and olefinic (C=C) bonds.

  • Can indicate the presence of N-H bonds in non-substituted or mono-substituted derivatives.

Table 2: Characteristic IR Absorption Frequencies for Pyridazinedione Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Vibrational Mode
Carbonyl (C=O)1650 - 1750 (strong)Stretch
Olefinic (C=C)1580 - 1650 (medium)Stretch
C-N Stretch1000 - 1350Stretch
Aromatic C-H3000 - 3100 (medium)Stretch
Aliphatic C-H2850 - 3000 (medium)Stretch
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules.[1]

Key Information from MS:

  • Molecular Ion Peak ([M+H]⁺ or [M]⁺): Confirms the molecular weight of the synthesized compound.

  • Fragmentation Pattern: Provides information about the stability of different parts of the molecule and the nature of substituents, which can be cleaved off under analysis conditions.

Table 3: Expected Mass Spectrometry Data

Ion Typem/z ValueInformation Provided
Molecular Ion ([M+H]⁺)Calculated Molecular Weight + 1.0078Confirms the overall molecular formula.
Fragment IonsVaries based on structureSuggests the identity of substituents and core structure.

Experimental Workflow and Data Integration

The structural elucidation process is a logical workflow that integrates data from multiple spectroscopic techniques. The initial synthesis is followed by purification and subsequent analysis by MS, IR, and detailed 1D/2D NMR.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Chemical Synthesis of Pyridazinedione Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Formula Confirmation Purification->MS IR Infrared (IR) Spectroscopy - Functional Group ID (C=O, C=C) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry Purification->NMR Elucidation Data Integration & Structural Elucidation MS->Elucidation IR->Elucidation NMR->Elucidation Confirmed Confirmed Structure Elucidation->Confirmed G cluster_structure Structure NMR NMR (¹H, ¹³C, 2D) Provides full C-H framework, connectivity, and environment of R¹, R², R³. NMR->Structure IR IR Identifies C=O and C=C functional group stretches. IR->Structure MS MS Determines total mass (M) and identifies fragments (e.g., loss of R¹). MS->Structure

References

A Comparative Guide to In Silico and Molecular Docking Studies of Pyridazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. In silico and molecular docking studies have become indispensable tools in the rational design and development of novel pyridazin-3-one derivatives, providing crucial insights into their structure-activity relationships (SAR) and mechanisms of action at a molecular level. This guide offers a comparative overview of recent research, summarizing key quantitative data, detailing experimental protocols, and visualizing pertinent workflows and biological pathways.

Data Presentation: A Comparative Analysis

The therapeutic potential of pyridazin-3-one derivatives has been explored across various domains, including oncology, infectious diseases, and cardiovascular conditions. The following tables summarize the quantitative data from several key studies, offering a comparative perspective on the performance of different derivatives.

Anticancer Activity

Pyridazin-3-one derivatives have been extensively investigated for their anticancer properties, targeting various cancer cell lines and molecular targets.

Compound/DerivativeTarget Cell Line(s)IC50 / GI%Molecular TargetBinding Affinity (kcal/mol)Reference
Triazolo-pyridazinone derivative 17 MCF-7, A549Potent (compared to doxorubicin)UrokinaseNot Specified[1]
Diarylurea derivative 17a Melanoma, NSCLC, Prostate, ColonGI% = 62.21% - 100.14%VEGFR-2Not Specified[2]
Diarylurea derivative 10l A549/ATCCGI50 = 1.66–100 μMVEGFR-2Not Specified[2]
Quinoline-bearing derivative 43 Renal cancer, Non-small cell lung cancerFull cell deathTubulinNot Specified[3]
Pyrazolo[3,4-d]pyridazinone derivative 37 Not SpecifiedIC50 = 2.1 nMBruton's tyrosine kinase (BTK)Not Specified[3]
Bis-guanidinium compounds 1-4 NCI-H460, A2780, MCF-7Reasonable viability inhibitionDNA minor grooveWeak DNA binding affinity[4][5][6]
Compound R67 MCF-7Marked GI50 valueDNA-42.683 kJ/mol (Free Binding Energy)[7]
Antimicrobial Activity

Several novel pyridazin-3-one derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Compound/DerivativeMicrobial Strain(s)MIC (µg/mL or µM)Molecular TargetBinding Affinity (kcal/mol)Reference
4,5-dichloro-2-(3-chloro-phenyl)-6-(substituted-benzyl)-2H-pyridazin-3-one 2f S. aureus, E. coli, B. subtilis, P. aeruginosa, C. albicans, A. niger25-50 µg/mLNot SpecifiedHighest negative score[8]
Diarylurea derivative 10h Staphylococcus aureus16 µg/mLNot SpecifiedNot Specified[9]
Diarylurea derivative 8g Candida albicans16 µg/mLNot SpecifiedNot Specified[9]
Compound 7 S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µMNot SpecifiedNot Specified[10]
Compound 13 S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µMNot SpecifiedNot Specified[10]
N3, N6-diphenylpyridazine-3,6-diamine AJ27 Various bacteriaMost active in seriesDihydrofolate reductase-5.12 to -8.97 kcal/mol[11]
Chloro derivatives E. coli, P. aeruginosa, S. marcescens0.892–3.744 μg/mLDNA gyrase subunit BNot Specified[12]
Vasorelaxant Activity

The potential of pyridazin-3-one derivatives as cardiovascular agents has also been explored, with some compounds exhibiting potent vasorelaxant effects.

Compound/DerivativeAssayEC50 (µM)Molecular TargetKey FindingsReference
Thiosemicarbazide derivative 4h Isolated rat thoracic aorta0.0117eNOS modulation54.9% increase in eNOS mRNA expression[13][14]
Cyclized derivative 5e Isolated rat thoracic aorta0.0025eNOS modulation140.3% increase in eNOS mRNA expression[13][14]

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings. Below are detailed protocols for key experiments.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15]

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, dihydrofolate reductase, DNA gyrase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.

  • Ligand Preparation: The 2D structures of the pyridazin-3-one derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field.

  • Grid Generation: A binding site on the target protein is defined, often based on the location of a co-crystallized ligand in the PDB structure. A grid box is generated around this active site to define the space for the ligand to dock.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina, GRIP batch docking) is used to place the ligand in the defined binding site in various conformations and orientations.[8][16] The interactions between the ligand and the protein are then scored based on a scoring function, which estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are visualized and analyzed.[15]

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay is used to determine the inhibitory activity of compounds against a specific kinase enzyme.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase.

  • Procedure: The VEGFR-2 enzyme, a substrate peptide, and ATP are incubated in a reaction buffer. The test compounds are added at various concentrations. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the amount of kinase activity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is then determined by plotting the percentage of inhibition against the compound concentration.[9]

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Method: The broth microdilution method is commonly used.

  • Preparation: A serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the microorganism to grow.

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][10]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of pyridazin-3-one derivatives.

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand Ligand Structure (2D) PrepLigand Prepare Ligand (3D conversion, energy minimization) Ligand->PrepLigand Grid Define Binding Site & Generate Grid PrepProtein->Grid Dock Perform Docking Simulation PrepLigand->Dock Grid->Dock Analyze Analyze Docked Poses (Binding energy, interactions) Dock->Analyze SAR Structure-Activity Relationship (SAR) Analyze->SAR

Caption: General workflow of a molecular docking study.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridazinone Pyridazin-3-one Derivatives Pyridazinone->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazin-3-one derivatives.

Comparative_Analysis_Logic cluster_input Input Data cluster_analysis Analysis cluster_comparison Comparison cluster_output Output InSilico In Silico Data (Binding Affinity, Docking Score) Correlation Correlate In Silico and In Vitro Results InSilico->Correlation InVitro In Vitro Data (IC50, MIC, EC50) InVitro->Correlation CompareDerivatives Compare Different Derivatives Correlation->CompareDerivatives CompareTargets Compare Against Different Targets Correlation->CompareTargets SAR Identify Structure-Activity Relationships (SAR) CompareDerivatives->SAR CompareTargets->SAR Lead Select Lead Compounds SAR->Lead

Caption: Logical flow for the comparative analysis of pyridazin-3-one derivatives.

References

A Comparative Guide to the ADMET Profiling of Novel Pyridazinone-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. As novel pyridazinone-based drug candidates advance through the discovery pipeline, a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for success. Poor pharmacokinetic properties are a leading cause of late-stage drug attrition.

This guide provides a comparative overview of the ADMET profiles of representative novel pyridazinone-based drug candidates from recent literature. It aims to offer an objective comparison supported by experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and relevant biological pathways.

Comparative ADMET Data of Pyridazinone Derivatives

The following tables summarize key in vitro data for distinct classes of novel pyridazinone inhibitors. Direct comparison across different studies should be done with caution due to variations in experimental conditions. However, this data provides valuable insights into the potential of these scaffolds.

Table 1: In Vitro Potency and Selectivity of Novel MAO-B and COX-2 Inhibitors

Compound ClassLead CompoundTargetPotency (IC₅₀)Selectivity Index (SI) vs. Off-TargetReference ComparatorComparator IC₅₀ / SI
MAO-B InhibitorsTR16 MAO-B0.17 µM> 235 (vs. MAO-A)--
MAO-B InhibitorsTR2 MAO-B0.27 µM> 84 (vs. MAO-A)--
COX-2 InhibitorsCompound 5a COX-20.77 µM16.70 (vs. COX-1)Celecoxib0.35 µM / 37.03
COX-2 InhibitorsCompound 5f COX-21.89 µM13.38 (vs. COX-1)Celecoxib0.35 µM / 37.03

Data synthesized from multiple sources for comparative purposes.

Table 2: Permeability and Computational ADMET Properties

Compound ClassLead CompoundPermeability AssayResultComputational ADMET Assessment
MAO-B InhibitorsTR2, TR16 PAMPAPredicted to cross the Blood-Brain BarrierNot explicitly stated
COX-2 InhibitorsCompound 5a In silicoComplied with Veber's rulesFavorable drug-likeness and pharmacokinetics
COX-2 InhibitorsCompound 5f In silicoMet Lipinski and Egan criteriaFavorable drug-likeness and pharmacokinetics
EED InhibitorsCompound 39 Not explicitly statedAcceptable pharmacokinetic properties reportedNot explicitly stated

PAMPA (Parallel Artificial Membrane Permeability Assay) is a non-cell-based method to predict passive absorption. In silico assessments are based on computational models.

Experimental Protocols

Accurate and reproducible ADMET data relies on standardized experimental protocols. Below are detailed methodologies for key in vitro assays.

1. Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption across the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for 21 days to form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER). Monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) are used.

  • Transport Experiment:

    • The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The test compound is added to the donor compartment (apical/A for A-to-B transport or basolateral/B for B-to-A transport) at a specified concentration (e.g., 10 µM).

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the compound in the collected samples is determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to identify potential active efflux by transporters like P-glycoprotein.

2. Metabolic Stability Assay (Liver Microsomes)

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).

  • Assay Components: Pooled human liver microsomes, NADPH regenerating system (cofactor), and phosphate buffer (pH 7.4).

  • Incubation:

    • The test compound (e.g., 1 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.

    • The reaction is initiated by adding the NADPH regenerating system.

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

3. Plasma Protein Binding (PPB) Assay by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability.

  • Apparatus: A Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with two chambers separated by a semi-permeable dialysis membrane (8K MWCO).

  • Procedure:

    • The test compound is added to plasma (human, rat, etc.) at a final concentration (e.g., 1-5 µM).

    • The plasma-drug mixture is added to one chamber (the sample chamber) of the RED insert.

    • Dialysis buffer (e.g., PBS, pH 7.4) is added to the other chamber (the buffer chamber).

    • The sealed unit is incubated at 37°C on an orbital shaker for approximately 4 hours to reach equilibrium.

  • Sampling and Analysis:

    • After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

    • The samples are matrix-matched (buffer is added to the plasma sample, and blank plasma is added to the buffer sample).

    • Protein is precipitated, and the concentration of the compound in the supernatant of both chambers is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

4. Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to cause drug-drug interactions by inhibiting major CYP isoforms.

  • System: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).

  • Procedure:

    • The test compound at various concentrations is pre-incubated with human liver microsomes and the CYP-specific probe substrate.

    • The reaction is initiated by adding the NADPH cofactor.

    • The incubation is carried out at 37°C for a specific duration.

  • Termination and Analysis: The reaction is stopped with a cold solvent. The formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is compared to a vehicle control (without the test compound). The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Visualizing Workflows and Pathways

ADMET Profiling Workflow

The following diagram illustrates a typical workflow for the in vitro ADMET profiling of a novel drug candidate.

ADMET_Workflow Compound Test Compound Solubility Aqueous Solubility Compound->Solubility Permeability Caco-2 Permeability Compound->Permeability Metabolism Microsomal Stability Compound->Metabolism PPB Plasma Protein Binding (RED) Compound->PPB CYP CYP450 Inhibition Compound->CYP Toxicity Cytotoxicity (e.g., HepG2) Compound->Toxicity Data Data Analysis & Candidate Selection Solubility->Data Permeability->Data Metabolism->Data PPB->Data CYP->Data Toxicity->Data

Standard workflow for in vitro ADMET profiling.

Signaling Pathway: MAO-B Inhibition

Pyridazinone-based MAO-B inhibitors are being investigated for neurodegenerative diseases like Parkinson's. They work by preventing the breakdown of dopamine, thereby increasing its availability in the brain.

MAOB_Pathway Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Breakdown Effect Increased Dopamine Availability Dopamine->Effect Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor Pyridazinone MAO-B Inhibitor Inhibitor->MAOB Inhibition

Mechanism of action for MAO-B inhibitors.

A Comparative Guide to the Synthesis of Functionalized Pyridazinediones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinedione scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds, making its efficient and versatile synthesis a key focus in medicinal chemistry and drug development. This guide provides an objective comparison of three prominent synthetic routes to functionalized pyridazinediones, supported by experimental data, detailed protocols, and a visual representation of the synthetic pathways.

Condensation of Maleic Anhydride Derivatives with Hydrazines

This classical approach offers a straightforward and often high-yielding route to pyridazinediones through the cyclocondensation of a substituted maleic anhydride with a hydrazine derivative.[1][2][3] The reaction is typically carried out in a suitable solvent under acidic or thermal conditions. The functionalization of the final product is dictated by the substituents on both the maleic anhydride and the hydrazine starting materials.

Advantages:

  • Simplicity: The reaction is generally easy to set up and perform.

  • High Yields: This method often provides good to excellent yields of the desired product.

  • Cost-Effective: Starting materials are often commercially available and relatively inexpensive.

Disadvantages:

  • Harsh Conditions: The use of high temperatures or strong acids may not be suitable for sensitive functional groups on the starting materials.[1]

  • Limited Substitution Patterns: The substitution pattern is predetermined by the availability of the corresponding substituted maleic anhydrides.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction of Tetrazines followed by Oxidation

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful and highly regioselective method for the construction of the pyridazine ring.[4][5][6] In this approach, an electron-deficient 1,2,4,5-tetrazine reacts with an electron-rich dienophile to form a dihydropyridazine intermediate, which subsequently undergoes aromatization via nitrogen gas extrusion. The resulting pyridazine can then be oxidized to the corresponding pyridazinedione.

Advantages:

  • High Regioselectivity: The reaction typically proceeds with a high degree of regiocontrol, allowing for the synthesis of specific isomers.[5]

  • Broad Substrate Scope: A wide variety of tetrazines and dienophiles can be employed, leading to a diverse range of functionalized pyridazines.[4][7]

  • Mild Reaction Conditions: The IEDDA reaction often proceeds under mild conditions, making it compatible with a range of functional groups.

Disadvantages:

  • Two-Step Process: This route requires a separate oxidation step to obtain the final pyridazinedione, which can add to the overall synthesis time and potentially lower the overall yield.

  • Availability of Tetrazines: The synthesis of substituted tetrazines can sometimes be challenging.

Copper-Catalyzed Cyclization of Unsaturated Hydrazones followed by Oxidation

A more modern approach involves the copper-catalyzed intramolecular cyclization of β,γ-unsaturated hydrazones to afford 1,6-dihydropyridazines.[8][9] These intermediates can then be oxidized to the corresponding pyridazinediones. This method offers a good degree of functional group tolerance and regioselectivity.

Advantages:

  • Good Functional Group Tolerance: The copper-catalyzed reaction conditions are often mild, allowing for the presence of various functional groups.[8]

  • High Regioselectivity: The cyclization generally proceeds with high regioselectivity.[8]

Disadvantages:

  • Multi-Step Synthesis: Similar to the IEDDA approach, this is a two-step process requiring a final oxidation.

  • Catalyst Requirement: The use of a copper catalyst may require optimization and removal from the final product.

  • Limited to 1,6-Dihydropyridazine Precursors: This specific method primarily yields 1,6-dihydropyridazines, which dictates the substitution pattern of the final product.

Comparative Data Summary

The following table summarizes representative quantitative data for the three synthetic routes. Please note that yields and reaction conditions can vary significantly depending on the specific substrates and reagents used.

Synthetic RouteKey ReactantsSolventTemperature (°C)Time (h)Yield (%)
Condensation Maleic anhydride, PhenylhydrazineAcetic AcidReflux2~90
IEDDA followed by Oxidation 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, Norbornene (IEDDA step)DichloromethaneRoom Temp0.5>95
Dihydropyridazine intermediate (Oxidation step)DMSO1001260-70
Cu-Catalyzed Cyclization followed by Oxidation β,γ-unsaturated hydrazone (Cyclization step)Acetonitrile701270-85
1,6-dihydropyridazine intermediate, NaOH (Oxidation to Pyridazine)EthanolReflux2>90
Pyridazine intermediate (Oxidation to Pyridazinedione)Various---

Experimental Protocols

Route 1: Condensation of Maleic Anhydride and Phenylhydrazine

Synthesis of 1-Phenylpyridazine-3,6(2H,5H)-dione

  • To a solution of maleic anhydride (1.0 g, 10.2 mmol) in glacial acetic acid (20 mL), phenylhydrazine (1.1 mL, 11.2 mmol) is added dropwise with stirring.

  • The reaction mixture is heated to reflux for 2 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is washed with cold water and then recrystallized from ethanol to afford the pure product.

Route 2: IEDDA Reaction of a Tetrazine with a Dienophile and Subsequent Oxidation

Step A: Synthesis of a Dihydropyridazine via IEDDA Reaction

  • To a solution of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (100 mg, 0.42 mmol) in dichloromethane (5 mL), norbornene (44 mg, 0.47 mmol) is added.

  • The reaction mixture is stirred at room temperature for 30 minutes, during which the characteristic pink color of the tetrazine disappears.

  • The solvent is removed under reduced pressure to yield the dihydropyridazine product, which can be used in the next step without further purification.

Step B: Oxidation to the Pyridazinedione

Note: A general procedure for the oxidation of the resulting pyridazine to a pyridazinedione is provided, as specific conditions can vary.

  • The crude pyridazine from the previous step is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • An oxidizing agent (e.g., nitric acid, bleaching powder) is added to the solution.[10][11]

  • The reaction mixture is heated at a suitable temperature (e.g., 100 °C) for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final pyridazinedione.

Route 3: Copper-Catalyzed Cyclization of a β,γ-Unsaturated Hydrazone and Subsequent Oxidation

Step A: Synthesis of a 1,6-Dihydropyridazine [8]

  • A mixture of the β,γ-unsaturated hydrazone (0.2 mmol), Cu(OAc)₂ (10 mol%), and acetonitrile (2 mL) is stirred in a sealed tube at 70 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the 1,6-dihydropyridazine.

Step B: Oxidation to the Pyridazinedione

Note: This is a two-part oxidation, first to the pyridazine and then to the pyridazinedione.

  • To the Pyridazine: The 1,6-dihydropyridazine (0.1 mmol) is dissolved in ethanol (2 mL), and a solution of NaOH (0.2 mmol) in water (0.5 mL) is added. The mixture is refluxed for 2 hours. After cooling, the product is extracted with an organic solvent, dried, and concentrated.[8]

  • To the Pyridazinedione: The resulting pyridazine is then oxidized using a suitable oxidizing agent as described in Route 2, Step B.

Synthetic Pathways Overview

Synthetic_Routes_to_Pyridazinediones MA Substituted Maleic Anhydride Condensation Condensation MA->Condensation Hydrazine1 Hydrazine Derivative Hydrazine1->Condensation PD1 Functionalized Pyridazinedione Condensation->PD1 Route 1 Tetrazine 1,2,4,5-Tetrazine IEDDA IEDDA Tetrazine->IEDDA Dienophile Dienophile Dienophile->IEDDA Dihydropyridazine Dihydropyridazine IEDDA->Dihydropyridazine Route 2 Oxidation1 Oxidation Dihydropyridazine->Oxidation1 PD2 Functionalized Pyridazinedione Oxidation1->PD2 UnsatHydrazone β,γ-Unsaturated Hydrazone CuCat Cu-Catalyzed Cyclization UnsatHydrazone->CuCat Dihydropyridazine2 1,6-Dihydropyridazine CuCat->Dihydropyridazine2 Route 3 Oxidation2 Oxidation Dihydropyridazine2->Oxidation2 PD3 Functionalized Pyridazinedione Oxidation2->PD3

Caption: Synthetic strategies for functionalized pyridazinediones.

References

Elucidating the Mechanism of Action for Pyridazinedione-Based Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinedione core is a versatile scaffold that has given rise to a diverse range of therapeutic agents with applications in oncology, inflammation, and cardiovascular disease. This guide provides a comparative analysis of pyridazinedione-based therapeutics, focusing on their mechanisms of action, and presents supporting experimental data to contrast their performance with relevant alternatives.

Pyridazinediones as Cyclooxygenase (COX) Inhibitors

Pyridazinedione derivatives have been developed as potent anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX-1 and COX-2 isoforms.[1][2] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Certain pyridazine-based compounds have demonstrated potent and selective COX-2 inhibition.[3] For instance, compound 6b in a study by Ali et al. (2024) exhibited an IC50 value of 0.18 µM for COX-2, showing greater potency than the well-known COX-2 inhibitor, celecoxib (IC50 = 0.35 µM).[3]

Comparative Data: COX Inhibitors
CompoundTargetIC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Pyridazinedione (6b) COX-20.186.33[3]
Celecoxib COX-20.3537.03[3][4]
Indomethacin COX-1/COX-20.42 (COX-2)0.50[3][4]
Pyridazinedione (5a) COX-20.7716.70[4]
Pyridazinedione (5f) COX-21.8913.38[4]
Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the inhibitory activity of compounds against COX-1 and COX-2 is through an in vitro enzyme assay.

Principle: The peroxidase activity of COX is measured, where the enzyme catalyzes the reduction of PGG2 to PGH2. This activity is coupled to a fluorometric probe that is oxidized in the presence of the enzyme to produce a fluorescent product. The rate of fluorescence increase is proportional to the COX activity.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and the specific COX enzyme (COX-1 or COX-2).

  • Inhibitor Preparation: Dissolve test compounds (e.g., pyridazinedione derivatives) in a suitable solvent like DMSO and prepare a series of dilutions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme to each well.

  • Inhibitor Addition: Add the diluted test compounds or a control vehicle to the wells and incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX.

  • Measurement: Measure the fluorescence kinetically using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[5]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]

Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzyme->Prostaglandin_H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazinedione_Therapeutics Pyridazinedione-based COX Inhibitors Pyridazinedione_Therapeutics->COX_Enzyme Alternative_Therapeutics Alternative COX Inhibitors (e.g., Celecoxib) Alternative_Therapeutics->COX_Enzyme

Mechanism of COX Inhibition

Pyridazinediones as Phosphodiesterase (PDE) Inhibitors

Pyridazinedione derivatives have also been identified as potent inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][8] By inhibiting PDE, these compounds can modulate various physiological processes, making them attractive therapeutic targets for cardiovascular and inflammatory diseases.[8]

Specifically, pyridazinone-based compounds have shown inhibitory activity against PDE3, PDE4, and PDE5.[8] PDE4 inhibitors, in particular, have garnered attention for their anti-inflammatory properties in respiratory diseases like asthma and COPD.[9][10]

Comparative Data: PDE4 Inhibitors
CompoundTargetIC50 (nM)Selectivity ProfileReference
Pyridazinedione (4ba) PDE4B251Selective for PDE4B over PDE4D[9]
Roflumilast PDE4-Approved for COPD[9]
Apremilast PDE4-Approved for psoriasis[9]
Zardaverine PDE4-Pyridazinone scaffold[9]
Experimental Protocol: In Vitro PDE Inhibition Assay

A common method for measuring PDE activity and the potency of its inhibitors is the fluorescence polarization (FP) assay.

Principle: This assay is based on the change in the rotational speed of a fluorescently labeled substrate (e.g., FAM-cAMP) upon enzymatic cleavage. The small fluorescent substrate rotates rapidly, resulting in a low FP signal. When PDE hydrolyzes the substrate, the resulting fluorescent monophosphate is captured by a larger binding agent, slowing its rotation and leading to a high FP signal. An inhibitor prevents this hydrolysis, keeping the FP signal low.

Procedure:

  • Reagent Preparation: Prepare assay buffer, the fluorescently labeled substrate, and the recombinant PDE enzyme.

  • Inhibitor Preparation: Dissolve and dilute the test compounds.

  • Reaction Setup: In a microplate, add the diluted test compounds or a control vehicle.

  • Enzyme Addition: Add the diluted PDE enzyme to the wells.

  • Reaction Initiation: Add the fluorescently labeled substrate to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Stop the reaction by adding a binding agent. Read the fluorescence polarization on a microplate reader.[11]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[12]

cluster_0 cAMP cAMP PDE_Enzyme PDE4 cAMP->PDE_Enzyme Inflammatory_Response Pro-inflammatory Response cAMP->Inflammatory_Response Suppresses AMP 5'-AMP PDE_Enzyme->AMP Pyridazinedione_Therapeutics Pyridazinedione-based PDE4 Inhibitors Pyridazinedione_Therapeutics->PDE_Enzyme Alternative_Therapeutics Alternative PDE4 Inhibitors (e.g., Roflumilast) Alternative_Therapeutics->PDE_Enzyme

Mechanism of PDE Inhibition

Pyridazinediones in Antibody-Drug Conjugates (ADCs)

Pyridazinediones have emerged as a novel class of reagents for the development of antibody-drug conjugates (ADCs).[13] ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability and efficacy.[14]

Pyridazinediones can be used to create stable, covalent bonds with cysteine residues on the antibody, particularly by re-bridging interstrand disulfide bonds.[13][15] This approach offers a homogenous drug-to-antibody ratio (DAR) and enhanced stability in serum compared to some traditional linkers like maleimides, which can be prone to retro-Michael reactions leading to premature drug release.[16]

Comparative Linker Technologies
Linker TypeCleavage MechanismAdvantagesDisadvantages
Pyridazinedione Reversible covalent (retro-Michael deconjugation)Serum stability, homogeneity (controlled DAR)Slower release kinetics compared to some cleavable linkers
Maleimide Covalent (can undergo retro-Michael)Widely usedPotential for off-target reactions and premature drug release
Valine-Citrulline Protease-sensitive (cleaved by Cathepsin B)Specific cleavage in the lysosomeExtracellular activity of proteases can be a concern
Hydrazone pH-sensitive (acid-labile)Cleavage in the acidic environment of endosomes/lysosomesPotential for instability in circulation
Disulfide Reduction-sensitiveCleavage in the reducing environment of the cellPotential for premature cleavage in the bloodstream
Experimental Protocol: ADC Linker Stability Assay

Assessing the stability of the linker is crucial for ADC development. Plasma stability assays are commonly performed to evaluate the premature release of the payload.

Principle: The ADC is incubated in plasma, and at various time points, the amount of released payload or the change in the average DAR is quantified.

Procedure:

  • ADC Incubation: Incubate the ADC at a specific concentration in fresh plasma (e.g., human or mouse) at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at different time intervals (e.g., 0, 24, 48, 72 hours).

  • Quantification of Free Payload (LC-MS/MS):

    • Precipitate the plasma proteins from the aliquots.

    • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the released payload.

  • Quantification of Average DAR (Mass Spectrometry):

    • Capture the intact ADC from the plasma samples using affinity chromatography (e.g., Protein A/G beads).

    • Analyze the eluted ADC by intact protein mass spectrometry to determine the relative abundance of different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR at each time point. A decrease in the average DAR indicates payload deconjugation.[17]

cluster_0 Systemic Circulation (High Stability Required) cluster_1 Target Cell (Payload Release) cluster_2 ADC_Circulation Antibody-Drug Conjugate (ADC) Internalization Internalization ADC_Circulation->Internalization Targeting Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Cell Death Payload_Release->Cell_Death Pyridazinedione Pyridazinedione Linker Pyridazinedione->ADC_Circulation Forms stable conjugate Alternatives Alternative Linkers (e.g., Maleimide, Val-Cit) Alternatives->ADC_Circulation Forms conjugate

ADC Experimental Workflow

References

The Potent Anti-Cancer Promise of Pyridazinedione Derivatives: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are increasingly turning their attention to pyridazinedione derivatives as a promising class of compounds in the fight against cancer. A growing body of in vitro evidence demonstrates their potent cytotoxic effects across a diverse range of cancer cell lines. These compounds have been shown to induce apoptosis, arrest the cell cycle, and interfere with key signaling pathways crucial for tumor growth and survival. This guide provides a comparative analysis of the in vitro efficacy of various pyridazinedione derivatives, supported by experimental data and detailed methodologies, to assist researchers in navigating this promising area of drug discovery.

Comparative Efficacy Against Cancer Cell Lines

The anti-proliferative activity of novel pyridazinedione derivatives has been evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined through various studies. The data presented below summarizes the in vitro cytotoxic effects of selected pyridazinedione derivatives, showcasing their efficacy against cell lines from breast, lung, colon, prostate, and other cancers.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 10l A549/ATCC (Non-Small Cell Lung Cancer)1.66 - 100[1][2]
Compound 17a Multiple (Melanoma, NSCLC, Prostate, Colon)1.66 - 100[1][2]
Compound 11m MDA-MB-231 (Breast Cancer)0.99 ± 0.03[3]
Compound 11m T-47D (Breast Cancer)0.43 ± 0.01[4]
Compound 11l MDA-MB-231 (Breast Cancer)1.30 ± 0.04[3]
Compound 39 PC3 (Prostate Cancer)0.62[5]
Compound 43 PANC-1 (Pancreatic Cancer)2.9[6]
Compound 43 PACA-2 (Pancreatic Cancer)2.2[6]
Compound 35 OVCAR-3 (Ovarian Cancer)0.32[6]
Compound 35 MDA-MB-435 (Melanoma)0.46[6]
Pyr-1 Multiple (Leukemia, Breast, Lung)Low µM to nM range[7]
Compound 9e HOP-92 (Non-Small Cell Lung Cancer)17.8[8]
Compound Ib HeLa (Cervical Cancer)34.3 ± 2.6[9]
Compound Ib MCF-7 (Breast Cancer)50.18 ± 1.11[9]
Compound 5b P815 (Mastocytoma)0.40 µg/mL[10]

Mechanisms of Action: Targeting Key Cancer Pathways

The anti-cancer activity of pyridazinedione derivatives is attributed to their ability to modulate various cellular processes and signaling pathways. Several studies have elucidated the mechanisms by which these compounds exert their cytotoxic effects.

One of the key mechanisms involves the induction of apoptosis , or programmed cell death. For instance, compound 10l has been shown to upregulate the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2[1][2]. Similarly, the derivative Pyr-1 induces apoptosis in acute promyelocytic leukemia cells through the intrinsic pathway, characterized by mitochondrial depolarization and caspase-3 activation[7].

Cell cycle arrest is another significant mechanism. Compound 10l was found to induce G0/G1 phase arrest in the A549/ATCC non-small cell lung cancer cell line[1][2]. Pyrimido-pyridazine derivative 2b has been observed to arrest cells in the S-phase in MDA-MB-231 breast cancer cells[11].

Furthermore, pyridazinedione derivatives have been found to inhibit key enzymes and signaling pathways involved in cancer progression. Several derivatives have shown potent inhibitory activity against VEGFR-2 , a key mediator of angiogenesis[1]. Others have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a crucial regulator of the cell cycle[3][4]. The andrographolide derivative A61 has been found to inhibit the TFAP4/Wnt/β-catenin signaling pathway [12]. More recently, compound 9e has been shown to target the JNK1 pathway [8].

Signaling_Pathways cluster_VEGFR2 VEGFR-2 Pathway cluster_CDK2 CDK2/Cell Cycle Pathway cluster_Apoptosis Apoptosis Pathway PD_VEGFR2 Pyridazinedione Derivatives (e.g., 17a) VEGFR2 VEGFR-2 PD_VEGFR2->VEGFR2 Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis PD_CDK2 Pyridazinedione Derivatives (e.g., 11m) CDK2 CDK2 PD_CDK2->CDK2 Inhibition CellCycle Cell Cycle Progression CDK2->CellCycle PD_Apoptosis Pyridazinedione Derivatives (e.g., 10l) p53 p53 PD_Apoptosis->p53 Upregulation Bax Bax PD_Apoptosis->Bax Upregulation Bcl2 Bcl-2 PD_Apoptosis->Bcl2 Downregulation Apoptosis Apoptosis p53->Apoptosis Bax->Apoptosis Bcl2->Apoptosis MTT_Workflow A Seed cancer cells in 96-well plates B Treat with various concentrations of pyridazinedione derivatives A->B C Incubate for 24-48 hours B->C D Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm using a microplate reader F->G Western_Blot_Workflow A Cell Lysis and Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE Electrophoresis B->C D Protein Transfer to Membrane (e.g., PVDF) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (e.g., Chemiluminescence) G->H I Image Analysis and Quantification H->I

References

Characterizing Pyridazinedione Reaction Products: A Comparative Guide to Mass Spectrometry, NMR, and FTIR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of pyridazinedione reaction products is paramount. This guide provides an objective comparison of three common analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Supported by experimental data, this document outlines the strengths and limitations of each method to aid in selecting the most appropriate analytical strategy.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out for its exceptional sensitivity and selectivity in identifying and quantifying pyridazinedione derivatives.[1][2][3] Nuclear magnetic resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural elucidation of the reaction products.[4][5][6] Fourier-transform infrared (FTIR) spectroscopy offers a rapid and non-destructive method for identifying the functional groups present in the synthesized molecules.[7][8][9][10][11][12]

Performance Comparison

The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for quantitative data, detailed structural information, or high-throughput screening. The following table summarizes the key performance characteristics of Mass Spectrometry, NMR, and FTIR for the analysis of pyridazinedione reaction products.

FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy (qNMR)FTIR Spectroscopy
Primary Use Identification, Quantification, Reaction MonitoringStructural Elucidation, QuantificationFunctional Group Identification
Sensitivity Very High (pg-ng/mL or fmol-pmol)[2][13]Moderate (µg/g or µM)[14][15]Low
Selectivity Very High[1][3]HighModerate
Quantitative Accuracy High (with internal standards)[13]Very High (>98.5% trueness reported)[4]Moderate (matrix effects can be an issue)[9][16]
Sample Requirement Low (µL injections)High (1-25 mg for ¹H, 50-100 mg for ¹³C)[17]Low (mg)
Analysis Time Fast (minutes per sample)[18]Slow (minutes to hours per sample)Very Fast (seconds to minutes per sample)[12]
Structural Information Molecular weight and fragmentation patternDetailed atomic connectivityFunctional groups present
Hyphenation Commonly coupled with LC, GCCan be coupled with LC (LC-NMR)[5][19]Can be coupled with TGA, GC

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of pyridazinedione reaction products using LC-MS, NMR, and FTIR.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the identification and quantification of pyridazinedione derivatives in a reaction mixture.

1. Sample Preparation:

  • Quench the reaction and dilute the mixture with a suitable solvent (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Prepare a series of calibration standards of the purified pyridazinedione product in the same solvent.

  • Spike an internal standard into both samples and calibration standards for accurate quantification.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity LC system or equivalent.[1]

  • Column: C18 reversed-phase column (e.g., 2.1 mm I.D. × 100 mm, 3 µm particle size).[18]

  • Mobile Phase A: 0.1% formic acid in water.[18]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[18]

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly to elute the compounds of interest.

  • Flow Rate: 0.3 mL/min.[18]

  • Injection Volume: 5 µL.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470A or Sciex QTRAP).[1]

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for the target pyridazinedione and internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation of a purified pyridazinedione product.

1. Sample Preparation:

  • Dissolve 5-25 mg of the purified pyridazinedione product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[17][20]

  • Ensure the sample is fully dissolved; if not, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any solids.

  • Transfer the clear solution into a clean 5 mm NMR tube.[21]

  • Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), if required.[20]

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance 300 MHz NMR spectrometer or higher field instrument.[14]

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms and fully elucidate the structure.

  • Acquisition Parameters:

    • Set appropriate spectral width, number of scans, and relaxation delay (D1). For quantitative ¹H NMR, a long relaxation delay (e.g., 5 times the longest T1) is crucial.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for the rapid identification of key functional groups in a synthesized pyridazinedione product.

1. Sample Preparation:

  • Ensure the sample is dry and free of solvent.

  • For solid samples, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.

2. FTIR Instrumentation and Data Acquisition:

  • Spectrometer: Perkin-Elmer FT-IR spectrometer or equivalent.

  • Accessory: ATR or transmission sample holder.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups expected in the pyridazinedione structure (e.g., C=O, C=N, C-N, aromatic C-H).

Visualizing the Analytical Workflow

To better illustrate the logical flow of analysis, the following diagrams created using Graphviz depict the general workflow for characterizing pyridazinedione reaction products and the specific workflow for LC-MS analysis.

Reaction_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_result Final Product Reaction Pyridazinedione Reaction Purification Purification (e.g., Chromatography) Reaction->Purification FTIR FTIR Analysis (Functional Groups) Purification->FTIR Initial Check NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Detailed Structure MS Mass Spectrometry (Molecular Weight & Purity) Purification->MS Confirmation Interpretation Combined Data Analysis FTIR->Interpretation NMR->Interpretation MS->Interpretation FinalProduct Characterized Pyridazinedione Product Interpretation->FinalProduct

Caption: Workflow for the synthesis and characterization of pyridazinedione products.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing cluster_output Results Sample Reaction Mixture Dilution Dilution & Filtration Sample->Dilution Standard Internal Standard Spiking Dilution->Standard LC Liquid Chromatography (Separation) Standard->LC ESI Electrospray Ionization LC->ESI MS1 MS Scan (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS/MS Scan (Product Ions) CID->MS2 Integration Peak Integration MS2->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Results Concentration of Pyridazinedione Product Quantification->Results

Caption: Detailed workflow for quantitative analysis by LC-MS/MS.

References

A Comparative Analysis of Pyridazinediones and Dihydropyridones in Drug Design: Scaffolds of Diverse Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, pyridazinedione and dihydropyridone scaffolds have emerged as versatile frameworks for the development of a wide array of therapeutic agents. While both are nitrogen-containing heterocyclic compounds, their derivatives exhibit distinct pharmacological profiles, targeting different biological pathways to address a range of diseases. This guide provides a comparative analysis of these two important classes of compounds, summarizing their applications in drug design with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

At a Glance: Pyridazinediones vs. Dihydropyridones

FeaturePyridazinedionesDihydropyridones (1,4-Dihydropyridines)
Primary Therapeutic Area Diverse: Cardiotonic, Anticancer, Anti-inflammatory, AntiviralCardiovascular: Antihypertensive, Antianginal
Primary Mechanism of Action Varied: Enzyme inhibition, covalent modification of proteins, ion channel modulationL-type calcium channel blockade
Key Drug Examples Levosimendan (Cardiotonic), Pimobendan (Cardiotonic)Nifedipine, Amlodipine, Felodipine (Antihypertensive)
Drug Design Applications Development of targeted therapies including antibody-drug conjugates, enzyme inhibitorsOptimization of calcium channel selectivity and pharmacokinetic properties

Quantitative Comparison of Biological Activity

The following tables provide a summary of the in vitro activity and pharmacokinetic parameters of representative pyridazinedione and dihydropyridone derivatives.

Table 1: In Vitro Biological Activity (IC50 Values)

Compound ClassCompoundTarget/AssayIC50Reference
Pyridazinediones Anticancer DerivativeLung Carcinoma (A549 cell line)5.988 ± 0.12 µM[1]
Anticancer DerivativeBreast Cancer (MCF-7 cell line)0.5 µM[2]
Anticancer DerivativeBreast Cancer (MDA-MB-231 cell line)0.54 µM[2]
Dihydropyridones NifedipineL-type Calcium Channel (rat aorta)2.9 nM[3]
SQ 32,547L-type Calcium Channel (rat aorta)5.5 nM[3]
SQ 32,926L-type Calcium Channel (rat aorta)8.1 nM[3]
NimodipineMineralocorticoid Receptor160 nM[4]
FelodipineMineralocorticoid Receptor450 nM[4]
NitrendipineMineralocorticoid Receptor450 nM[4]

Table 2: Comparative Pharmacokinetic Parameters

Compound ClassCompoundBioavailability (%)Half-life (t½)Protein Binding (%)Metabolism
Pyridazinediones Levosimendan~85 (oral)~1 hour (parent drug), ~80 hours (active metabolite)HighIntestinal bacteria reduction, acetylation
Pimobendan~70~1 hourHighHepatic
Dihydropyridones Nifedipine56-771.52 hours92-98Extensive hepatic (CYP3A4)
Felodipine~1511-16 hours>99Extensive hepatic (CYP3A4)
Amlodipine60-6540-50 hours98Extensive hepatic

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyridazinediones and dihydropyridones stem from their distinct interactions with biological targets.

Dihydropyridones as L-type Calcium Channel Blockers: 1,4-dihydropyridines are renowned for their potent and selective blockade of L-type voltage-gated calcium channels.[2] This action is central to their use in treating hypertension and angina. By inhibiting the influx of calcium into vascular smooth muscle cells, they induce vasodilation, leading to a reduction in blood pressure.[5]

L_type_calcium_channel_pathway Dihydropyridone Dihydropyridone (e.g., Nifedipine) L_type_Ca_Channel L-type Calcium Channel Dihydropyridone->L_type_Ca_Channel Blocks Ca_influx Decreased Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Inhibits Vasodilation Vasodilation Ca_influx->Vasodilation Leads to BP Decreased Blood Pressure Vasodilation->BP Results in Pyridazinedione_Cardiotonic_Pathway Pyridazinedione Pyridazinedione (e.g., Levosimendan) Troponin_C Cardiac Troponin C Pyridazinedione->Troponin_C Sensitizes K_ATP_Channel ATP-sensitive K⁺ Channel (Vascular) Pyridazinedione->K_ATP_Channel Opens Ca_Sensitivity Increased Ca²⁺ Sensitivity Troponin_C->Ca_Sensitivity Contractility Enhanced Cardiac Contractility Ca_Sensitivity->Contractility Leads to Vasodilation Vasodilation K_ATP_Channel->Vasodilation Causes

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-1,2-dihydropyridazine-3,6-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Bromo-1,2-dihydropyridazine-3,6-dione, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), it is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, the following precautionary measures must be taken:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the key identifiers and hazard information for this compound are summarized in the table below.

IdentifierValue
CAS Number15456-86-7
Molecular FormulaC4H3BrN2O2
Hazard StatementsH315, H319, H335
Precautionary StatementsP261, P305+P351+P338

Step-by-Step Disposal Protocol

The proper disposal of this compound, as a halogenated organic compound, is crucial to prevent environmental contamination and ensure workplace safety. The following protocol outlines the necessary steps for its disposal.

1. Waste Segregation:

  • As a brominated organic compound, this compound must be disposed of in a designated container for halogenated organic waste .[1]

  • Crucially, do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[2]

  • It should also be kept separate from other waste streams such as acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[3]

2. Container Selection and Labeling:

  • Use a chemically compatible container with a secure, tight-fitting lid. The original container, if empty and in good condition, is an excellent choice.[4]

  • The container must be clearly and accurately labeled as soon as the first waste is added.[2] The label must include:

    • The words "Hazardous Waste ".[3][5]

    • The full chemical name: "This compound ".[3] Avoid using abbreviations or chemical formulas.[5]

    • A clear indication of the associated hazards (e.g., "Irritant").[3]

3. Storage of Waste:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[3]

  • This area should be away from general laboratory traffic and incompatible materials.[3]

4. Disposal Request and Collection:

  • Once the waste container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup.[4]

  • This typically involves submitting a request to your Environmental Health and Safety (EHS) department.[4]

  • Do not attempt to dispose of this chemical down the drain or in regular trash. Halogenated organic compounds are typically disposed of via incineration at a licensed hazardous waste facility.[1]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound is_halogenated Is the compound a halogenated organic? start->is_halogenated segregate Segregate into Halogenated Organic Waste Container is_halogenated->segregate Yes non_halogenated Segregate into Non-Halogenated Organic Waste Container is_halogenated->non_halogenated No label_container Label container with: 'Hazardous Waste' Full Chemical Name Hazards segregate->label_container store_securely Store securely in Satellite Accumulation Area label_container->store_securely request_pickup Request pickup by Institutional EHS store_securely->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting the broader ecosystem. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 4-Bromo-1,2-dihydropyridazine-3,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the operational use and disposal of 4-Bromo-1,2-dihydropyridazine-3,6-dione (CAS No. 15456-86-7).

Disclaimer: This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's established safety protocols. Always consult the full SDS before commencing any work.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation.
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Designate a specific area for handling the compound to contain potential spills.

  • Donning Personal Protective Equipment:

    • Before handling, put on all required PPE as specified in the table above.

  • Handling the Compound:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.

    • Avoid breathing dust, fume, gas, mist, vapors, or spray[1].

    • Wash hands and any exposed skin thoroughly after handling.

Emergency Procedures

SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
Inhalation Move the individual to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Spill For small spills, absorb with an inert dry material and place it in an appropriate waste disposal container. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.

  • Waste Classification: This compound is a brominated organic compound and should be classified as halogenated organic waste[2].

  • Waste Treatment and Disposal: Waste containing this compound should be treated as hazardous waste. Consult with your institution's EHS department for specific disposal protocols. Disposal is typically carried out through incineration at a licensed hazardous waste disposal facility[3].

Experimental Workflow Diagram

The following diagram illustrates the key stages for the safe handling of this compound.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Waste Management A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weigh and Transfer Compound C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete I Collect Contaminated Materials E->I Generate Waste G Doff PPE F->G H Wash Hands Thoroughly G->H J Label as 'Halogenated Organic Waste' I->J K Transfer to EHS for Disposal J->K

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-1,2-dihydropyridazine-3,6-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.